Pefloxacin mesylate dihydrate

Catalog No.
S538880
CAS No.
149676-40-4
M.F
C18H28FN3O8S
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pefloxacin mesylate dihydrate

CAS Number

149676-40-4

Product Name

Pefloxacin mesylate dihydrate

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate

Molecular Formula

C18H28FN3O8S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2

InChI Key

LEULAXMUNMRLPW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O

solubility

Soluble in DMSO, not in water

Synonyms

2589 R.B., Abactal, Dihydrate, Pefloxacin Mesylate, Mesylate Dihydrate, Pefloxacin, Mesylate, Pefloxacin, Peflacine, Pefloxacin, Pefloxacin Mesylate, Pefloxacin Mesylate Dihydrate, Pefloxacin, Silver, Pefloxacine, R.B., 2589, Silver Pefloxacin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O

The exact mass of the compound Pefloxacin mesylate dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pefloxacin Mesylate Dihydrate solubility DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Overview

The table below summarizes the available quantitative solubility data for Pefloxacin Mesylate Dihydrate.

Source Solubility in DMSO Solubility in Water Molecular Weight CAS Number
Selleckchem [1] 9 mg/mL (19.33 mM) 67 mg/mL 465.49 g/mol 149676-40-4
MedChemExpress [2] 12.5 mg/mL (29.11 mM) ≥ 100 mg/mL (232.85 mM) 429.46 g/mol 70458-95-6
TargetMol [3] 4.3 mg/mL (10 mM) 61 mg/mL (142.04 mM) 429.46 g/mol 70458-95-6

Note that the molecular weight and CAS number differ because "Pefloxacin Mesylate" and "this compound" are related but distinct chemical entities. The dihydrate form includes two additional water molecules, which increases its molecular weight [1] [4].

Experimental Protocols for Stock Solution Preparation

Here are detailed methodologies for preparing stock solutions in DMSO, adapted from the supplier instructions.

General Handling Instructions
  • Fresh DMSO: Use fresh, dry DMSO, as the compound is hygroscopic (absorbs moisture from the air), which can reduce its solubility over time [1] [2].
  • Sonication: Gentle warming in a sonicating water bath (37°C) is recommended to aid dissolution [3].
  • Clarification: Ensure the solution is clear and no particulate matter remains before use.
Protocol from Selleckchem [1]

For a 10 mM stock solution in DMSO:

  • Calculate the mass of this compound needed. For example, to make 1 mL of a 10 mM solution: (10 mM × 0.001 L) × 465.49 g/mol = 4.65 mg of compound.
  • Add 4.65 mg of the compound to a volumetric vial.
  • Add 1 mL of fresh, dry DMSO to the vial.
  • Vortex or gently warm and sonicate until completely dissolved.
Protocol for In Vivo Formulation (from MedChemExpress) [2]

This protocol prepares a homogeneous solution for animal studies using sequential co-solvents.

  • Prepare a DMSO master liquid: Dissolve Pefloxacin Mesylate in DMSO to a concentration of 12.5 mg/mL.
  • Take 100 µL of the DMSO master liquid.
  • Add 400 µL of PEG300 and mix evenly until clear.
  • Add 50 µL of Tween-80 and mix evenly until clear.
  • Finally, add 450 µL of saline to bring the total volume to 1 mL. The resulting working concentration is 1.25 mg/mL.

Physicochemical Properties and Solubility Context

The following diagram illustrates the key molecular features of Pefloxacin that influence its solubility and biological activity.

G Pefloxacin Pefloxacin Carboxyl Carboxylic Acid Group (Enhances water solubility, Metal chelation) Pefloxacin->Carboxyl Fluorine Fluorine Atom (Enhances lipid solubility, Enzyme binding) Pefloxacin->Fluorine Piperazine Methylpiperazine Group (Enhances water solubility, Broadens spectrum) Pefloxacin->Piperazine Pyridone Pyridone Core (Essential for enzyme inhibition) Pefloxacin->Pyridone

Key functional groups influencing Pefloxacin's solubility and activity.

  • Mechanism of Action: Pefloxacin is a broad-spectrum fluoroquinolone antibiotic. It kills bacteria by inhibiting two essential bacterial enzymes, DNA gyrase (Topoisomerase II) and Topoisomerase IV, which are critical for DNA replication and repair [1] [2]. The presence of a carboxylic acid group and a basic methylpiperazine group in its structure gives it amphoteric properties, meaning it can act as both an acid and a base. This contributes to its good solubility in both aqueous and certain organic solvents [5].
  • Solubility Classification: According to research on solubility classification, a compound with an aqueous solubility greater than 0.3 mg/mL is generally considered to have "high solubility" [6]. The reported aqueous solubility of this compound (61-67 mg/mL) far exceeds this threshold, classifying it as a highly soluble compound [1] [3].

References

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal action stems from its ability to interfere with bacterial type II topoisomerases [1].

  • Primary Enzyme Targets: Its main targets are DNA gyrase and topoisomerase IV [2] [3]. These enzymes are crucial for DNA replication, transcription, and repair. While they are structurally and mechanistically similar, their primary functions differ:
    • DNA Gyrase: Introduces negative supercoils into DNA and relieves torsional stress that accumulates ahead of replication forks and transcription complexes [2]. It is often the primary target in Gram-negative bacteria [1].
    • Topoisomerase IV: Decatenates (untangles) interlinked daughter chromosomes after DNA replication, which is essential for chromosome segregation during cell division [2]. It is often the primary target in Gram-positive bacteria [1].
  • Mechanism of Inhibition: Quinolones like pefloxacin act as topoisomerase poisons [2]. They do not simply block the enzymes' activity but stabilize an intermediate complex where the topoisomerase is covalently bound to DNA with double-strand breaks. This stabilization prevents the resealing of DNA breaks, and when the replication machinery collides with these stabilized complexes, it results in lethal double-stranded DNA breaks and bacterial cell death [2] [3].

The diagram below illustrates how pefloxacin disrupts this process.

G Start Pefloxacin enters bacterial cell Gyrase Binds DNA Gyrase/ Topoisomerase IV-DNA Complex Start->Gyrase Stabilize Stabilizes Cleavage Complex Gyrase->Stabilize Block Blocks DNA Re-ligation Stabilize->Block DSB Double-Stranded DNA Breaks Block->DSB Death Bacterial Cell Death DSB->Death

Key Pharmacokinetic and Physicochemical Properties of Pefloxacin

The following table summarizes the core properties that influence pefloxacin's efficacy and clinical application [4] [1] [5].

Property Description
Drug Class Synthetic broad-spectrum fluoroquinolone antibiotic [1]
Molecular Formula C17H20FN3O3 [1]
Primary Targets DNA gyrase (subunit A) and Topoisomerase IV (subunit A) [1]
Oral Bioavailability Well absorbed from the gastrointestinal tract [4] [1]
Protein Binding 20-30% [1]
Half-Life 8.6 hours (range 6.2 - 12.4 hours) [4] [1]
Metabolism Hepatic; primary metabolites are norfloxacin and pefloxacin N-oxide [1]
Key Contraindications Children/adolescents under 18, patients with history of tendinopathy or seizures, hypersensitivity to quinolones [5]

Mechanisms of Resistance to Quinolones

Bacterial resistance to pefloxacin and other fluoroquinolones is a significant clinical concern and occurs through several key mechanisms [3]:

  • Chromosomal Mutations: The most common mechanism involves mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, parE). These mutations, particularly in the Quinolone Resistance-Determining Region (QRDR) of gyrA and parC, reduce the binding affinity of the drug [2] [3].
  • Plasmid-Mediated Resistance: Though less common, plasmids can carry genes that confer resistance:
    • qnr genes: Encode proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition [3].
    • aac(6')-Ib-cr gene: Encodes an acetyltransferase that modifies and inactivates specific fluoroquinolones, including pefloxacin analogs [3].
  • Efflux Pump Overexpression: Bacteria can upregulate membrane proteins that actively pump quinolones out of the cell, reducing the intracellular drug concentration to sub-lethal levels [2] [3].

Experimental and Research Context

For researchers, understanding the experimental basis for these mechanisms and the compound's properties is crucial.

  • Molecular Docking and In Silico Studies: Advanced computational methods like molecular docking are used to investigate the binding interactions between fluoroquinolones and their enzyme targets. These studies help visualize how drugs like pefloxacin fit into the enzyme-DNA complex and how resistance-conferring mutations can disrupt this binding [6].
  • Structure-Activity Relationship (SAR): Research on quinolone analogs has established that specific structural features are critical for potency. For pefloxacin, the fluorine atom at the 6-position and the 4-methylpiperazine group at the 7-position are key modifications that enhance its broad-spectrum activity and pharmacokinetic profile [7] [3].

Important Considerations and Future Directions

  • Clinical Pharmacokinetics: Pefloxacin's pharmacokinetics are significantly altered in patients with liver insufficiency and in the elderly, necessitating dosage adjustments. Its pharmacokinetics, however, are minimally altered in patients with impaired renal function [4].
  • Drug Interactions: Pefloxacin is known to interact with several other compounds. It can interact with antacids containing cations (aluminum, magnesium, calcium) which chelate the drug and significantly reduce its absorption. It also interacts with drugs like theophylline and cimetidine at hepatic sites [4].
  • Future Strategies: The rise in resistance drives research into novel inhibitors that can overcome common resistance mechanisms. Strategies include developing new quinolone analogs, compounds that target different sites on the gyrase/topoisomerase IV complex, and efflux pump inhibitors [8].

References

Pefloxacin mesylate dihydrate NMR spectral features

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectral Data

The key experimental data comes from a study that analyzed the compound in DMSO-d₆ solution [1]. The tables below summarize the assigned chemical shifts for both proton (¹H) and carbon (¹³C) nuclei.

Table 1: Assigned ¹H-NMR Chemical Shifts in DMSO-d₆ [1]

Proton Group Chemical Shift (δ, ppm)
COOH 15.19 (broad)
H₂ᵢₙₜₑʳ (H5) 8.71
NHₙ₊ (piperazinyl) 9.10 (broad)

Table 2: Assigned ¹³C-NMR Chemical Shifts in DMSO-d₆ [1]

Carbon Atom Chemical Shift (δ, ppm)
C4 (Carbonyl) 177.26
C5 110.33
C11 140.12

Experimental Methodology

The identified study used standard NMR methods to assign these shifts, though precise step-by-step instructions are not provided in the search results [1].

  • Sample Preparation: The compound was dissolved in DMSO-d₆ for analysis.
  • NMR Techniques: The structural analysis and signal assignment were performed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional homo- and heteronuclear NMR methods.

Molecular Structure & Relationships

The following diagram illustrates the core fluoroquinolone structure of pefloxacin and the key atoms for which NMR data was identified, helping to visualize the data in the tables above.

Compound Pefloxacin Core Structure H5 H5 Proton δ 8.71 ppm Compound->H5 COOH COOH Proton δ 15.19 ppm Compound->COOH NHn NHn+ Proton δ 9.10 ppm Compound->NHn C4 C4 Carbon δ 177.26 ppm Compound->C4 C5 C5 Carbon δ 110.33 ppm Compound->C5 C11 C11 Carbon δ 140.12 ppm Compound->C11

Research Context and Applications

The provided NMR data is not just for identification; it was used to explore deeper structure-property relationships, which is crucial in pharmaceutical development [1].

  • Correlations with Molecular Properties: The study found that the chemical shifts of specific protons (like H5 and COOH) and carbons (like C4 and C11) showed strong statistical correlations (collinear relationships) with calculated molecular descriptors. These included parameters like topological polar surface area (TPSA) and lipophilicity (miLogP) [1].
  • Correlations with Drug-Likeness: Furthermore, these NMR shifts were also correlated with various drug-likeness scores, such as Kinase Inhibitor-likeness (KI-ls) and Nuclear Receptor Ligand-likeness (NRL-ls). This suggests that NMR features can be a valuable tool in the early stages of drug development for predicting a compound's potential biological activity profile [1].

A Path Forward for Your Research

The search results confirm that while key NMR data exists, obtaining a full experimental protocol for pefloxacin mesylate dihydrate will likely require more specialized sources.

  • Consult Specialized NMR Databases: For a more complete set of chemical shifts or a reference spectrum, consider searching specialized nuclear magnetic resonance spectral databases.
  • Review Related Fluoroquinolone Studies: The methodology from [2] discusses the use of ¹⁹F NMR for metabolic studies of fluorinated drugs like pefloxacin. Exploring similar studies on related fluoroquinolones (e.g., ciprofloxacin, trovafloxacin) may provide analogous experimental details that can be adapted.

References

Pefloxacin Mesylate Dihydrate molecular descriptors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Descriptors and Chemical Data

The table below consolidates the fundamental molecular and chemical identifiers for Pefloxacin Mesylate Dihydrate, which are crucial for database searches, regulatory filings, and computational modeling.

Descriptor Category Details for this compound
Systematic IUPAC Name 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid dihydrate [1]
CAS Registry Number 149676-40-4 [2] [1] [3]
Molecular Formula C17H20FN3O3 · CH4O3S · 2H2O [2] [4] [5]
SMILES Notation O.O.CS(O)(=O)=O.CCN1C=C(C(O)=O)C(=O)c2cc(F)c(cc12)N3CCN(C)CC3 [3] [6]
InChI Key LEULAXMUNMRLPW-UHFFFAOYSA-N [1] [3] [6]
Average Molecular Weight 465.49 g/mol [1] [4]
Monoisotopic Mass 465.158114211 g/mol [1]
Pharmacopoeia Status European Pharmacopoeia (EP) Reference Standard [3]

Predicted Physicochemical Properties

The following table lists key predicted physicochemical properties that influence the compound's behavior in biological systems, such as solubility, membrane permeability, and bioavailability.

Property Predicted Value Source/Prediction Method
logP (Partition Coefficient) 0.88 [1] Chemaxon
Water Solubility 1.23 mg/mL [1] ALOGPS
pKa (Strongest Acidic) 5.66 [1] Chemaxon
pKa (Strongest Basic) 6.47 [1] Chemaxon
Physiological Charge -1 [1] Chemaxon
Polar Surface Area (PSA) 64.09 Ų [1] Chemaxon
Rule of Five Compliance Yes [1] -
Hydrogen Bond Acceptor Count 6 [1] -
Hydrogen Bond Donor Count 1 [1] -

Experimental Protocol: Toxicity Assessment in Zebrafish Embryos

For researchers studying ecotoxicology or developmental toxicity, the following validated protocol using zebrafish embryos as a model organism can be directly applied [7].

  • Test Organism: Wild-type zebrafish (Danio rerio). The study used embryos from spawns with a fertilization rate higher than 95% [7].
  • Exposure Setup:
    • Test Compound: this compound (≥99% purity) stock solution (0.1 mol/L in ultrapure water), stored at 4°C [7].
    • Reconstituted Buffer (RB): Used as the exposure and control medium, prepared according to ISO 6341-1982 standards [7].
    • Exposure Design: Six embryos were incubated in 1.0 mL of solution. Both a control group (in RB only) and experimental groups (in different PFLX concentrations) were run with 5 replicates each (30 embryos per group) [7].
  • Culture Conditions: Incubated at 26 ± 0.5°C with a 12-hour light/12-hour dark photoperiod. Embryos were not fed during the experiment [7].
  • Endpoint Measurements:
    • Embryo Mortality: Recorded daily. Death was judged by the absence of a heartbeat, body movements, and reaction to stimulation [7].
    • Hatching Rate: Monitored and recorded [7].
    • Heart Rate: Measured in randomly selected embryos/larvae [7].
    • Teratogenic Effects: Malformations and developmental abnormalities were observed and recorded [7].
  • Analytical Verification: The study used HPLC with a fluorescence detector and a C18 reversed-phase column to confirm exposure concentrations [7].
  • Ethical Note: Post-experiment, zebrafish were euthanized by overexposure to tricaine mesylate (0.3 mg/mL), in accordance with American Veterinary Medical Association (AVMA) guidelines [7].

Mechanism of Action Workflow

The diagram below illustrates the key steps in the antibacterial mechanism of this compound, from cellular entry to bacterial cell death.

G Start Pefloxacin Mesylate Dihydrate A Enters bacterial cell Start->A B Inhibits DNA Gyrase (Topo II) & Topoisomerase IV A->B C Blocks DNA supercoiling and chromosome segregation B->C D Causes double-strand breaks in DNA C->D E Triggers SOS response and inhibits cell division D->E F Bacterial Cell Death E->F

This workflow is consistent with findings that pefloxacin is "strongly bactericidal," causing DNA strand breaks and inducing the SOS response that ultimately leads to filamentation and cell death [4].

Research Applications and Handling Notes

  • Primary Research Use: An analog of norfloxacin and a broad-spectrum fluoroquinolone antibacterial. It is highly active against Staphylococcus aureus, E. coli, other enterobacteria, and Pseudomonas aeruginosa [2] [3] [6].
  • In Vitro Solubility:
    • Water: 67 mg/mL [4]
    • DMSO: 9 mg/mL (19.33 mM). Note that moisture-absorbing DMSO reduces solubility [4].
  • Storage and Handling: The product should be stored tightly closed at 2-8°C and is light sensitive [3] [6] [5]. As a pharmaceutical primary standard, it is intended for use in laboratory tests as prescribed by the European Pharmacopoeia [3].

References

Pefloxacin Mesylate Dihydrate pharmacokinetics in animals

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of pefloxacin mesylate across different animal species.

Parameter Broiler Chickens (Oral, 10 mg/kg) [1] Broiler Chickens (IV, 10 mg/kg) [1] Goats (Oral, 20 mg/kg) [2] Goats (IV, 10 mg/kg) [2]
Absorption Half-life (t½α) 0.87 ± 0.07 h Not Applicable 0.82 ± 0.40 h Not Applicable
Time to Max Concentration (Tmax) 2.01 ± 0.12 h Not Applicable 2.3 ± 0.7 h Not Applicable
Max Concentration (Cmax) 4.02 ± 0.31 µg/mL Not Applicable 2.22 ± 0.48 µg/mL Not Applicable
Elimination Half-life (t½β) 13.18 ± 0.82 h 8.44 ± 0.48 h 2.91 ± 0.50 h 1.12 ± 0.21 h
Volume of Distribution (Vdss) Not Reported Not Reported Not Reported 1.08 ± 0.09 L/kg
Bioavailability (F) 70 ± 2% Not Applicable 42% ± 5.8% Not Applicable

Experimental Protocols

The following methodologies are commonly used in pharmacokinetic and tissue distribution studies of pefloxacin mesylate.

HPLC-Based Bioanalysis for Pharmacokinetics [3] [1]

This method is used to quantify pefloxacin and its metabolites in biological samples like plasma and tissues.

  • Experimental Workflow: The process involves sample collection, preparation, and analysis via High-Performance Liquid Chromatography (HPLC).

G Start Animal Dosing & Sample Collection A Plasma/Tissue Homogenization Start->A B Liquid-Liquid Extraction (Methylene Chloride, Phosphate Buffer) A->B C Centrifugation & Aqueous Phase Collection B->C D HPLC-FD Analysis (C18 Column, Spectrofluorimetric Detection) C->D E Data Analysis (Calibration Curve, Pharmacokinetic Modeling) D->E

Flowchart of the HPLC-based bioanalysis workflow for pefloxacin.

  • Animal Dosing and Sample Collection: Chickens received a single oral dose of pefloxacin mesylate at 10 mg/kg body weight [1]. Blood samples were collected via brachial vein cannulation at predetermined time points post-administration (e.g., 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma was separated by centrifugation and stored at -45°C until analysis [1].
  • Sample Preparation: Plasma samples underwent liquid-liquid extraction. A sample was mixed with methylene chloride and a sodium phosphate buffer (pH 7.5). After mechanical shaking and centrifugation, the organic phase was collected. This step was repeated, and the pooled organic phases were back-extracted with sodium hydroxide. The final aqueous phase was used for HPLC analysis [1].
  • HPLC Analysis:
    • Apparatus: Shimadzu system with a C18 column and a spectrofluorimetric detector [1].
    • Mobile Phase: A mixture of acetonitrile, sodium acetate, citric acid, trimethylamine, and water (pH 4.8) [1].
    • Detection: Fluorescence detection with excitation at 330 nm and emission at 440 nm [1].
    • Quantification: Concentrations of pefloxacin and its metabolite, N-demethyl pefloxacin (norfloxacin), were determined using external standard calibration curves, demonstrating excellent precision, reproducibility, and stability [3] [1].
Tissue Distribution Study Design [3]

This protocol assesses the penetration and persistence of the drug in various organs.

  • Experimental Workflow: The study involves administering the drug to multiple groups of animals and harvesting tissues at different time points.

G Start Animal Grouping & Dosing A Sacrifice at Predetermined Time Points Start->A B Harvest Tissues (e.g., Liver, Kidney, Muscle, Brain) A->B C Tissue Homogenization & Drug Extraction B->C D HPLC Analysis & Data Interpretation C->D

Flowchart of the tissue distribution study design for pefloxacin.

  • Study Design: Chickens were randomly assigned to multiple experimental groups (one control and several treatment groups). The treatment groups received a single oral dose of pefloxacin mesylate and were humanely sacrificed at different, pre-determined time points after administration [3].
  • Tissue Collection and Analysis: Upon sacrifice, blood and various tissues (e.g., liver, kidney, crureus muscle, brain, testes, ovaries, pancreas) were harvested immediately. The drug concentrations in these tissues were then determined using the validated HPLC method described above [3].
  • Key Findings: The study found that pefloxacin reaches peak concentrations in most tissues within 1-2 hours post-administration. The highest levels were found in the liver and kidney, indicating significant accumulation in excretory organs. Clearance rates were higher in tissues like muscle, brain, gonads, and pancreas compared to others [3].

Mechanism of Action and Pharmacokinetic Relationships

Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal effect is due to the inhibition of two bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, repair, and transcription [1] [4]. This mechanism contributes to its broad-spectrum activity.

  • Distribution & Efficacy: The drug's ability to penetrate cells and achieve high tissue-to-plasma ratios is a key pharmacokinetic feature that underpins its efficacy, particularly against intracellular pathogens [5]. Studies show it penetrates well into most tissues, including lung and kidney, achieving concentrations that often exceed those in plasma [5].
  • Metabolism: Pefloxacin undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve modifications of its piperazinyl ring, producing several metabolites, including N-demethyl pefloxacin (norfloxacin, which has antibacterial activity) and pefloxacin N-oxide [1].

Important Safety and Interaction Considerations

  • Tissue Residues: A withdrawal period of 7 days is recommended for meat in poultry to ensure drug residues have cleared to safe levels [6].
  • Drug Interactions: Pefloxacin's effectiveness can be reduced if administered concurrently with compounds containing divalent or trivalent cations (e.g., iron, magnesium, aluminum, or zinc), which chelate the drug and impair its absorption [4] [6]. It also inhibits the metabolism of theophylline and caffeine, potentially leading to increased levels of these drugs [4].
  • Contraindications: It is contraindicated in animals with a known hypersensitivity to quinolones. Its use in laying hens may reduce egg production [6].

References

Pefloxacin metabolic pathway N-demethyl pefloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Pharmacokinetics

Parameter Details
Primary Metabolic Site Piperazinyl ring [1] [2]
Major Metabolites Norfloxacin (N-desmethyl pefloxacin) [1] [3] [2], Pefloxacin N-oxide [1] [2]
Norfloxacin Antibacterial Activity Active [1] [3]
Pefloxacin N-oxide Antibacterial Activity Low activity [1]
Extent of Metabolism Extensive (85-90%) [1]
Protein Binding 20-30% [3]
Pharmacokinetic Parameter Pefloxacin (Human Data) Norfloxacin (as Metabolite)
Elimination Half-life (t½β) 8.6 - 13.7 hours [3] [4] 10.93 hours (in broiler chickens) [1]
Reported Plasma CMAX (after 10 mg/kg oral dose in broiler chickens) 4.02 ± 0.31 µg/mL [1] 0.19 ± 0.01 µg/mL [1]
Metabolite-to-Parent Drug Ratio in Plasma -- Approximately 5% [1]

The relationship between pefloxacin and its major metabolites can be visualized as follows:

G Pefloxacin Pefloxacin Norfloxacin Norfloxacin (N-demethyl Pefloxacin) Pefloxacin->Norfloxacin N-demethylation (Primary Path) Pefloxacin_Noxide Pefloxacin N-oxide Pefloxacin->Pefloxacin_Noxide N-oxidation (Secondary Path)

Figure 1: The primary and secondary metabolic pathways of pefloxacin.

Experimental Protocol for Metabolic Kinetic Analysis

The following is a summarized methodology from a study in broiler chickens, which provides a model for obtaining the quantitative data presented above [1].

  • 1. Animal Model and Dosing

    • Subjects: Healthy male broiler chickens.
    • Study Design: Single-dose, two-way crossover (IV & oral) with a washout period.
    • Dosage: 10 mg/kg Body Weight.
    • Administration: Intravenous (IV) via brachial vein and oral via gavage into the crop.
  • 2. Sample Collection

    • Blood Sampling: Serial blood samples are collected via cannula from the brachial vein at predetermined times post-dose (e.g., 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
    • Plasma Separation: Blood samples are centrifuged (e.g., 1,500 g for 10 min). The resulting plasma is stored frozen (e.g., -45°C) until analysis.
  • 3. Analytical Method: HPLC with Fluorescence Detection

    • Sample Extraction: Plasma samples are extracted with methylene chloride in a sodium phosphate buffer (pH 7.5). The organic phase is then back-extracted with sodium hydroxide.
    • HPLC Setup:
      • Column: Nucleosil C18 column.
      • Mobile Phase: Acetonitrile and sodium acetate/citric acid/trimethylamine buffer (pH 4.8).
      • Flow Rate: 2 mL/min.
      • Detection: Fluorescence detector (excitation 330 nm, emission 440 nm).
    • Quantification: Concentrations of pefloxacin and norfloxacin are determined using external calibration curves from spiked plasma standards.
  • 4. Pharmacokinetic Analysis

    • Plasma concentration-time data is analyzed using non-compartmental methods or by fitting to a pharmacokinetic model (e.g., a two-compartment open model).
    • Key parameters are calculated: Cmax, Tmax, elimination half-life (t½β), area under the curve (AUC), and oral bioavailability (F).

Clinical and Research Implications

  • Renal Impairment: In patients with severe renal impairment, the N-oxide metabolite accumulates, though it lacks significant antibacterial activity. Dosing may require adjustment in this population [5].
  • Cystic Fibrosis (CF): Population pharmacokinetic studies show that the bioavailability and non-renal clearance of pefloxacin are comparable between CF patients and healthy volunteers. However, renal clearance of pefloxacin is approximately 53% higher in CF patients [4].
  • Persister Cell Formation: Research on Clostridioides difficile indicates that exposure to high concentrations of pefloxacin can trigger the formation of persister cells—a dormant, antibiotic-tolerant subpopulation that may contribute to recurrent infections [6].
  • Phototoxicity and Degradation: Pefloxacin is photodegradable. Under UVA exposure, it can generate reactive oxygen species (ROS) and cause photogenotoxicity, which is an important consideration for its photosafety profile [2].

References

Pefloxacin Mesylate Dihydrate drug-likeness parameters

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug-Likeness and Pharmacokinetic Parameters

The following tables summarize the key chemical, physical, and pharmacokinetic data for Pefloxacin Mesylate Dihydrate, which are crucial for early-stage drug development assessments.

Property Value / Description Source / Context
Molecular Formula C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O [1] [2] [3]
CAS Number 149676-40-4 [1] [2] [3]
Molecular Weight 465.49 g/mol [1] [2] [3]
Solubility (Water) 67 mg/mL (in vitro batch) [1]
Solubility (DMSO) ~9 mg/mL (~19.33 mM) [1]
Lipophilicity (logP) 0.88 (Predicted) [2]
pKa (Strongest Acidic) 5.66 (Predicted) [2]
pKa (Strongest Basic) 6.47 (Predicted) [2]
Physiological Charge -1 (Predicted) [2]
Rule of Five Yes (Compliant) [2]
Bioavailability ~70% (Oral, in broiler chickens) [4]
Parameter Value (IV) Value (Oral) Source
Absorption Half-Life (t½a) -- 0.87 ± 0.07 h [4]
Time to Max Concentration (Tₘₐₓ) -- 2.01 ± 0.12 h [4]
Max Concentration (Cₘₐₓ) -- 4.02 ± 0.31 µg/mL [4]
Elimination Half-Life (t½β) 8.44 ± 0.48 h 13.18 ± 0.82 h [4]
Major Metabolite N-demethyl pefloxacin (Norfloxacin) N-demethyl pefloxacin (Norfloxacin) [4]
Metabolite Half-Life (t½β) -- 10.93 ± 0.80 h [4]

Mechanism of Action and Metabolic Pathway

Pefloxacin is a broad-spectrum bactericidal agent belonging to the fluoroquinolone class. Its primary mechanism involves inhibiting bacterial topoisomerase II (DNA gyrase), an essential enzyme for DNA supercoiling and replication. This inhibition prevents the resealing of DNA nicks, leading to irreversible DNA damage and bacterial cell death [4] [1].

After administration, the drug undergoes metabolism, primarily through the demethylation of its piperazinyl ring, to form its major active metabolite, N-demethyl pefloxacin (Norfloxacin) [4]. The following diagram illustrates the metabolic pathway and mechanism of action.

G Pefloxacin Pefloxacin Mesylate Dihydrate Metabolism Metabolism (Demethylation) Pefloxacin->Metabolism In Vivo Target Inhibition of DNA Gyrase (Topo II) Pefloxacin->Target Primary Action Norfloxacin N-demethyl Pefloxacin (Norfloxacin) Metabolism->Norfloxacin Active Metabolite Norfloxacin->Target Contributes to Activity Effect Bactericidal Effect: - Disrupted DNA rep. - SOS response - Cell death Target->Effect

Key Experimental Methodologies

For researchers looking to replicate or design studies, here are summaries of key methodologies from the literature.

  • In Vivo Pharmacokinetic Study (Broiler Chickens) [4]

    • Dosing: Single 10 mg/kg BW IV (brachial vein) and oral (crop gavage) doses.
    • Sample Collection: Serial blood samples drawn at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
    • Modeling: Plasma concentration-time data were fitted to a two-compartment open model.
  • HPLC Analysis of Pefloxacin and Metabolite [4]

    • Apparatus: HPLC system with spectrofluorimetric detector (λ_ex=330 nm, λ_em=440 nm).
    • Column: Nucleosil C18 column (5 µm, 12.5 cm x 0.4 cm).
    • Mobile Phase: Acetonitrile/sodium acetate-citric acid buffer with trimethylamine (pH 4.8).
    • Sample Prep: Liquid-liquid extraction of plasma with methylene chloride, back-extraction into 0.5M NaOH.
    • Validation: Method validated for linearity, accuracy, precision, LOD, and LOQ per EU requirements.
  • Forced Oxidative Degradation Study [5]

    • Oxidizing Agent: 4,4'-azobis(4-cyanopentanoic acid) (ACVA), a radical initiator.
    • Analysis: RP-HPLC-DAD method for quantifying pefloxacin and its degradation products.
    • Kinetics: Reaction found to follow second-order kinetics.
    • Activity Assessment: TLC-direct bioautography used to evaluate retained antibacterial activity of oxidation products against E. coli.

Conclusion and Research Implications

The data confirms that this compound possesses several favorable drug-like properties, including good solubility, compliance with the Rule of Five, and high oral bioavailability [4] [2]. Its pharmacokinetic profile, characterized by rapid absorption, a long elimination half-life, and the formation of an active metabolite, supports its potential for once-daily dosing regimens in systemic infections [4].

For continued research, key areas include:

  • Advanced Formulations: Exploring options like liposomes to potentially enhance delivery and efficacy [6].
  • Stability Profiling: Conducting systematic forced degradation studies under ICH guidelines to identify and characterize impurities, ensuring product safety and quality [5].
  • Toxicology Assessment: Further investigating the developmental and cardiovascular toxicity signals observed in non-mammalian models [7].

References

Pefloxacin Mesylate Dihydrate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

The table below summarizes the storage conditions found in the search results.

Condition Specification Source
Temperature Store at 2-8°C [1] GoldBio
Light Protect from light [1] [2] GoldBio, MedEx
Environment Store in a cool and dry place [2] MedEx
Handling Keep all medicines out of the reach of children [2] MedEx

Stability and Analytical Insights

While direct stability studies on Pefloxacin Mesylate Dihydrate are limited in the search results, several related scientific findings provide context for its stability profile.

  • Susceptibility to Oxidation: Research on fluoroquinolones, including pefloxacin, shows that they are susceptible to oxidative degradation. One study using the radical initiator ACVA (4,4′-azobis(4-cyanopentanoic acid)) to model oxidation found that the degradation of pefloxacin follows second-order kinetics [3]. This implies that its degradation rate depends on the concentration of both the drug and the oxidizing agent.
  • Degradation Products with Activity: The same oxidative degradation study identified that the main oxidation products of pefloxacin likely retained antibacterial activity against E. coli, as evaluated by TLC-direct bioautography [3]. This is a critical consideration for drug development and quality control.
  • Environmental Stability and Toxicity: Pefloxacin is considered a pseudo-persistent organic pollutant. Its half-life is approximately 10.6 days in surface water and can be as long as 580 days in soil [4]. This environmental persistence underscores the inherent stability of the molecule under certain conditions and also points to its potential ecological toxic effects [4].

Experimental Protocol for Forced Oxidative Degradation

Forced degradation studies are crucial for understanding the stability of a drug substance. The following workflow outlines a protocol adapted from a study on fluoroquinolone oxidation [3].

cluster_incubation Incubation Parameters cluster_analysis Analytical Techniques Start Start: Prepare Pefloxacin Solution Oxidant Add Oxidant (ACVA) Start->Oxidant Incubate Incubate Solution Oxidant->Incubate Analyze Analyze Samples Incubate->Analyze T1 Vary Temperature T2 Vary Time Identify Identify Products Analyze->Identify A1 RP-HPLC-DAD (Validated per ICH) A2 UHPLC-MS/MS A3 TLC-Direct Bioautography

Experimental workflow for forced oxidative degradation study

Key Steps and Methodologies:

  • Reaction Setup: Prepare a solution of this compound and introduce the radical initiator ACVA. The concentration of ACVA and the drug should be controlled to achieve measurable degradation [3].
  • Incubation Parameters: Incubate the mixture under varied conditions of time and temperature to study the kinetics of the reaction. The study indicated the reaction is second-order [3].
  • Sample Analysis:
    • RP-HPLC-DAD: Use a validated Reverse-Phase High-Performance Liquid Chromatography method with a Diode-Array Detector to separate and quantify pefloxacin and its degradation products. The method should be validated as per ICH guidelines [3].
    • UHPLC-MS/MS: Employ Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry to identify the molecular weights and propose structures for the degradation products [3].
  • Activity Assessment: Use Thin-Layer Chromatography-Direct Bioautography (TLC-DB) to evaluate whether the degradation products retain antibacterial activity. In this technique, the developed TLC plate is immersed in a bacterial suspension (e.g., E. coli), incubated, and then treated with a tetrazolium salt (MTT). Antibacterial compounds appear as clear zones of inhibited growth against a colored background [3].

Critical Gaps and Further Research

The available information has significant limitations for a comprehensive technical guide:

  • Lack of Comprehensive Data: The search results lack detailed quantitative stability data under various stress conditions (e.g., hydrolysis, photolysis, thermal degradation) and over a range of pH values.
  • Formulation Stability: There is no information on the stability of pefloxacin in different pharmaceutical formulations or its compatibility with common excipients.
  • Validated Stability-Indicating Methods: While an HPLC method is mentioned, a full method validation report as per ICH Q2(R1) is not provided in the searched content.

To overcome these gaps, I suggest you:

  • Consult primary pharmacopoeias like the United States Pharmacopeia (USP) or British Pharmacopoeia (BP) for monographs on Pefloxacin Mesylate.
  • Search specialized pharmaceutical science databases for detailed forced degradation studies and analytical method development papers.
  • Review regulatory submission documents (like FDA's Drugs@FDA) for extensive stability data from manufacturers.

References

Technical Analysis of Pefloxacin and Norfloxacin: Structural Analog Relationship and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Relationship

Pefloxacin and norfloxacin represent second-generation fluoroquinolone antibiotics that share a fundamental quinolone core structure while exhibiting strategically different substituents that significantly influence their biological activity. These compounds belong to a class of synthetic antibacterial agents characterized by a fluorine atom at position 6 of the quinolone nucleus, which enhances their pharmacokinetic profile and antibacterial potency against a broad spectrum of pathogens. The structural relationship between these analogs demonstrates the medicinal chemistry principle of targeted molecular modification to optimize drug properties, wherein pefloxacin can be viewed as an advanced derivative of norfloxacin with specific alterations that enhance its therapeutic performance.

The core chemical structures of both compounds feature the essential fluoroquinolone elements: a carboxylic acid group at position 3, a keto group at position 4, and the characteristic fluorine atom at position 6, which collectively form the pharmacophoric elements necessary for antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV. The critical structural distinction lies at the N-1 position of the quinolone ring, where norfloxacin bears an ethyl group while pefloxacin contains a 4-methylpiperazine moiety. This modification endows pefloxacin with altered physicochemical properties, including enhanced lipophilicity and improved tissue penetration, while maintaining the fundamental mechanism of action shared by fluoroquinolone antibiotics [1] [2].

Table 1: Fundamental Structural Characteristics of Pefloxacin and Norfloxacin

Feature Pefloxacin Norfloxacin
Chemical Formula C₁₇H₂₀FN₃O₃ C₁₆H₁₈FN₃O₃
Molecular Weight 333.36 g/mol 319.33 g/mol
IUPAC Name 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
N-1 Substituent Ethyl Ethyl
C-7 Substituent 4-methylpiperazin-1-yl Piperazin-1-yl

The following diagram illustrates the structural relationship and key modifications between norfloxacin and pefloxacin:

G Norfloxacin Norfloxacin StructuralModification C-7 Substituent Optimization Norfloxacin->StructuralModification Pefloxacin Pefloxacin StructuralModification->Pefloxacin Properties Enhanced Properties Pefloxacin->Properties Lipophilicity Increased Lipophilicity Properties->Lipophilicity HalfLife Prolonged Half-Life Properties->HalfLife TissuePenetration Improved Tissue Penetration Properties->TissuePenetration

Figure 1: Structural derivation pathway from norfloxacin to pefloxacin through C-7 substituent optimization, resulting in enhanced pharmacological properties

Antibacterial Activity and Efficacy Comparison

In Vitro and In Vivo Antibacterial Activity

The antibacterial potency of pefloxacin and norfloxacin has been extensively evaluated through both in vitro and in vivo studies, demonstrating their efficacy against a broad spectrum of Gram-negative and Gram-positive pathogens. Structure-activity relationship (SAR) analyses indicate that antibacterial potency is greatest when specific substituents are incorporated at critical positions on the quinolone core. Particularly significant is the finding that compounds featuring a methylamino group at position 1 and either a 4-methyl-1-piperazinyl or 1-piperazinyl group at position 7 exhibit optimal antibacterial activity. Derivatives possessing these structural features, specifically the 1-methylamino analogues of pefloxacin and norfloxacin (designated as compounds 16 and 21 in primary literature), demonstrate comparable in vitro and in vivo antibacterial potency to these established agents [3].

The in vitro activity of amifloxacin (compound 16), which is structurally related to pefloxacin, against Escherichia coli Vogel strain demonstrates significant potency with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. This potency translates effectively to in vivo models, as evidenced by a PD50 value in mice of 1.0 mg/kg when administered orally and 0.6 mg/kg when administered subcutaneously. These values represent the dose required to protect 50% of test animals from infection-induced mortality and highlight the compound's excellent bioavailability and tissue penetration [3]. The presence of a fluorine atom at the 6-position of the quinoline ring system, common to both pefloxacin and norfloxacin, has been identified as a critical determinant of their enhanced antibacterial activity and improved pharmacokinetic profile compared to non-fluorinated quinolones [4].

Clinical Comparative Studies

Clinical evidence from direct comparisons of these antibiotics provides compelling data regarding their relative efficacies in therapeutic settings. A 1992 clinical trial comparing norfloxacin and pefloxacin for antibacterial prophylaxis in granulocytopenic cancer patients demonstrated superior performance of pefloxacin across multiple clinical endpoints. The study involved 136 patients randomly selected to receive either norfloxacin or pefloxacin following cytostatic treatment. Results indicated that 31 patients in the pefloxacin group remained afebrile compared with only 19 in the norfloxacin group (p = 0.045), suggesting enhanced protective efficacy against infection-related fever episodes [5].

Microbiologically documented infections provided further evidence of pefloxacin's advantage, with 24 confirmed infections occurring in 67 patients receiving norfloxacin compared to only 12 infections in 69 patients receiving pefloxacin (p = 0.015). Perhaps most significantly, the incidence of Gram-negative bacilli infections was dramatically reduced in the pefloxacin group, with only one case observed compared to seven in the norfloxacin group (p = 0.019). These findings led researchers to conclude that pefloxacin represents a superior antibacterial agent to norfloxacin for prophylactic use in neutropenic cancer patients, based on both microbiological and clinical outcome measures [5].

Table 2: Comparison of Antibacterial Efficacy Between Norfloxacin and Pefloxacin

Parameter Norfloxacin Pefloxacin Significance
In Vitro MIC vs E. coli (μg/mL) 0.25 [3] 0.25 [3] Comparable
In Vivo PD50 in Mice (mg/kg, oral) 1.0 [3] 1.0 [3] Comparable
Afebrile Patients in Clinical Trial 19/67 (28.4%) 31/69 (44.9%) p = 0.045 [5]
Microbiologically Documented Infections 24/67 (35.8%) 12/69 (17.4%) p = 0.015 [5]
Gram-negative Bacilli Infections 7/67 (10.4%) 1/69 (1.4%) p = 0.019 [5]

Pharmacological Properties and Safety Profile

ADME Properties and Physicochemical Characteristics

The absorption, distribution, metabolism, and excretion (ADME) profiles of pefloxacin and norfloxacin exhibit both similarities and differences that influence their clinical application. Both compounds demonstrate good oral absorption, though pefloxacin is noted to be particularly well-absorbed by the oral route, contributing to its favorable bioavailability. Protein binding studies indicate that pefloxacin exhibits approximately 20-30% binding to plasma proteins, which facilitates substantial free drug availability for antibacterial activity. A particularly distinguishing feature of pefloxacin is its extended elimination half-life of approximately 8.6 hours, which permits less frequent dosing compared to some earlier fluoroquinolones and supports sustained antibacterial coverage [1].

The metabolic pathways of these compounds also demonstrate important distinctions. Pefloxacin undergoes significant hepatic metabolism, with primary metabolites including pefloxacin N-oxide and norfloxacin. This biotransformation to norfloxacin is particularly noteworthy as it represents an activation pathway wherein the parent compound generates another therapeutically active fluoroquinolone. This metabolic relationship creates a unique prodrug-like characteristic for pefloxacin, wherein administration yields both the parent compound and an active metabolite with complementary antibacterial profiles. In contrast, norfloxacin follows different metabolic pathways without generating pefloxacin as a metabolite [1].

The physicochemical properties of these fluoroquinolones significantly influence their biological behavior. As diprotic molecules containing both acidic and basic functional groups, fluoroquinolones can exist in four protonated forms depending on environmental pH: cationic, zwitterionic, neutral, and anionic. The equilibrium between these forms is pH-dependent, with the isoelectric point representing the pH where zwitterions and neutral molecules reach their highest concentrations. Neutral molecules demonstrate the lowest solubility in aqueous environments but higher solubility in non-polar media like lipid cell membranes, thereby facilitating cellular penetration and bioavailability. Conversely, zwitterionic forms exhibit greater affinity for polar environments, enabling efficient penetration through bacterial cell wall pores followed by binding to bacterial gyrase targets [4].

Toxicity and Adverse Effect Profile

The safety and tolerability of pefloxacin and norfloxacin have been evaluated through both clinical observations and experimental models, revealing a characteristic fluoroquinolone toxicity profile with some agent-specific distinctions. Documented adverse reactions for pefloxacin include peripheral neuropathy, nervousness, agitation, anxiety, and phototoxic events such as rash, itching, and burning upon sunlight exposure. These effects are consistent with class-wide adverse effect patterns, though their incidence and severity may vary between individual fluoroquinolones [1].

A particularly relevant comparative study examined the tendon toxicity of several fluoroquinolones, including pefloxacin and norfloxacin, in a rat model. Researchers administered pefloxacin mesylate dihydrate (40 mg/kg), norfloxacin (40 mg/kg), ofloxacin (20 mg/kg), and ciprofloxacin (50 mg/kg) by gavage twice daily for three consecutive weeks, then evaluated biomechanical parameters and histopathological changes in Achilles tendon specimens six weeks after treatment completion. Results demonstrated that the mean elastic modulus of the control group was significantly higher than that of the norfloxacin and pefloxacin groups (p < 0.05 and p < 0.01, respectively), indicating compromised tendon integrity following fluoroquinolone exposure [6].

The yield force and ultimate tensile force measurements provided further evidence of tendon weakening, with the control group showing significantly higher values than the ciprofloxacin, norfloxacin, and pefloxacin groups. Histopathological examination revealed hyaline degeneration and fiber disarrangement in the tendons of ciprofloxacin, pefloxacin, and ofloxacin treatment groups, while myxomatous degeneration was observed specifically in the ciprofloxacin and pefloxacin groups. Based on these biomechanical and histopathological parameters, researchers concluded that ciprofloxacin and pefloxacin exhibited significantly higher biomechanical toxicity than the other fluoroquinolones evaluated [6].

Table 3: Comprehensive ADME and Toxicity Comparison of Pefloxacin and Norfloxacin

Parameter Pefloxacin Norfloxacin
Absorption Well absorbed by oral route [1] Good oral absorption
Protein Binding 20-30% [1] Not specified in available literature
Primary Metabolism Hepatic (to norfloxacin and pefloxacin N-oxide) [1] Different metabolic pathways
Half-Life 8.6 hours [1] Shorter half-life
Key Toxicities Tendon toxicity, peripheral neuropathy, CNS effects, phototoxicity [1] [6] Tendon toxicity, CNS effects, phototoxicity [6]
Biomechanical Tendon Effects Significant deterioration in yield force and ultimate tensile force [6] Significant deterioration in yield force and ultimate tensile force [6]

Experimental Methods and Analytical Techniques

Determination of Physicochemical Parameters

The experimental characterization of fluoroquinolone properties employs several standardized techniques that provide critical data for understanding their behavior in biological systems. Determination of the partition coefficient (log P), a key parameter predicting lipophilicity and membrane permeability, is commonly performed using the shake-flask technique with two immiscible phases: n-octanol and phosphate buffer at physiological pH. In this method, the temperature of the separation media is carefully controlled at 24°C, and drug substance concentrations are maintained below 0.01 mol/L to ensure accurate measurement. Test compounds are initially dissolved in 0.1 M phosphate buffer at pH 7.4, with subsequent adjustment to pH 6.0 to simulate gastrointestinal conditions [4].

Spectrofluorimetric methods have been successfully applied to study the acid-base equilibria and complexation behavior of fluoroquinolone antibiotics in aqueous solution. This analytical approach leverages the intrinsic fluorescence properties of these compounds, which vary characteristically with pH changes. Experimental measurements are typically conducted using a fluorescence spectrometer equipped with a 150-W xenon arc lamp and magnetic stirrer, maintaining samples in a thermostated quartz cell at 25.0±0.5°C. Instrument settings commonly include energy mode operation, 750 V dynode voltage, and 20 nm excitation and emission bandwidths. This technique enables precise determination of dissociation constants and metal complexation behaviors that influence antibacterial activity and pharmacokinetics [7].

Molecular Modeling and Theoretical Calculations

Computational approaches provide valuable insights into the structural and electronic properties of fluoroquinolones that determine their biological activity. Theoretical methods for evaluating lipophilicity parameters begin with conformational analysis using the Monte Carlo method with an MMFF94 force field to identify the most stable, lowest-energy conformers. These structures then undergo geometry optimization through density functional theory (DFT) methods, typically employing the B3LYP functional with 6-31*G basis sets. The free energy of solvation in various media (water, diethyl ether) can be determined using continuum solvent models like SM8, calculated as the difference in binding energy between the molecule in the gas phase and in solution [4].

The electrostatic potential on surfaces of equal electron density provides information about electron donor and acceptor sites that participate in intermolecular interactions, particularly dipole-dipole interactions and hydrogen bonding with solvent molecules. For partition coefficient prediction, several computational approaches are available, including fragmental methods (ACD/log P, AB/log P) that sum fragment values with correction factors, and atomic-contribution methods (Ghose/Crippen approach) that sum atomic contributions without correction factors. These in silico techniques have demonstrated considerable utility for predicting bioavailability and guiding structural optimization during drug development [4].

The following diagram illustrates the key experimental and computational methods used in fluoroquinolone research:

G ExpMethods Experimental Methods ShakeFlask Shake-Flask Technique ExpMethods->ShakeFlask Spectrofluor Spectrofluorimetric Analysis ExpMethods->Spectrofluor CompMethods Computational Methods DFT Density Functional Theory CompMethods->DFT LogP Partition Coefficient Prediction CompMethods->LogP ShakeParams n-Octanol/buffer system Temperature control (24°C) pH adjustment ShakeFlask->ShakeParams FluorParams pH-dependent fluorescence Metal complexation studies Dissociation constants Spectrofluor->FluorParams DFTParams Geometry optimization Solvation energy calculation Electrostatic potential mapping DFT->DFTParams LogPParams Fragmental methods Atomic-contribution methods Correction factors LogP->LogPParams

Figure 2: Experimental and computational methods for characterizing fluoroquinolone properties, including key techniques and parameters for each approach

Conclusion and Research Significance

The structural and functional relationship between pefloxacin and norfloxacin exemplifies the strategic application of medicinal chemistry principles to optimize antibacterial therapy. The critical distinction at the C-7 position, where pefloxacin features a 4-methylpiperazine group compared to the piperazine moiety in norfloxacin, confers distinct pharmacological advantages including enhanced lipophilicity, prolonged half-life, and improved tissue penetration. These physicochemical modifications translate to meaningful clinical differences, as evidenced by pefloxacin's superior performance in prophylactic efficacy among neutropenic cancer patients and its unique metabolic pathway yielding norfloxacin as an active metabolite [5] [1].

The continued scientific interest in fluoroquinolone structure-activity relationships is evidenced by ongoing research exploring novel analogs with modified biological properties. Recent investigations have examined fluoroquinolone analogs featuring various heterocyclic substitutions at the C-7 position, identifying compounds with retained or enhanced antibacterial activity. Particularly promising are 7-benzimidazol-1-yl-fluoroquinolone derivatives that demonstrate potent activity against Gram-positive pathogens including S. aureus, suggesting the potential for further optimization through targeted structural modifications [2]. Additionally, research exploring the repurposing of fluoroquinolones for anticancer applications highlights the versatility of this chemical scaffold, with specific derivatives demonstrating potent cytotoxic effects through topoisomerase inhibition, cell cycle arrest, and apoptosis induction in various cancer cell lines [8].

From a drug development perspective, the pefloxacin-norfloxacin analog relationship provides valuable insights for antibiotic design strategies. The successful optimization of pharmacokinetic properties while maintaining antibacterial potency demonstrates the value of targeted molecular modifications to the fluoroquinolone core structure. Furthermore, the experimental and computational methods developed for characterizing these compounds continue to support rational drug design approaches. As antimicrobial resistance remains a critical global health challenge, understanding these structure-activity relationships becomes increasingly important for developing next-generation antibiotics that overcome resistance mechanisms while maintaining favorable safety and pharmacokinetic profiles [4] [2].

Future Directions

The evolution of fluoroquinolone antibiotics continues to advance with several promising research directions:

  • Novel C-7 substituents: Investigation of diverse heterocyclic systems including fused ring structures to enhance antibacterial spectrum and overcome resistance
  • Dual-targeting analogs: Design of compounds with balanced inhibition of both DNA gyrase and topoisomerase IV to reduce resistance development
  • Hybrid molecules: Development of fluoroquinolone conjugates with additional pharmacophores to expand therapeutic applications
  • Computational optimization: Increased utilization of in silico methods for predicting ADME properties and toxicity early in the design process

References

Comprehensive Application Notes and Protocols for Determination of Pefloxacin Mesylate Dihydrate in Plasma Using HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the HPLC Method for Pefloxacin Mesylate Dihydrate

This compound is a broad-spectrum fluoroquinolone antibiotic with significant activity against both Gram-positive and Gram-negative bacteria. The determination of pefloxacin concentrations in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The high-performance liquid chromatography (HPLC) method provides a reliable analytical technique for quantifying pefloxacin and its major metabolite, norfloxacin (N-demethyl pefloxacin), in plasma samples. This application note presents a validated HPLC method that demonstrates excellent sensitivity, specificity, and reproducibility for pefloxacin determination in plasma, making it suitable for both research and clinical applications.

The method has been extensively applied in pharmacokinetic studies across various species, including poultry, goats, and humans. In broiler chickens, for instance, the pharmacokinetics of pefloxacin after single 10 mg/kg BW intravenous and oral doses demonstrated an elimination half-life of 8.44±0.48 h (IV) and 13.18±0.82 h (oral), with an oral bioavailability of 70±2% [1]. The method's robustness allows for precise monitoring of pefloxacin and its metabolites throughout the drug's elimination phase, providing critical data for dosage regimen optimization.

Method Principles and Mechanism

Chromatographic Separation Principle

The analytical method for this compound in plasma employs reversed-phase chromatography based on the principle of hydrophobic interactions between the analyte, stationary phase, and mobile phase. Pefloxacin contains both hydrophobic regions (quinolone core, piperazinyl ring) and polar functional groups (carboxyl, carbonyl) that facilitate separation in a reversed-phase system. The stationary phase typically consists of octadecyl silane (C18) bonded to silica particles, which interacts with the hydrophobic components of pefloxacin, while the mobile phase—usually a mixture of aqueous buffer and organic modifier (acetonitrile or methanol)—elutes the compound based on its relative affinity for both phases.

The separation mechanism involves partition chromatography where pefloxacin molecules distribute between the hydrophobic stationary phase and the relatively polar mobile phase. The presence of ion-pairing agents or pH modifiers in the mobile phase enhances separation efficiency by suppressing silanol effects and controlling the ionization state of pefloxacin. Pefloxacin contains ionizable groups with pKa values of approximately 6.3 (piperazinyl nitrogen) and 5.7 (carboxylic acid), making its retention behavior highly dependent on mobile phase pH [2]. At the optimized pH of 2.9-4.8, pefloxacin exists primarily in its cationic form, which improves peak shape and resolution from other plasma components and the metabolite norfloxacin.

Sample Preparation Principle

Plasma sample preparation utilizes liquid-liquid extraction based on the differential solubility of pefloxacin in organic and aqueous phases. Pefloxacin's molecular structure allows for efficient extraction due to its amphiphilic nature—the quinolone core provides lipophilicity while the ionizable groups enable pH-dependent partitioning. The extraction process begins with basification of plasma samples using phosphate buffer (pH 7.5), which promotes the transfer of pefloxacin to the organic phase (methylene chloride) by reducing its ionization. The multiple extraction steps ensure high recovery, after which the drug is back-extracted into an acidic aqueous phase for final analysis, effectively concentrating the analyte and removing interfering plasma components [1].

Experimental Protocols

HPLC Instrumentation and Conditions

Table 1: Standard HPLC Conditions for Pefloxacin Determination in Plasma

Parameter Specification Alternative Conditions
Column C18 (250 × 4.6 mm, 5µm) Nucleosil C18 (125 × 0.4 cm) [1]
Mobile Phase Acetonitrile:0.025M phosphoric acid (13:87 v/v, pH 2.9) [2] Acetonitrile:sodium acetate/citric acid/trimethylamine [1]
Flow Rate 1.0 mL/min [2] 2.0 mL/min [1]
Detection UV at 275 nm [2] Fluorescence: Ex 330 nm, Em 440 nm [1]
Injection Volume 20 µL [1] 20-100 µL
Column Temperature Ambient 25-40°C
Internal Standard Acetaminophen [2] Not specified

The mobile phase should be prepared by mixing HPLC-grade acetonitrile with 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v), with pH adjusted to 2.9 using potassium hydroxide [2]. Alternatively, a mobile phase consisting of acetonitrile (150 mL), sodium acetate trihydrate (2 g), citric acid monohydrate (2 g), trimethylamine (1 mL), and water (850 mL) at pH 4.8 can be employed [1]. The selection of detection method depends on the required sensitivity—UV detection at 275-277 nm provides adequate sensitivity for most applications, while fluorescence detection (excitation 330 nm, emission 440 nm) offers enhanced sensitivity for low concentration samples or small sample volumes [1] [3].

G cluster_1 HPLC Method Workflow MobilePhase Mobile Phase Preparation SamplePrep Sample Preparation MobilePhase->SamplePrep Buffer Prepare Buffer Solution (0.025M Phosphoric Acid, pH 2.9) MobilePhase->Buffer Chromatography Chromatographic Separation SamplePrep->Chromatography Plasma Collect Plasma Sample (Centrifugation at 1500g, 10 min) SamplePrep->Plasma Detection Detection & Analysis Chromatography->Detection ColumnEquil Column Equilibration (15-20 column volumes) Chromatography->ColumnEquil UV UV Detection (275 nm wavelength) Detection->UV Organic Measure Organic Modifier (HPLC-grade Acetonitrile) Buffer->Organic Mix Mix Buffer & Organic (87:13 v/v ratio) Organic->Mix Degas Degas Mobile Phase (Sonication/Filtration) Mix->Degas Extract Liquid-Liquid Extraction (Methylene Chloride + Phosphate Buffer) Plasma->Extract BackExtract Back-Extraction (0.5M NaOH) Extract->BackExtract Inject Prepare Final Extract (Centrifugation, Collection) BackExtract->Inject SampleInj Sample Injection (20μL via autosampler) ColumnEquil->SampleInj Gradient Isocratic Elution (1.0 mL/min flow rate) SampleInj->Gradient Data Data Acquisition (Peak area measurement) UV->Data Quant Quantitation (External standard curve) Data->Quant

Diagram 1: HPLC Method Workflow for Pefloxacin Determination in Plasma

Plasma Sample Preparation Protocol
  • Sample Collection and Storage: Collect blood samples in heparinized tubes and centrifuge at 1,500 × g for 10 minutes at 4°C. Separate plasma and store frozen at -45°C or below until analysis [1].

  • Extraction Procedure:

    • Thaw frozen plasma samples completely and mix thoroughly by vortexing.
    • Transfer 1 mL of plasma to a 15-mL glass centrifuge tube.
    • Add 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5) and mix gently.
    • Add 8 mL of methylene chloride (dichloromethane) and vortex mix for 1 minute.
    • Centrifuge at 2,500 × g for 10 minutes to separate phases.
    • Transfer the organic phase (lower layer) to a new tube.
    • Repeat the extraction twice more with fresh methylene chloride, pooling all organic phases.
    • Add 0.5 mL of 0.5 M sodium hydroxide to the pooled organic extract.
    • Vortex mix for 1 minute and centrifuge at 1,500 × g for 10 minutes.
    • Collect the aqueous phase (upper layer) and freeze at -45°C until HPLC analysis [1].
  • Quality Control Samples: Prepare quality control samples by spiking drug-free plasma with known concentrations of pefloxacin (low, medium, and high levels) and process alongside experimental samples to ensure analytical run validity.

Method Validation

Validation Parameters and Results

Table 2: Method Validation Results for Pefloxacin HPLC Determination

Validation Parameter Results Acceptance Criteria
Linearity Range 0.125-12 µg/mL [2] R² ≥ 0.998
Detection Limit (LOD) 0.03125 µg/mL [2] Signal-to-noise ≥ 3:1
Quantitation Limit (LOQ) 0.125 µg/mL [2] Signal-to-noise ≥ 10:1, CV < 20%
Intra-day Precision (RSD) 0.376-0.9056% [2] RSD ≤ 2%
Inter-day Precision (RSD) 0.739-0.853% [2] RSD ≤ 2%
Accuracy 100.09-100.72% [2] 85-115% of nominal
Specificity No interference from plasma components or metabolite [1] [2] Resolution > 1.5
Recovery Efficient extraction with methylene chloride [1] Consistent and reproducible

The method validation followed International Council for Harmonisation (ICH) guidelines and demonstrated suitable performance characteristics for the determination of pefloxacin in plasma [2]. The linearity was established across a concentration range of 0.125-12 µg/mL with a correlation coefficient (R²) of 0.9987, indicating excellent relationship between peak area and concentration. The precision of the method, expressed as relative standard deviation (RSD), was below 1% for both intra-day and inter-day variations, meeting the acceptance criteria for bioanalytical methods. Accuracy results ranged from 100.09% to 100.72% of nominal values at three different concentration levels (70%, 100%, and 130%), well within the acceptable range of 85-115% [2].

The method's specificity was confirmed by the absence of interference from endogenous plasma components at the retention times of pefloxacin and its metabolite norfloxacin. The chromatographic resolution between pefloxacin, norfloxacin, and internal standard (when used) was greater than 1.5, indicating complete baseline separation. The extraction efficiency with methylene chloride provided consistent recovery of pefloxacin from plasma matrix, with the multiple extraction steps ensuring comprehensive drug recovery [1]. The stability of pefloxacin in plasma under various storage conditions was also established, though specific stability data would require further investigation depending on storage conditions.

G cluster_1 Validation Parameters cluster_2 Acceptance Criteria Assessment Validation Method Validation Protocol Specificity Specificity (No interference from plasma components or metabolites) Validation->Specificity Linearity Linearity (R² ≥ 0.998 across 0.125-12 µg/mL) Validation->Linearity Precision Precision (Intra-day RSD: 0.376-0.9056%) (Inter-day RSD: 0.739-0.853%) Validation->Precision Accuracy Accuracy (100.09-100.72% recovery) Validation->Accuracy Sensitivity Sensitivity (LOD: 0.03125 µg/mL, LOQ: 0.125 µg/mL) Validation->Sensitivity Robustness Robustness (System suitability parameters within acceptance criteria) Validation->Robustness Pass Validation Pass Specificity->Pass Met Fail Corrective Actions Required Specificity->Fail Not Met Linearity->Pass Met Linearity->Fail Not Met Precision->Pass Met Precision->Fail Not Met Accuracy->Pass Met Accuracy->Fail Not Met Sensitivity->Pass Met Sensitivity->Fail Not Met Robustness->Pass Met Robustness->Fail Not Met QC Quality Control Samples (Low, Medium, High concentrations) Pass->QC

Diagram 2: Method Validation Scheme for Pefloxacin HPLC Analysis

Applications and Implementation

Practical Applications in Pharmacokinetic Studies

The HPLC method for pefloxacin determination has been successfully implemented in various pharmacokinetic studies across multiple species. In broiler chickens, the method enabled the determination of key pharmacokinetic parameters after single 10 mg/kg BW intravenous and oral doses. The data revealed an elimination half-life of 8.44±0.48 h after IV administration and 13.18±0.82 h after oral administration, with peak plasma concentrations (Cmax) of 4.02±0.31 µg/mL achieved approximately 2 hours after oral dosing [1]. The method also allowed for the quantification of the major metabolite, norfloxacin (N-demethyl pefloxacin), which represented approximately 5% of the parent drug concentration in plasma, with a metabolite elimination half-life of 10.93±0.80 h after oral administration [1].

In lactating she-camels, a similar method demonstrated pefloxacin's pharmacokinetic profile after intravenous and intramuscular administration at 10 mg/kg body weight. The study reported an elimination half-life of 4.89±1.12 h after IV injection and 5.73±1.42 h after IM administration, with absolute bioavailability of 71.59±12.45% following intramuscular administration [4]. The method successfully quantified pefloxacin penetration into milk, with peak milk concentrations of 3.24±0.17 µg/mL achieved within 1 hour of administration, supporting its potential use for treating udder infections [4].

Implementation Notes and Troubleshooting
  • Column Care: C18 columns require proper equilibration (15-20 column volumes) before analysis. Regular column cleaning with high organic content mobile phase (80% acetonitrile) helps maintain performance and longevity.

  • Extraction Efficiency: If recovery is suboptimal, verify the pH of the phosphate buffer (should be pH 7.5) and ensure adequate mixing time during extraction. Increasing the number of extraction steps from three to four may improve recovery for problematic matrices.

  • Peak Shape Issues: Tailing peaks may indicate active silanol sites; increasing trimethylamine concentration in the mobile phase (up to 0.5%) can improve peak symmetry. Fronting peaks may suggest column overloading, requiring sample dilution or reduced injection volume.

  • Retention Time Shifts: Minor adjustments to mobile phase pH (±0.2 units) or organic content (±2-3%) can help maintain consistent retention times. Temperature control (±2°C) enhances retention time stability.

  • Sensitivity Enhancement: For low concentration samples, changing from UV to fluorescence detection can improve sensitivity approximately 10-fold, with excitation at 330 nm and emission at 440 nm providing optimal detection [1].

Conclusion

The HPLC method presented herein provides a robust, accurate, and precise approach for determining this compound concentrations in plasma matrices. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent linearity, sensitivity, and specificity suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The detailed protocols for sample preparation, chromatographic separation, and method validation ensure that researchers can successfully implement this method in various laboratory settings with consistent results.

The applications in multiple species highlight the method's versatility and reliability for generating critical pharmacokinetic data essential for optimizing dosage regimens and understanding drug disposition characteristics. With proper attention to the implementation notes and troubleshooting guidelines, this method can serve as a valuable tool for researchers and clinicians working with this important fluoroquinolone antibiotic.

References

spectrophotometric determination Pefloxacin Mesylate Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the key parameters of two validated spectrophotometric methods for Pefloxacin Mesylate determination.

Method Parameter Ion-Pair Method (Bromophenol Blue) Direct UV Method
Principle Formation and extraction of an ion-pair complex [1] Direct measurement of UV absorption [2]
Absorption Maximum (λmax) 590 nm [1] 272 nm [2]
Linear Range 0.15 - 1.25 μg/mL [1] 0.5 - 20 μg/mL [2]
Molar Absorptivity Reported [1] Reported [2]
Limit of Detection (LOD) Reported [1] Reported [2]
Limit of Quantification (LOQ) Reported [1] Reported [2]
Accuracy (Recovery) 97.5% - 101.9% (Tablets); 97.0% - 106.0% (Spike recovery) [1] Applied for bulk and in-situ gelling ocular formulations [2]
Precision (RSD) 1.0% - 1.1% [1] Precise (as per ICH guidelines) [2]

Detailed Experimental Protocols

Here are the step-by-step experimental workflows for the two methods.

Protocol 1: Ion-Pair Method with Bromophenol Blue

This method is based on the formation of an ion-pair complex between Pefloxacin Mesylate and Bromophenol Blue (BPB) at pH 5.2, followed by the extraction and measurement of the free dye [1].

G Ion-Pair Spectrophotometric Method Workflow start Prepare PFM standard solution step1 Mix with Bromophenol Blue (BPB) solution start->step1 step2 Adjust pH to 5.2 step1->step2 step3 Form PFM-BPB ion-pair complex step2->step3 step4 Back-extract dye into organic phase step3->step4 step5 Measure absorbance of dye step4->step5 end Calculate PFM concentration step5->end

Procedure [1]:

  • Preparation of Standard Solution: Dissolve an appropriate amount of pure Pefloxacin Mesylate in a suitable solvent to prepare a standard stock solution.
  • Ion-Pair Formation: Mix aliquots of the standard PFM solution with a solution of Bromophenol Blue.
  • pH Adjustment: Adjust the pH of the mixture to 5.2 using a suitable buffer.
  • Complex Formation: Allow the Pefloxacin-BPB ion-pair complex to form.
  • Extraction: The complex is then extracted into an organic solvent. The free BPB dye is back-extracted and separated.
  • Absorbance Measurement: Measure the absorbance of the extracted dye solution at 590 nm against a reagent blank.
  • Calibration: Construct a calibration curve (absorbance vs. concentration) in the range of 0.15 - 1.25 μg/mL and determine the concentration of unknown samples from this curve.
Protocol 2: Direct UV Spectrophotometric Method

This method is a simpler, eco-friendly approach that directly measures the UV absorption of Pefloxacin Mesylate in a solution buffered to simulate physiological pH [2].

G Direct UV Spectrophotometric Method Workflow start Prepare PFM in STF pH 7.4 step1 Vortex mix for homogeneity start->step1 step2 Scan spectrum (200-400 nm) step1->step2 step3 Identify λmax at 272 nm step2->step3 step4 Measure absorbance step3->step4 end Calculate PFM concentration step4->end

Procedure [2]:

  • Solution Preparation: Dissolve the PFM (bulk drug or extracted from formulation) in Simulated Tear Fluid (STF) at pH 7.4.
  • Mixing: Vortex the solution to ensure homogeneity.
  • Spectral Scanning: Scan the solution in a UV spectrophotometer over the range of 200 to 400 nm to identify the absorption maximum.
  • Absorbance Measurement: Measure the absorbance of the solution at the determined λmax of 272 nm.
  • Calibration: Prepare a calibration curve using standard solutions in the concentration range of 0.5 - 20 μg/mL and use it to determine the concentration of unknown samples.

Method Validation Summary

Both methods have been validated according to International Council for Harmonisation (ICH) guidelines. Here is a summary of the typical validation criteria and the reported performance.

G Method Validation Parameters and Sequence val Method Validation linearity Linearity Correlation coef. (R²) > 0.999 val->linearity accuracy Accuracy Recovery: 97-106% linearity->accuracy precision Precision RSD < 3% accuracy->precision lloq LOD & LOQ Sensitivity established precision->lloq

Key Validation Parameters [1] [2]:

  • Linearity and Range: Both methods demonstrated a good correlation coefficient (>0.999) across their respective concentration ranges.
  • Accuracy: Assessed by spike recovery experiments. The Ion-Pair method reported recoveries between 97.0% and 106.0%, confirming high accuracy [1].
  • Precision: Both intra-day and inter-day precision were established. The Ion-Pair method showed Relative Standard Deviation (RSD) values between 1.0% and 1.1%, indicating excellent repeatability [1].
  • Sensitivity: The Limits of Detection (LOD) and Quantification (LOQ) were determined for both methods, confirming their sensitivity for quantifying low amounts of PFM [1] [2].

Application Notes

  • Method Selection: For routine analysis of tablets, the Ion-Pair method is well-suited and has been successfully applied [1]. For analysis related to ocular formulations, the Direct UV method developed in STF pH 7.4 is more appropriate and environmentally friendly [2].
  • Compliance: Ensure all experiments are designed to meet the relevant ICH Q2(R1) guidelines for validation of analytical procedures.

References

Comprehensive Analytical Protocol for the Extraction and Quantification of Pefloxacin Mesylate Dihydrate in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Pefloxacin Mesylate Dihydrate is a synthetic broad-spectrum fluoroquinolone antibacterial agent with demonstrated efficacy against most Gram-negative and Gram-positive bacteria. Its chemical structure consists of a 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl) quinolone-3-carboxylic acid backbone combined with methanesulfonic acid and two water molecules, yielding a molecular formula of C₁₈H₂₈FN₃O₈S and a molecular weight of 465.50 g/mol [1] [2]. The compound operates through a well-defined mechanism of action, primarily inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for maintaining DNA supercoiling. This inhibition prevents DNA replication and transcription, ultimately leading to bacterial cell death [3] [1].

In pharmaceutical and clinical research, monitoring pefloxacin concentrations in biological matrices is crucial for several applications. Bioanalysis of pefloxacin enables pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The active metabolite N-demethyl pefloxacin (norfloxacin) also requires quantification as it contributes to the overall antibacterial activity [3]. The development of robust, sensitive, and reproducible analytical methods for extracting and quantifying pefloxacin from plasma is therefore essential for obtaining reliable data in both preclinical and clinical settings. This application note provides a detailed protocol for sample preparation, chromatographic analysis, and method validation, specifically optimized for this compound in plasma matrices.

Analytical Technique: HPLC with Fluorescence Detection

Chromatographic Conditions

The analysis of pefloxacin and its metabolite norfloxacin in plasma utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection. This combination provides the sensitivity and selectivity required for accurate quantification of these compounds in complex biological matrices [3]. The specific chromatographic parameters have been optimized to achieve adequate separation of pefloxacin from its major metabolite and endogenous plasma components.

Table 1: HPLC Instrumentation and Conditions

Parameter Specification
Chromatographic System Shimadzu LC-20AD
Column Nucleosil C18 (5 µm, 12.5 cm × 0.4 cm)
Guard Column C18
Mobile Phase Acetonitrile:Sodium acetate/citric acid buffer (15:85 v/v), pH 4.8
Flow Rate 2.0 mL/min
Detection Fluorescence: λ_ex 330 nm, λ_em 440 nm
Injection Volume 20 µL
Retention Time Pefloxacin: ~5.1 min [4]

The mobile phase composition is critical for achieving optimal separation. The buffer component consists of sodium acetate trihydrate (2 g) and citric acid monohydrate (2 g) dissolved in 850 mL of water, with the addition of 1 mL of trimethylamine to adjust selectivity. The final pH is adjusted to 4.8 to enhance peak shape and resolution [3]. The isocratic elution method ensures consistent retention times and stable baseline, which is essential for reproducible quantification across large sample batches.

Reagent Preparation

For successful analysis, the following reagents must be prepared appropriately:

  • Sodium phosphate buffer (0.5 M, pH 7.5): Dissolve 78 g of sodium phosphate dibasic in 1 L of purified water. Adjust pH to 7.5 using phosphoric acid.
  • Mobile phase buffer: Dissolve 2 g of sodium acetate trihydrate and 2 g of citric acid monohydrate in 850 mL of HPLC-grade water. Add 1 mL of trimethylamine and adjust pH to 4.8 using either acetic acid or sodium hydroxide as needed.
  • Extraction solvent: High-purity methylene chloride (dichloromethane) for liquid-liquid extraction.
  • Sodium hydroxide (0.5 M): Prepare by dissolving 20 g of NaOH in 1 L of purified water.
  • Stock standard solutions (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. Prepare norfloxacin standard similarly. Store at -20°C when not in use [3].

Plasma Sample Extraction Protocol

Sample Preparation Workflow

The extraction of pefloxacin and its metabolite from plasma employs a liquid-liquid extraction (LLE) technique that efficiently separates the analytes from endogenous proteins and interfering substances. The following workflow diagram illustrates the complete extraction process:

G PlasmaSample Plasma Sample (1 mL) Buffer Add 0.5 mL Sodium Phosphate Buffer (pH 7.5) PlasmaSample->Buffer Extraction Add 8 mL Methylene Chloride Vortex Mix 1 min Buffer->Extraction Centrifugation Centrifuge at 2,500 × g for 10 min Extraction->Centrifugation Collection Collect Organic Phase (Repeat 3 times) Centrifugation->Collection BackExtraction Add 0.5 mL 0.5 M NaOH Vortex Mix 1 min Collection->BackExtraction FinalCentrifugation Centrifuge at 1,500 × g for 10 min BackExtraction->FinalCentrifugation Injection Collect Aqueous Phase Filter & Inject into HPLC FinalCentrifugation->Injection

Detailed Extraction Procedure
  • Sample Aliquoting: Transfer 1.0 mL of plasma sample into a 15-mL glass centrifuge tube with a PTFE-lined screw cap.

  • Buffer Addition: Add 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5) to the plasma sample. The buffer serves to maintain optimal pH for extraction efficiency and stability of the analytes.

  • Primary Extraction: Add 8 mL of methylene chloride (dichloromethane) to the mixture. Securely cap the tube and vortex mix vigorously for 1 minute to ensure complete extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the samples at 2,500 × g for 10 minutes at room temperature to achieve clear phase separation. The organic phase (lower layer) will contain the extracted pefloxacin and norfloxacin.

  • Repeat Extraction: Carefully transfer the organic phase (lower layer) to a fresh glass tube using a Pasteur pipette. Repeat the extraction process three times with fresh 8 mL aliquots of methylene chloride, pooling all organic phases to maximize recovery.

  • Back-Extraction: Add 0.5 mL of 0.5 M sodium hydroxide to the pooled organic extract. Vortex mix for 1 minute and centrifuge at 1,500 × g for 10 minutes. This step transfers the acidic analytes from the organic phase to the aqueous phase.

  • Final Preparation: Collect the aqueous phase (upper layer, now containing the extracted analytes) and transfer to an HPLC vial. The sample is now ready for chromatographic analysis [3].

This LLE method provides excellent clean-up of plasma samples, effectively removing proteins and phospholipids that could interfere with chromatographic analysis. The back-extraction into alkaline aqueous solution serves the dual purpose of concentrating the analytes and transferring them into a solvent compatible with reversed-phase HPLC.

Method Validation Parameters

Validation Results

The HPLC method with fluorescence detection has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines for bioanalytical methods. The method demonstrates excellent performance characteristics for the quantification of pefloxacin in plasma matrices.

Table 2: Method Validation Parameters for Pefloxacin in Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 0.1-10 µg/mL R² > 0.999
Limit of Detection (LOD) 0.03 µg/mL Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 0.1 µg/mL Signal-to-noise ratio ≥ 10:1, CV < 20%
Precision (Intra-day) CV < 5% CV ≤ 15%
Precision (Inter-day) CV < 8% CV ≤ 15%
Accuracy 85-115% 85-115% of nominal value
Recovery >85% Consistent and reproducible
Specificity No interference from plasma components Analytes well separated from interfering peaks

The linearity of the method was established by analyzing standard curves in the range of 0.1-10 µg/mL, with correlation coefficients (R²) typically exceeding 0.999. The sensitivity parameters (LOD and LOQ) ensure reliable detection and quantification at the concentrations expected in pharmacokinetic studies following therapeutic dosing [3].

Specificity, Precision, and Accuracy

The specificity of the method was confirmed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of pefloxacin or norfloxacin, demonstrating the method's selectivity for the target analytes. The precision of the method was evaluated both within a single analytical run (intra-day) and between different runs (inter-day). The results, expressed as coefficient of variation (CV), were well within acceptable limits for bioanalytical methods. Accuracy was determined by analyzing quality control samples at low, medium, and high concentration levels, with mean accuracy values ranging from 95% to 105% of the nominal concentrations [3] [5].

The extraction efficiency (recovery) was calculated by comparing the peak areas of extracted samples with those obtained from direct injection of standard solutions at equivalent concentrations. The consistent recovery rates exceeding 85% indicate that the sample preparation method efficiently extracts the analytes from the plasma matrix without significant loss, contributing to the method's reliability for quantitative analysis.

Application in Pharmacokinetic Study

Experimental Design

The validated method has been successfully applied to a pharmacokinetic study of pefloxacin in broiler chickens after single intravenous (IV) and oral (PO) administrations at a dose of 10 mg/kg body weight [3]. The study design incorporated:

  • Animal model: Eighteen healthy 40-day-old Ross male broiler chickens (2.5 kg average weight)
  • Dosing groups: IV administration via brachial vein; oral administration directly into the crop
  • Sample collection: Serial blood samples drawn at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose
  • Sample processing: Plasma separation via centrifugation at 1,500 × g for 10 minutes, followed by storage at -45°C until analysis
Pharmacokinetic Data

The plasma concentration-time data fitted well to a two-compartment open model. The following table summarizes the key pharmacokinetic parameters obtained from the study:

Table 3: Pharmacokinetic Parameters of Pefloxacin in Broiler Chickens (10 mg/kg dose)

Parameter IV Administration Oral Administration
t½β (elimination half-life) 8.44 ± 0.48 h 13.18 ± 0.82 h
t½a (absorption half-life) - 0.87 ± 0.07 h
TMAX (time to CMAX) - 2.01 ± 0.12 h
CMAX (maximum concentration) - 4.02 ± 0.31 µg/mL
Oral Bioavailability (F) - 70 ± 2%
Norfloxacin CMAX - 0.19 ± 0.01 µg/mL
Norfloxacin t½β - 10.93 ± 0.80 h

The pharmacokinetic data revealed that pefloxacin was rapidly absorbed after oral administration, with a short absorption half-life of 0.87 hours. The elimination half-life was significantly longer after oral administration compared to IV administration, suggesting potential flip-flop kinetics. The oral bioavailability of 70% indicates good systemic exposure after oral dosing. The active metabolite norfloxacin reached measurable concentrations in plasma, representing approximately 5% of the parent drug exposure [3].

Based on the pharmacokinetic data and pharmacodynamic principles, the study concluded that an oral dose of 10 mg pefloxacin/kg body weight every 24 hours would maintain plasma concentrations above the MIC values for most susceptible pathogens and should be effective in treating systemic infections in poultry [3].

Troubleshooting and Technical Notes

  • Peak Shape Issues: If peak tailing or broadening occurs, check the mobile phase pH (should be 4.8) and the condition of the guard column. Replace the guard column if deterioration is suspected.

  • Retention Time Shifts: Significant changes in retention time may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure consistent column temperature.

  • Reduced Recovery: Low extraction recovery may result from improper pH adjustment during the extraction process. Verify the pH of the sodium phosphate buffer (should be 7.5) and ensure proper mixing during each extraction step.

  • Interference Peaks: If new interference peaks appear in chromatograms, test the purity of extraction solvents and reagents. Use high-purity HPLC-grade solvents throughout the procedure.

  • Sensitivity Issues: For studies requiring lower limits of quantification, consider concentrating the final aqueous extract or increasing the injection volume (if system pressure allows).

  • Metabolite Monitoring: When quantifying norfloxacin, ensure adequate separation from pefloxacin by periodically testing resolution with a standard mixture of both compounds.

This comprehensive protocol provides a reliable method for the extraction and quantification of this compound in plasma matrices. The method has been demonstrated to be robust, sensitive, and reproducible for pharmacokinetic studies and therapeutic drug monitoring applications.

References

Comprehensive Analytical Methods for Pefloxacin Mesylate Dihydrate: Protocols, Applications, and Safety Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pefloxacin Mesylate Dihydrate

This compound (CAS 149676-40-4) is a broad-spectrum fluoroquinolone antibiotic with molecular formula C₁₈H₂₈FN₃O₈S and molecular weight of 465.49 g/mol [1] [2]. As a norfloxacin analog, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription [3]. This compound is provided as a pharmaceutical primary standard with a purity of ≥98% and finds application in analytical method development, validation, and quality control processes for pharmaceutical products [1] [4]. The European Pharmacopoeia (EP) recognizes this compound as a reference standard for laboratory tests prescribed in official monographs [3].

Spectrophotometric Determination Methods

UV Spectrophotometric Method in Simulated Tear Fluid (pH 7.4)

This method is particularly suitable for the analysis of ophthalmic formulations such as in-situ gelling ocular preparations [5].

  • Equipment: UV spectrophotometer with 1 cm matched quartz cells
  • Wavelength: 272 nm
  • Linearity range: 0.5-20 μg/mL
  • Regression coefficient (R²): 0.999
  • Sample preparation: Dissolve an appropriate amount of sample in simulated tear fluid (pH 7.4) to obtain concentrations within the linearity range
  • Procedure: Prepare standard solutions covering the concentration range of 0.5, 1, 2, 5, 10, 15, and 20 μg/mL. Measure absorbance against simulated tear fluid blank. Plot calibration curve of absorbance versus concentration and determine the regression equation [5].
Iron(III) Complex Formation Method

This method exploits the complex formation between pefloxacin and Fe(III) ions for quantification [6].

  • Wavelength: 360 nm
  • Optimal pH: 2.50 (range 1.00-8.00 acceptable)
  • Linearity range: 2.15-85.88 μg/mL
  • Molar absorptivity: 4.8 × 10³ L·mol⁻¹·cm⁻¹
  • Complex stoichiometry: 1:1 (Pefloxacin:Fe(III))
  • Relative stability constant: 10⁵.⁰²
  • Relative standard deviation: 0.57-1.07% (n=10)
  • Reagent preparation: Prepare fresh 0.01 M Fe(III) solution in distilled water. Prepare buffer solution of pH 2.50.
  • Procedure: Mix 2.0 mL of sample solution with 1.0 mL of Fe(III) solution and 2.0 mL of buffer solution. Dilute to 10 mL with distilled water. Measure absorbance at 360 nm against reagent blank after 10 minutes [6].

Table 1: Validation Parameters for Spectrophotometric Methods

Parameter UV Method (272 nm) Fe(III) Complex Method
Linearity Range 0.5-20 μg/mL 2.15-85.88 μg/mL
Molar Absorptivity Not specified 4.8 × 10³ L·mol⁻¹·cm⁻¹
Precision (RSD) Not specified 0.57-1.07%
Detection Limit Not specified 2.15 μg/mL
Application Matrix Bulk drug, ophthalmic formulations Tablets, aqueous solutions
Experimental Workflow for Spectrophotometric Analysis

The following diagram illustrates the general workflow for spectrophotometric determination of this compound:

G A Sample Preparation B Complex Formation (Fe(III) Method Only) A->B For Fe(III) method C UV Measurement A->C For direct UV method B->C D Calibration Curve C->D E Concentration Calculation D->E

Diagram 1: Workflow for spectrophotometric determination of this compound

Chromatographic Determination Methods

Stability-Indicating HPLC Method for Bulk Drug and Tablets

This method is stability-indicating and can resolve the drug peak from degradation products [7].

  • Column: C18 reversed-phase (e.g., Shim-pack CLC-ODS)
  • Mobile phase: Methanol:Buffer (30:70 v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 277 nm
  • Retention time: Approximately 5.1 minutes
  • Injection volume: 20 μL
  • Temperature: Ambient
  • Sample preparation:
    • For bulk drug: Dissolve in mobile phase to obtain concentration of 10 μg/mL
    • For tablets: Powder and extract equivalent to 10 mg pefloxacin in 100 mL mobile phase. Filter through 0.45 μm membrane
  • Chromatographic procedure: Equilibrate column with mobile phase for 30 minutes. Inject standards and samples. Measure peak areas and calculate concentration using calibration curve [7].
HPLC Method for Biological Fluids

This sensitive method is suitable for determination of pefloxacin in human plasma with acetaminophen as internal standard [8].

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile:0.025 M phosphoric acid (13:87 v/v, pH 2.9 adjusted with KOH)
  • Flow rate: 1 mL/min
  • Detection: UV at 275 nm
  • Internal standard: Acetaminophen
  • Linearity range: 0.125-12 μg/mL
  • Retention time: Pefloxacin ~6.2 minutes, acetaminophen ~4.8 minutes
  • LOD and LOQ: 0.03125 μg/mL and 0.125 μg/mL, respectively
  • Precision: Intra-day RSD 0.376-0.9056%, inter-day RSD 0.739-0.853%
  • Plsample preparation: To 0.5 mL plasma, add 50 μL internal standard solution (10 μg/mL acetaminophen) and 1 mL acetonitrile for protein precipitation. Vortex for 1 minute, centrifuge at 10,000 rpm for 10 minutes. Collect supernatant and inject [8].

Table 2: HPLC Method Validation Parameters for this compound

Parameter Stability-Indicating Method Plasma Analysis Method
Linearity Range Not specified 0.125-12 μg/mL
Retention Time ~5.1 min ~6.2 min
LOD/LOQ Not specified 0.03125/0.125 μg/mL
Precision (RSD) Not specified Intra-day: 0.376-0.9056%
Accuracy Not specified 100.09-100.72%
Application Matrix Bulk drug, tablets Human plasma, tablets
HPLC Analysis Workflow

The following diagram illustrates the complete HPLC analysis workflow for this compound:

G A Mobile Phase Preparation F System Suitability Testing A->F B Sample Preparation and Extraction B->F C Chromatographic Separation D UV Detection (277-275 nm) C->D E Data Analysis D->E F->C

Diagram 2: HPLC analysis workflow for this compound

Analytical Applications and Method Validation

Pharmaceutical Applications

This compound is widely used as a reference standard in pharmaceutical analysis to ensure consistency of formulations and validate analytical methods [4]. The compound finds specific applications in:

  • Quality control of bulk drugs and tablet dosage forms through spectrophotometric and HPLC methods [7] [5]
  • Analysis of specialized formulations including in-situ gelling ocular delivery systems where the drug is dissolved in simulated tear fluid (pH 7.4) for quantification [5]
  • Forced degradation studies to develop stability-indicating methods that can separate the drug from its degradation products [7]
  • Content uniformity testing of tablet formulations using simple and rapid spectrophotometric methods [6]
Bioanalytical Applications

The HPLC method has been successfully applied to pharmacokinetic studies in humans, demonstrating its utility in therapeutic drug monitoring [8]. Key applications include:

  • Simultaneous determination of pefloxacin and its main active metabolite (norfloxacin) in serum samples [8]
  • Therapeutic drug monitoring in patients receiving pefloxacin therapy, with sensitivity sufficient to detect therapeutic concentrations
  • Protein binding studies using methods capable of extracting the drug from biological matrices with good recovery
Method Validation Data

Comprehensive validation of the analytical methods has been performed according to International Conference on Harmonization (ICH) guidelines [5] [8]. The key validation parameters include:

  • Linearity: Excellent correlation coefficients (R² = 0.9987-0.999) across specified concentration ranges [5] [8]
  • Precision: Relative standard deviation (RSD) values below 1.07% for spectrophotometric methods and below 0.9056% for HPLC methods [6] [8]
  • Accuracy: Recovery rates ranging from 97.5% to 101.9% for pharmaceutical formulations and 100.09-100.72% for biological fluids [5] [8]
  • Specificity: Successful separation of pefloxacin from internal standards, metabolites, and formulation excipients [8]

Table 3: Summary of Analytical Applications and Validation

Application Area Recommended Method Key Advantages
Pharmaceutical Quality Control UV Spectrophotometry at 272 nm Simple, rapid, economical, eco-friendly
Stability Studies Stability-indicating HPLC Resolves degradation products, specific
Bioanalytical Applications HPLC with plasma preparation Sensitive, precise, suitable for pharmacokinetics
Complexation Studies Fe(III) complex method Well-characterized complex, good precision

Safety and Handling Guidelines

This compound requires careful handling with appropriate safety precautions [2]:

  • Hazard Classification: Eye Irritant (Category 2) according to EU GHS/CLP regulations [2] [3]
  • Signal Word: Warning [2] [3]
  • Hazard Statements: H319 - Causes serious eye irritation [2]
  • Precautionary Measures:
    • P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [2]
    • Avoid contact with skin and eyes
    • Avoid formation of dust and aerosols
    • Use personal protective equipment including safety glasses and gloves [2]
  • Storage Conditions: Store in cool place (2-8°C) in tightly closed containers [2] [3]
  • Disposal Considerations: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact licensed professional waste disposal service [2]

Conclusion

This compound serves as a crucial analytical standard in pharmaceutical and bioanalytical applications. The comprehensive analytical methods detailed in this document provide researchers with validated protocols for accurate quantification of this compound in various matrices. The spectrophotometric methods offer simple, economical approaches for routine quality control, while the HPLC methods deliver the specificity and sensitivity required for stability studies and bioanalytical applications. Proper adherence to the safety guidelines is essential when handling this compound to prevent eye irritation and other potential hazards. These thoroughly characterized analytical protocols support the ongoing research and quality assurance of this fluoroquinolone antibiotic in various pharmaceutical formulations and biological systems.

References

Comprehensive Application Notes and Protocols: Cytotoxicity Assessment of Pefloxacin Mesylate Dihydrate in Primary Hepatocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Pefloxacin mesylate dihydrate is a synthetic broad-spectrum fluoroquinolone antibiotic effective against most gram-negative and gram-positive bacteria. It is structurally classified as a quinoline carboxylic acid and functions by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, thereby preventing bacterial DNA replication and transcription [1] [2]. While clinically used to treat gonococcal urethritis and gastrointestinal/genitourinary tract infections, pefloxacin has been associated with potential hepatotoxic effects in both clinical use and experimental models, necessitating robust cytotoxicity assessment protocols [3] [1]. The compound has relatively high water solubility (50 mg/mL) and protein binding capacity of 20-30%, with an elimination half-life of approximately 8.6 hours [2].

Primary hepatocytes represent the gold standard model for hepatotoxicity studies due to their retention of most in vivo metabolic functions, including phase I and phase II enzyme activities that are often diminished or absent in hepatoma cell lines like HepG2 [4] [5]. When assessing drug-induced liver injury (DILI), primary hepatocytes provide superior predictivity compared to immortalized cell lines because they maintain physiological levels of drug-metabolizing enzymes and transporters essential for generating reactive metabolites that may contribute to toxicity [4]. This protocol describes standardized methodologies for evaluating this compound cytotoxicity in primary hepatocyte cultures, incorporating relevant experimental models from the literature and accounting for compound-specific characteristics.

Table: Fundamental Properties of this compound

Property Specification Reference
Chemical Formula C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O [1]
Molecular Weight 465.5 g/mol [1]
Mechanism of Action Inhibition of DNA gyrase & topoisomerase IV [2]
Antibiotic Spectrum Broad-spectrum vs. Gram-positive & Gram-negative bacteria [1]
Water Solubility 50 mg/mL [1]
Protein Binding 20-30% [2]
Metabolism Hepatic (primary metabolites: pefloxacin N-oxide, norfloxacin) [2]

Experimental Protocols

Primary Hepatocyte Cytotoxicity Assay
2.1.1 Materials and Reagents
  • Test compound: this compound (≥99% purity)
  • Cells: Plateable cryopreserved human hepatocytes or primary rat hepatocytes
  • Culture medium: InVitroGRO HT medium or Williams Medium E supplemented with 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Coating matrix: Collagen I-coated multiwell plates (96-well, 384-well, or 1536-well format)
  • Viability assay reagents: CellTiter-Glo ATP assay kit, LDH cytotoxicity detection kit, MTT reagent, or neutral red uptake solution
  • Additional supplements: Fetal bovine serum (FBS), insulin, hydrocortisone, and maintenance supplements
2.1.2 Hepatocyte Thawing and Plating
  • Rapid Thawing: Remove cryopreserved hepatocytes from liquid nitrogen storage and immediately place in a 37°C water bath for approximately 2 minutes until just thawed.
  • Gentle Transfer: Transfer the cell suspension to a pre-warmed tube containing 48 mL of InVitroGRO HT medium at 37°C.
  • Centrifugation: Centrifuge the cell suspension at 50 × g for 5 minutes at room temperature to pellet cells while minimizing damage.
  • Supernatant Removal: Carefully aspirate supernatant without disturbing the cell pellet.
  • Resuspension: Gently resuspend the cell pellet in fresh pre-warmed culture medium supplemented with maintenance factors.
  • Viability Assessment: Mix 10 μL of cell suspension with 10 μL of 0.4% Trypan blue solution and count viable (unstained) cells using a hemocytometer. Acceptable viability should exceed 80% for consistent results.
  • Plating: Seed cells onto collagen I-coated plates at optimal densities:
    • 96-well plates: 2.0 × 10⁴ cells/well in 100 μL medium
    • 384-well plates: 5.0 × 10³ cells/well in 50 μL medium
    • 1536-well plates: 1.5 × 10³ cells/well in 10 μL medium [4]
  • Attachment Period: Allow cells to attach for 4-6 hours at 37°C in a humidified 5% CO₂ incubator, then replace medium with fresh pre-warmed culture medium to remove non-adherent cells.
2.1.3 Compound Treatment and Experimental Design
  • Stock Solution Preparation: Prepare 100 mM this compound stock solution in ultra-pure water or DMSO (final DMSO concentration not exceeding 0.1%). Filter sterilize using a 0.2 μm filter.
  • Dilution Series: Prepare serial dilutions of pefloxacin in culture medium to cover a concentration range of 50-400 mg/L (approximately 107-860 μM) based on reported hepatotoxic concentrations [3].
  • Experimental Groups:
    • Test group: Hepatocytes treated with pefloxacin at various concentrations
    • Negative control: Hepatocytes treated with vehicle only
    • Positive control: Hepatocytes treated with 100 μM tamoxifen or 1 μM staurosporine [4]
  • Treatment Application: After 24 hours of culture, replace medium with treatment solutions in triplicate or quadruplicate wells.
  • Incubation: Incubate cells with test compound for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere. For extended incubations (up to 72 hours), refresh medium with compound every 24 hours.
Cytotoxicity Endpoint Assessment
2.2.1 ATP Content Measurement (Cell Viability)
  • Equilibration: Equilibrate CellTiter-Glo reagent and assay plates to room temperature for 30 minutes.
  • Reagent Addition: Add equal volume of CellTiter-Glo reagent to each well (e.g., 100 μL reagent to 100 μL medium in 96-well format).
  • Mixing: Shake plates orbitally for 2 minutes to induce cell lysis.
  • Stabilization: Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal.
  • Measurement: Record luminescence using a plate reader with integration time of 0.5-1 second per well.
  • Data Analysis: Normalize data as percentage of vehicle-treated control cells.
2.2.2 Lactate Dehydrogenase Release (Membrane Integrity)
  • Sample Collection: Collect 50 μL of culture supernatant from each well without disturbing attached cells.
  • Reagent Preparation: Prepare LDH reaction mixture according to manufacturer's instructions.
  • Reaction: Combine 50 μL of supernatant with 50 μL of LDH reaction mixture in a clean plate.
  • Incubation: Protect from light and incubate at room temperature for 30 minutes.
  • Termination: Add 50 μL of stop solution (1N HCl) if required by kit protocol.
  • Measurement: Read absorbance at 490-500 nm with reference wavelength of 680-690 nm.
  • Calculation: Calculate percentage cytotoxicity relative to maximum LDH release from Triton X-100-treated cells.
2.2.3 Morphological Assessment
  • Microscopy: Examine hepatocyte morphology daily using phase-contrast microscopy (100-200× magnification).
  • Documentation: Capture images of representative fields for each treatment condition.
  • Scoring System: Evaluate and score the following parameters:
    • Cell rounding and detachment
    • Vacuolization of cytoplasm
    • Nuclear condensation
    • Loss of distinct cell borders

G Start Protocol Initiation Thaw Thaw Cryopreserved Hepatocytes (37°C, 2 min) Start->Thaw Plate Plate Cells on Collagen I-Coated Plates Thaw->Plate Culture Culture 24h for Cellular Attachment Plate->Culture Treat Treat with Pefloxacin Mesylate Dihydrate (50-400 mg/L, 24-48h) Culture->Treat Assess Assess Cytotoxicity Endpoints Treat->Assess ATP ATP Content (Luminescence) Assess->ATP Viability LDH LDH Release (Absorbance 490nm) Assess->LDH Membrane Integrity Morph Morphological Assessment (Microscopy) Assess->Morph Cell Health Data Analyze Data & Calculate IC50 Values ATP->Data LDH->Data Morph->Data

Results & Data Analysis

Quantitative Cytotoxicity Assessment

In primary cultures of rat hepatocytes, pefloxacin demonstrated concentration-dependent cytotoxicity when assessed by intracellular enzyme release. The hepatotoxic threshold was identified at 400 mg/L for pefloxacin, while ciprofloxacin showed toxicity at 200 mg/L. Interestingly, ofloxacin did not demonstrate hepatotoxicity even at 400 mg/L concentrations, suggesting structure-specific toxicity profiles among fluoroquinolones [3]. After 48 hours of incubation, the remaining antibiotic concentrations in the culture medium as determined by HPLC were 55%, 45%, and 35% for ofloxacin, ciprofloxacin, and pefloxacin, respectively, indicating differential hepatocellular uptake or metabolism among these compounds [3].

Table: Concentration-Dependent Cytotoxicity of Fluoroquinolones in Primary Rat Hepatocytes

Compound Toxic Concentration Incubation Period Remaining in Medium After 48h Key Findings
Pefloxacin 400 mg/L 48 hours 35% Significant intracellular enzyme release indicating hepatotoxicity
Ciprofloxacin 200 mg/L 48 hours 45% Moderate hepatotoxicity at lower concentrations
Ofloxacin Not toxic up to 400 mg/L 48 hours 55% No significant hepatotoxicity observed

Validation of the primary hepatocyte cytotoxicity model has been demonstrated through derivation of IC₅₀ values for known hepatotoxic compounds including tamoxifen, staurosporine, and phenylmercuric acetate. The assay performance was confirmed through comparison with HepG2 cells, with primary hepatocytes generally showing greater sensitivity in detecting hepatotoxic effects, consistent with their enhanced metabolic capacity [4]. When implementing this protocol, researchers should expect pefloxacin to exhibit moderate hepatotoxic potential compared to other fluoroquinolones, with significant effects manifesting at concentrations exceeding 200 mg/L in sensitive systems.

Mechanistic Insights & Comparative Toxicology

The cytotoxic mechanism of pefloxacin appears to involve initial interaction with cell membranes, as demonstrated in zebrafish embryo models where pefloxacin was first absorbed on the outer membrane surface before slowly entering the cytoplasm [6]. This membrane interaction resulted in changes to surface morphology and significantly inhibited embryo hatching rates, though it did not cause teratogenic effects [6]. In mammalian systems, pefloxacin and other fluoroquinolones have been shown to affect mitochondrial function and RNA processing pathways, potentially contributing to their cytotoxic profiles [5].

Gene expression studies comparing primary human hepatocytes to HepG2 cells have revealed substantial differences in basal gene expression patterns, which may account for their differential responses to toxic insults [5]. When exposed to various fluoroquinolones, both systems showed that trovafloxacin induced substantially more gene expression changes than other quinolones, consistent with its known idiosyncratic hepatotoxicity in humans [5]. These findings underscore the importance of using metabolically competent primary hepatocyte systems for accurate hepatotoxicity risk assessment.

G Pefloxacin Pefloxacin Exposure Membrane Membrane Interaction Pefloxacin->Membrane Uptake Cellular Uptake Membrane->Uptake Metabolism Hepatic Metabolism Uptake->Metabolism Mitochondrial Mitochondrial Dysfunction Metabolism->Mitochondrial GeneExp Altered Gene Expression Metabolism->GeneExp EnzymeRelease Enzyme Release (LDH, ALT, AST) Mitochondrial->EnzymeRelease GeneExp->EnzymeRelease Cytotoxicity Hepatocellular Cytotoxicity EnzymeRelease->Cytotoxicity

Application Notes

Practical Implementation Considerations
  • Donor Variability: When using primary human hepatocytes, be aware that inter-donor variability in drug metabolism capacity can significantly influence cytotoxicity results. Consider using hepatocytes from at least 3 different donors or pooled sources for robust assessment.

  • Metabolic Activation: Pefloxacin is metabolized primarily to norfloxacin and pefloxacin N-oxide [2]. The cytotoxicity assessment should account for potential toxic effects of these metabolites by including metabolite reference standards where possible.

  • Culture Duration: For detection of pefloxacin cytotoxicity, a minimum 48-hour exposure period is recommended based on experimental data showing significant effects within this timeframe [3].

  • Cryopreserved Hepatocytes: Plateable cryopreserved human hepatocytes can be successfully implemented in high-throughput formats up to 1536-well plates, enabling scalable hepatotoxicity screening [4].

Troubleshooting Guidance
  • Poor Cell Attachment: Ensure collagen I coating is fresh and uniform. Pre-warm plates to 37°C before plating and allow at least 4-6 hours for attachment before disturbing cultures.

  • High Background in LDH Assay: Centrifuge plates at 250 × g for 5 minutes before supernatant collection to remove floating cells that could contribute to background signal.

  • Variable ATP Measurements: Allow complete equilibration of CellTiter-Glo reagent to room temperature and ensure consistent mixing after reagent addition.

  • Weak Cytotoxicity Signal: Consider extending exposure time to 72 hours with medium refreshment at 48 hours, as some hepatotoxic effects require prolonged exposure.

Alternative Models

While primary hepatocytes represent the gold standard, HepaRG cells provide a viable alternative when donor variability concerns or sourcing limitations exist. HepaRG cells maintain high metabolic activity and have demonstrated utility in hepatotoxicity studies, though they may not fully recapitulate all aspects of primary hepatocyte physiology [7]. For investigative studies of fluoroquinolone-specific toxicity mechanisms, zebrafish embryo models offer complementary in vivo insights, particularly for developmental toxicity assessment [6].

References

Pefloxacin Mesylate Dihydrate in vitro antibacterial activity testing

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity Profile

The table below summarizes the in vitro antibacterial activity of pefloxacin mesylate dihydrate against a range of bacterial strains, as measured by Minimum Inhibitory Concentrations (MICs):

Bacterial Strain / Group MIC Range or MIC₉₀ (mg/L) Activity Level
Gram-negative Bacteria
Escherichia coli 0.03 - 0.5 [1]; MIC₉₀: 0.12 [2] Highly Active
Klebsiella spp. ≤ 0.5 [2] Highly Active
Salmonella spp. MIC₅₀/MIC₉₀: 0.12/1.0 [1] Highly Active
Shigella spp. MIC₅₀/MIC₉₀: 0.06/0.06 [1] Highly Active
Proteus spp. 0.03 - 4 [1] Highly Active
Pseudomonas aeruginosa 1 - 4 [1]; MIC₉₀: 4 [2] Moderately Active
Acinetobacter spp. 1 - 4 [1] Moderately Active
Gram-positive Bacteria
Staphylococcus aureus (including MRSA) 0.125 - 0.5 [1]; 4 [3] Active to Moderately Active
Coagulase-negative Staphylococci 0.125 - 0.5 [1] Active
Streptococcus spp. 4 [3] Moderately Active
Other Bacteria
Bacteroides fragilis (Anaerobic) MIC₉₀: 16 [2] Poorly Active / Resistant
Legionella pneumophila MIC₅₀/MIC₉₀: 1.0/1.0 [1] Moderately Active
Mycoplasma spp. MIC₅₀/MIC₉₀: 2/8 [1] Poorly Active

Experimental Protocols

Broth Microdilution Method for MIC Determination

This standard method determines the lowest concentration of antibiotic that prevents visible bacterial growth [3] [1].

  • Preparation of Reagents

    • Antibiotic Stock Solution: Dissolve this compound in sterile water to a high concentration (e.g., 1-10 mg/mL). Filter sterilize and aliquot for storage at -20°C [4].
    • Broth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria [3].
    • Inoculum: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard, then further dilute in broth to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well [3].
  • Procedure

    • Serially dilute the antibiotic stock solution in a 96-well microtiter plate containing broth.
    • Add the prepared bacterial inoculum to each well. Include growth control (bacteria without antibiotic) and sterility control (broth only) wells.
    • Incubate the plates at 35±2°C for 16-20 hours in ambient air.
  • Result Interpretation

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth [3] [1].
    • The Minimum Bactericidal Concentration (MBC) can be determined by subculturing from clear wells onto agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [3].
Pefloxacin Disk Diffusion Test for Fluoroquinolone Resistance Screening

CLSI and EUCAST recommend a 5 μg pefloxacin disk as a surrogate marker for detecting fluoroquinolone resistance in Salmonella spp. and other Enterobacterales [5] [6].

  • Procedure

    • Inoculate a Mueller-Hinton agar plate with a bacterial suspension standardized to 0.5 McFarland.
    • Apply a 5 μg pefloxacin disk to the inoculated agar surface.
    • Incubate at 35±2°C for 16-18 hours in ambient air.
  • Interpretation

    • Measure the diameter of the zone of inhibition.
    • CLSI Criteria: Zone diameter ≤23 mm = Resistant; ≥24 mm = Susceptible [5].
    • EUCAST Criteria: Zone diameter <24 mm = Resistant; ≥24 mm = Susceptible [5].
    • Quality Control: For E. coli ATCC 25922, the zone diameter should be 25-31 mm, with a target of 28 mm [5].

workflow Start Prepare Bacterial Inoculum (0.5 McFarland Standard) A Apply 5μg Pefloxacin Disk to Mueller-Hinton Agar Start->A B Incubate 35±2°C for 16-18 hours A->B C Measure Zone of Inhibition B->C D Interpret Results per CLSI/EUCAST: ≤23mm Resistant, ≥24mm Susceptible C->D

Mechanism of Action

Pefloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, while topoisomerase IV decatenates linked daughter chromosomes after replication. By inhibiting these enzymes, pefloxacin blocks DNA replication and transcription, leading to rapid bacterial cell death [1] [2].

mechanism Pefloxacin Pefloxacin DNAGyrase Inhibits DNA Gyrase (Topo II) Pefloxacin->DNAGyrase TopoIV Inhibits Topoisomerase IV Pefloxacin->TopoIV DSB Double-Stranded DNA Breaks DNAGyrase->DSB TopoIV->DSB SOS SOS Response Activation (Filamentation, DNA Repair) DSB->SOS Death Bacterial Cell Death SOS->Death

Key Considerations for Testing

  • Metabolite Activity: Pefloxacin is metabolized to N-demethyl pefloxacin (norfloxacin), which possesses antibacterial activity similar to the parent drug. The combination of pefloxacin and its metabolite can show a broader spectrum and greater potency than pefloxacin alone [7].
  • Variable Conditions: The antibacterial activity can be influenced by factors such as inoculum size, pH of the medium, and incubation atmosphere. Adherence to standardized protocols is crucial for reproducible results [3].
  • Resistance Mechanisms: Pefloxacin is effective at detecting chromosomal mutations in genes like gyrA and parC. However, it may not reliably detect all plasmid-mediated resistance mechanisms, such as aac(6')-Ib-cr, which specifically protects ciprofloxacin and norfloxacin [5].

I hope these detailed application notes and protocols assist in your research and drug development efforts. Should you require further clarification on any of the methodologies, please feel free to ask.

References

Comprehensive Analysis of Pefloxacin Mesylate Dihydrate: Tissue Concentration and Pharmacokinetic Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against most gram-negative and gram-positive bacteria. Its primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is considered the primary target in gram-negative bacteria, while topoisomerase IV is the primary target in gram-positive organisms. The inhibition of these enzymes results in strand breakage of the bacterial chromosome, preventing DNA supercoiling, replication, and transcription, ultimately leading to bacterial cell death [1].

The following diagram illustrates this mechanism and the drug's core structure:

G compound Pefloxacin Mesylate Dihydrate target Bacterial Cell compound->target action1 Inhibits DNA Gyrase (Primary target in Gram-negative bacteria) target->action1 action2 Inhibits Topoisomerase IV (Primary target in Gram-positive bacteria) target->action2 result Impaired DNA Replication and Transcription Bacterial Cell Death action1->result action2->result

Key Pharmacokinetic Properties and Tissue Distribution

Pefloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability, a large volume of distribution, and penetration into various tissues and body fluids.

Summary of Pharmacokinetic Parameters

Table 1: Key pharmacokinetic parameters of Pefloxacin (10 mg/kg) across species

Species Route t½β (h) T˅MAX (h) C˅MAX (μg/mL) Bioavailability (%) Reference
Chicken Oral 13.18 2.01 4.02 70 [2]
Chicken IV 8.44 - - - [2]
She-Camel IM 5.73 0.75 3.60 71.59 [3]
She-Camel IV 4.89 - - - [3]

Abbreviations: t½β: Elimination half-life; T˅MAX: Time to maximum concentration; C˅MAX: Maximum concentration; IV: Intravenous; IM: Intramuscular.

Tissue Distribution Profile

Studies in chickens show that Pefloxacin is widely distributed and reaches peak concentrations in most tissues within 1-2 hours after oral administration. The drug is mainly concentrated in the liver and kidneys. It is cleared more rapidly from muscles (e.g., chicken crureus), brain, testes, ovaries, and pancreas compared to other organs [4]. The rapid accumulation in tissues can be attributed in part to its relatively slow organ clearance [4]. After intramuscular administration in lactating she-camels, the drug penetrated milk quickly, achieving a peak milk concentration of 3.24 μg/mL at 1.0 hour post-administration [3].

Detailed Experimental Protocol: HPLC Analysis in Tissues

This protocol outlines a specific, sensitive, and stable high-performance liquid chromatography (HPLC) method for determining Pefloxacin levels in plasma and various tissues, adapted from validated methods used in recent studies [4] [2].

Reagents and Equipment
  • Chemical Reference Standards: this compound (≥97% purity) and its metabolite N-demethyl pefloxacin (norfloxacin) (≥98% purity) [2].
  • Solvents: HPLC-grade acetonitrile, methylene chloride, sodium phosphate buffer (0.5 M, pH 7.5), sodium hydroxide (0.5 M).
  • Mobile Phase: Combine acetonitrile (150 mL), sodium acetate trihydrate (2 g), citric acid monohydrate (2 g), trimethylamine (1 mL), and water (850 mL). Adjust to pH 4.8 [2].
  • Equipment: HPLC system with a spectrofluorimetric detector, a C18 analytical column (e.g., 5 µm Nucleosil C18, 12.5 cm x 0.4 cm) with a C18 guard column, centrifuge, mechanical shaker, and syringe filters.
Sample Preparation and Extraction
  • Homogenization: Weigh tissue samples (e.g., liver, kidney, muscle) and homogenize them in a suitable buffer, such as sodium phosphate buffer (pH 7.5).
  • Extraction:
    • Add 8 mL of methylene chloride and 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5) to the plasma or tissue homogenate sample.
    • Shake the tube mechanically and centrifuge at 2,500 g for 10 minutes.
    • Transfer the organic phase (lower layer) to a new tube.
    • Repeat this extraction process three times, pooling all organic phases.
  • Back-Extraction:
    • Add 0.5 mL of 0.5 M sodium hydroxide to the pooled organic extract.
    • Shake and centrifuge at 1,500 g for 10 minutes.
    • Collect the aqueous phase (upper layer) and freeze it at -45°C until HPLC analysis [2].
HPLC Instrumental Conditions
  • Detection: Spectrofluorimetric detection with excitation at 330 nm and emission at 440 nm [2].
  • Flow Rate: 2 mL/min.
  • Injection Volume: 20 µL.
  • Data Analysis: Quantify peak areas using external calibration curves constructed from pefloxacin and norfloxacin reference standards [2].
Method Validation

The method should be validated for the following parameters [4] [2]:

  • Linearity: Calibration curves should demonstrate a linear relationship over the expected concentration range.
  • Precision and Accuracy: Intra-day and inter-day precision (RSD < 15%) and accuracy (85-115%).
  • Recovery: Extraction efficiency for pefloxacin and its metabolite from biological matrices.
  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

The entire experimental workflow is summarized below:

G start Study Design & Dosing sp Sample Preparation: Homogenize tissue Liquid-liquid extraction start->sp Animal sacrifice & sample collection hplc HPLC Analysis with Fluorimetric Detection sp->hplc Extract & filter pk Pharmacokinetic & Statistical Analysis hplc->pk Concentration data

Data Analysis and Metabolite Considerations

Pharmacokinetic Calculations
  • Compartmental Analysis: In she-camels, the plasma course of pefloxacin was best described by a two-compartment open model after both IV and IM administration [3].
  • Non-Compartmental Analysis: Calculate key parameters including the area under the concentration-time curve (AUC), elimination half-life (t½β), time to maximum concentration (T˅MAX), maximum concentration (C˅MAX), total body clearance (Clₜₒₜ), and volume of distribution at steady state (Vdₛₛ) [3].
  • Bioavailability: The absolute bioavailability (F%) after intramuscular administration in she-camels was 71.59% [3], and after oral administration in chickens was 70% [2].
Metabolite Profiling

Pefloxacin is extensively metabolized, with the piperazinyl ring being the main site of metabolism. It is converted to several metabolites, including N-demethyl pefloxacin (norfloxacin), which is a major metabolite and also a potent antibiotic itself [2]. In broiler chickens, this metabolite represented about 5% of the parent drug's plasma concentrations and had an elimination half-life of 10.93 hours after oral administration of pefloxacin [2]. The analytical method should be validated to separate and quantify pefloxacin and its major metabolites to accurately interpret tissue distribution data.

Conclusion and Research Applications

This compound demonstrates predictable and favorable pharmacokinetics in multiple species, with good bioavailability and extensive tissue distribution. The protocols outlined here, particularly the robust HPLC method, provide a framework for reliable tissue concentration analysis. These findings support the potential therapeutic application of pefloxacin for systemic infections; an oral dose of 10 mg/kg every 24 hours maintains plasma and tissue concentrations above the MIC for many susceptible pathogens [3] [2]. The data and methodologies are invaluable for researchers designing studies for antibiotic efficacy, tissue residue depletion, and safety assessments in animal models.

References

Comprehensive Application Notes and Protocols for the Bioanalysis of Pefloxacin Mesylate Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum activity. The development and validation of a robust bioanalytical method are critical steps for quantifying the drug in biological matrices, which is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed application notes and protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for Pefloxacin Mesylate Dihydrate in human plasma, following international regulatory standards [1] [2].

Materials and Methods

Chromatographic Conditions

The following conditions have been established for the precise quantification of Pefloxacin [1] [2].

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column C18 (e.g., Shim-pack CLC-ODS)
Mobile Phase Acetonitrile : 0.025 M Phosphoric Acid (13:87, v/v, pH 2.9)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm or 277 nm
Internal Standard Acetaminophen
Injection Volume Typically 20 µL
Column Temperature Ambient
Standard and Quality Control Sample Preparation

A stock solution of Pefloxacin should be prepared in a suitable solvent like methanol at a concentration of approximately 1 mg/mL [3]. This stock is subsequently diluted with a solvent like methanol:water (50:50, v/v) to prepare working solutions for spiking into control human plasma.

Table 2: Calibration Curve and Quality Control Levels

Sample Type Concentration Levels Purpose
Calibration Standards 8 non-zero concentrations across the range (e.g., 0.05 - 10 µg/mL) To construct the calibration curve
Quality Controls (QC) LLOQ QC, Low QC, Middle QC, High QC (e.g., 0.05, 0.15, 4.0, 8.0 µg/mL) To assess accuracy and precision
Sample Pre-Treatment: Liquid-Liquid Extraction

The following workflow diagram outlines a robust sample preparation procedure based on liquid-liquid extraction, which is known for providing clean samples and high analyte recovery [3].

SamplePrepWorkflow start Start thaw Thaw Plasma Samples at Room Temp start->thaw end End addIS Add Internal Standard (50 μL) thaw->addIS addSolvent Add Extraction Solvent (2.0 mL Ethyl Acetate) addIS->addSolvent vortex1 Vortex Mix (10 minutes) addSolvent->vortex1 centrifuge Centrifuge (4000 rpm, 5 min, 4°C) vortex1->centrifuge freeze Flash Freeze Supernatant centrifuge->freeze decant Decant Organic Layer freeze->decant evaporate Evaporate to Dryness (N₂ Gas, 40°C) decant->evaporate reconstitute Reconstitute Residue in Mobile Phase (500 μL) evaporate->reconstitute inject Inject into HPLC System reconstitute->inject inject->end

Method Validation Protocol

The method must be validated to demonstrate it is suitable for its intended use. The core parameters to be investigated and their general acceptance criteria are summarized below [4] [5].

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Description Acceptance Criteria
Selectivity/Specificity Analyze blank plasma from at least 6 sources. Compare with spiked samples. No interference ≥ 20% of LLOQ area for analyte and ≥ 5% for IS [5].
Linearity & Range Analyze 8 non-zero calibration standards in duplicate over 3 days. Correlation coefficient (r) ≥ 0.999 [5] [1].
Accuracy Analyze QC samples at 4 levels (LLOQ, L, M, H) with 6 replicates each. Mean recovery 98-102% [5]. LLOQ within ±20%, others within ±15% [4].

| Precision | • Repeatability: 6 replicates of 4 QC levels in one run. • Intermediate Precision: 4 QC levels analyzed by two analysts/different days. | RSD < 2% for repeatability; RSD < 3% for intermediate precision [5]. | | Recovery | Compare analyte response of extracted samples to un-extracted standards. | Consistent and high recovery (e.g., >70%); RSD < 3-5% [3]. | | LOD & LOQ | Based on Signal-to-Noise (S/N) ratio. | S/N ≈ 3:1 for LOD; S/N ≈ 10:1 for LOQ [4] [5]. | | Robustness | Deliberate small changes in flow rate, pH, mobile phase ratio, column temperature. | Consistency in retention time, peak area, and resolution (RSD < 2%) [5]. |

Detailed Experimental Protocols for Key Validation Parameters

3.1.1. Protocol for Specificity and Selectivity

  • Procedure: Obtain blank human plasma from at least six different sources. Process and analyze these blank samples according to the established extraction and chromatographic method. Similarly, process and analyze blank plasma samples spiked with the internal standard only, and with the internal standard and Pefloxacin at the LLOQ level.
  • Acceptance Criterion: The chromatograms of the blank plasma should show no significant interfering peaks at the retention times of either Pefloxacin or the internal standard. A peak is considered interfering if its area is ≥20% of the Pefloxacin peak area at the LLOQ, or ≥5% of the internal standard's peak area [5].

3.1.2. Protocol for Linearity of Calibration Curve

  • Procedure: Prepare a minimum of eight non-zero calibration standards, covering the entire expected range of concentrations in the study samples (e.g., from LLOQ to the upper limit of quantitation). Analyze these standards in duplicate over three separate analytical runs.
  • Data Analysis: Plot the peak area ratio (Pefloxacin / Internal Standard) against the nominal concentration of Pefloxacin. Perform linear regression analysis on the data. The coefficient of determination (r²) should be ≥0.999 [5] [1].

3.1.3. Protocol for Accuracy and Precision

  • Procedure:
    • Intra-day (Repeatability): Prepare and analyze six replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) within a single analytical run.
    • Inter-day (Intermediate Precision): Prepare and analyze six replicates of QC samples at the same four levels over three different analytical runs, performed by different analysts on different days, if possible.
  • Data Analysis: For accuracy, calculate the mean measured concentration at each QC level and express it as a percentage of the nominal concentration. For precision, calculate the Relative Standard Deviation (RSD%) of the measured concentrations at each QC level.

3.1.4. Protocol for Robustness

  • Procedure: Intentionally introduce small, deliberate variations to the chromatographic conditions. Examples include:
    • Flow Rate: ±0.1 mL/min from the nominal value (e.g., 1.0 mL/min).
    • Mobile Phase pH: ±0.1 units from the set pH.
    • Organic Modifier Ratio: ±2% absolute change in the acetonitrile proportion.
    • Column Temperature: ±2°C if a column oven is used.
  • Analysis: For each altered condition, inject the system suitability sample and/or a mid-level QC sample in triplicate. Monitor critical parameters such as retention time, peak area, tailing factor, and resolution from the internal standard.

Validation Workflow and Data Analysis

The overall validation process can be visualized as a sequential workflow where the successful completion of one parameter allows progression to the next. This ensures a logical and thorough validation.

ValidationWorkflow cluster_main Core Validation Parameters start Start selectivity 1. Selectivity & Specificity start->selectivity end End reference Final Validated Bioanalytical Method reference->end sensitivity 2. Sensitivity (LOD & LOQ) selectivity->sensitivity linearity 3. Linearity & Range sensitivity->linearity accuracy 4. Accuracy & Precision linearity->accuracy recovery 5. Extraction Recovery accuracy->recovery robustness 6. Robustness recovery->robustness stability 7. Stability Studies robustness->stability stability->reference

Application in a Bioequivalence Study

A fully validated method can be applied to a clinical bioequivalence study. The following workflow outlines the steps from subject enrollment to the final statistical analysis, with the analytical laboratory playing a central role in steps 4 through 7.

BioequivalenceWorkflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_stats Data Analysis Phase start Start enroll Enroll Healthy Human Volunteers start->enroll end End administer Administer Test & Reference Products enroll->administer collect Collect Blood Samples at Pre-defined Times administer->collect process Process Blood to Plasma (K₂EDTA) collect->process store Store Plasma at -20°C or -70°C process->store thaw Thaw and Prepare Plasma Samples store->thaw extract Extract Samples Using Validated Method thaw->extract analyze Analyze by HPLC With Calibrators & QCs extract->analyze calculate Calculate Drug Concentrations analyze->calculate pk Perform Pharmacokinetic Analysis calculate->pk stats Conduct Statistical Tests for Bioequivalence pk->stats report Generate Final Study Report stats->report report->end

References

Pharmacokinetic Modeling of Pefloxacin Mesylate in Broiler Chickens: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-negative and Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II), preventing DNA supercoiling and replication [1]. Pharmacokinetic (PK) modeling in food-producing species like broiler chickens is essential for determining effective dosage regimens, predicting tissue residue depletion, and ensuring food safety.

This document consolidates experimental data and methodologies from recent studies to provide a standardized protocol for PK modeling of pefloxacin mesylate dihydrate in broiler chickens.

Summary of Key Pharmacokinetic Parameters

Data from multiple studies indicate that pefloxacin exhibits favorable pharmacokinetics in chickens, including good oral bioavailability and extensive tissue distribution. Its major metabolite is N-demethyl pefloxacin (norfloxacin), which also possesses antibacterial activity [1] [2].

Table 1: Mean (±SEM) Pharmacokinetic Parameters of Pefloxacin after a Single 10 mg/kg Dose in Broiler Chickens

Parameter Intravenous (IV) Administration Oral Administration
Elimination Half-Life (t½β, h) 8.44 ± 0.48 13.18 ± 0.82
Absorption Half-Life (t½a, h) Not Applicable 0.87 ± 0.07
Time to Maximum Concentration (TMAX, h) Not Applicable 2.01 ± 0.12
Maximum Plasma Concentration (CMAX, µg/mL) Not Applicable 4.02 ± 0.31
Area Under the Curve (AUC, µg*h/mL) Data not specified in source Data not specified in source
Oral Bioavailability (F, %) --- 70 ± 2
Volume of Distribution (Vd, L/kg) Data not specified in source Data not specified in source
Clearance (Cl, L/h/kg) Data not specified in source Data not specified in source

Source: [1]

Table 2: Pharmacokinetic Parameters of the Metabolite Norfloxacin after Oral Pefloxacin (10 mg/kg)

Parameter Value (Mean ± SEM)
CMAX (µg/mL) 0.80 ± 0.07
TMAX (h) 3.67 ± 0.21
Elimination Half-Life (t½β, h) 5.66 ± 0.81
Mean Residence Time (MRT, h) 14.44 ± 0.97

Source: [2]

Table 3: Tissue Residues of Pefloxacin 24 hours after the Fourth Oral Dose (10 mg/kg/day for 4 days)

Tissue Pefloxacin Concentration (µg/g, Mean ± SD)
Liver 3.20 ± 0.40
Muscle 1.42 ± 0.18
Kidney 0.69 ± 0.04
Skin & Fat 0.06 ± 0.02

Source: [2]

Experimental Protocol for a Pharmacokinetic Study

The following protocol is synthesized from methodologies described in the literature [1] [2].

Animal Preparation and Dosing
  • Animals: Use healthy, 40-day-old broiler chickens (e.g., Ross strain), with an average weight of 2.5 kg. Acclimatize birds for one week prior to the study.
  • Housing: House individually in cages under controlled conditions (25 ± 2°C; 45-65% relative humidity).
  • Diet: Provide antibiotic-free feed and water ad libitum. Withhold food for 12 hours before oral dosing.
  • Experimental Groups: Assign birds to parallel groups for IV and oral administration.
  • Drug Formulation:
    • IV Solution: Dissolve this compound in sterile 0.9% saline to a concentration of 50 mg/mL. Administer a single 10 mg/kg dose into the brachial vein.
    • Oral Solution: Dissolve pefloxacin in sterile 0.9% saline to a concentration of 10 mg/mL. Administer a single 10 mg/kg dose directly into the crop via gavage.
Sample Collection
  • Blood Sampling: Collect serial blood samples (e.g., 1 mL) from the brachial vein at predetermined times: 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
  • Sample Processing: Transfer blood to heparinized tubes, centrifuge at 1,500 × g for 10 minutes, and harvest plasma. Store plasma at -45°C until analysis.
  • Tissue Sampling (for residue studies): In a separate group, after multiple doses, euthanize birds at specified times post-treatment (e.g., 1, 5, 10 days). Collect tissues like liver, kidney, muscle, and skin/fat. Store at -45°C until analysis.
Analytical Method: HPLC-Fluorescence Detection

A high-performance liquid chromatography (HPLC) method with fluorimetric detection is recommended for its specificity and sensitivity.

  • Equipment:
    • HPLC system with a fluorescence detector.
    • Analytical column: Nucleosil C18 (5 µm, 125 mm × 4.0 mm).
    • Guard column: C18.
  • Mobile Phase: Acetonitrile (150 mL) + Sodium acetate trihydrate (2 g) + Citric acid monohydrate (2 g) + Trimethylamine (1 mL) + Water (850 mL). Adjust pH to 4.8.
  • Flow Rate: 2.0 mL/min.
  • Detection: Excitation wavelength = 330 nm; Emission wavelength = 440 nm.
  • Plasma Extraction:
    • Add 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5) to the plasma sample.
    • Extract three times with 8 mL of methylene chloride, pooling the organic phases.
    • Back-extract the pooled organic phase with 0.5 mL of 0.5 M sodium hydroxide.
    • Collect the aqueous (upper) layer and inject a 20 µL aliquot into the HPLC system.
  • Method Validation: Validate the method according to regulatory guidelines (e.g., EU requirements) for linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ). The LOD for pefloxacin and norfloxacin in plasma and tissues has been reported as 0.03 µg/mL or µg/g [2].
Pharmacokinetic and Statistical Analysis
  • Model Fitting: Fit plasma concentration-time data to compartmental models (e.g., one- or two-compartment open model) using non-linear regression software. Selection can be based on the Akaike Information Criterion (AIC) [1].
  • Parameter Calculation: Calculate key PK parameters, including but not limited to:
    • Elimination half-life (t½β)
    • Absorption half-life (t½a)
    • Area under the concentration-time curve (AUC)
    • Apparent volume of distribution (Vd)
    • Total body clearance (Cl)
    • Mean residence time (MRT)
    • Oral bioavailability (F)
  • Metabolite Kinetics: Calculate the same parameters for the major metabolite, norfloxacin.

The workflow below summarizes the key stages of a standard pharmacokinetic study for pefloxacin in broiler chickens.

G Start Study Design & Animal Preparation Dosing Drug Administration (IV/Oral, 10 mg/kg) Start->Dosing Sampling Serial Sample Collection (Blood & Tissues) Dosing->Sampling Analysis HPLC Analysis of Pefloxacin & Norfloxacin Sampling->Analysis PKModeling Pharmacokinetic Data Modeling Analysis->PKModeling End Dosage Regimen & Withdrawal Time Estimation PKModeling->End

Discussion and Conclusion

  • Dosage Regimen: Based on the PK data, an oral dose of 10 mg/kg every 24 hours is suggested to be effective for treating systemic infections in poultry [1]. The relatively long elimination half-life supports this once-daily dosing schedule.
  • Tissue Residues: Pefloxacin and its metabolite norfloxacin persist in tissues, particularly the liver, for several days after the last dose. A withdrawal period is crucial before treated birds enter the human food chain. One study found detectable levels in skin and fat up to 10 days after the last dose [2].
  • PK/PD Integration: For a comprehensive dosage justification, the PK of the drug should be integrated with the Minimum Inhibitory Concentration (MIC) of pefloxacin against target pathogens. The goal is to achieve PK/PD indices (like AUC/MIC) associated with efficacy, a practice demonstrated for other antimicrobials in chickens [3] [4].

References

Pefloxacin Mesylate Dihydrate microbial susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pefloxacin Mesylate Dihydrate

This compound is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Its molecular formula is C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O, with a molecular weight of 465.49 g/mol [1]. As a fluoroquinolone, its primary mechanism of action involves the inhibition of bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV [2] [3]. These enzymes are essential for bacterial DNA replication, transcription, repair, and cell division. By binding to these enzyme complexes, Pefloxacin stabilizes DNA breaks, preventing DNA replication and ultimately leading to bacterial cell death [3] [1].

While it has historically been used to treat various infections, its current primary research and clinical application, particularly in Europe as guided by EUCAST, is as a screening tool for fluoroquinolone resistance in Enterobacterales [4]. This use is critical given the ongoing review and reduction of fluoroquinolone breakpoints and the global challenge of antimicrobial resistance.

Key Properties and Specifications

The table below summarizes the core chemical, pharmacological, and susceptibility testing properties of this compound.

Table 1: Core Properties of this compound

Property Description
Chemical Classification Fluoroquinolone antibiotic [2]
Modality Small Molecule [2]
Molecular Formula C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O [1]
Molecular Weight 465.49 g/mol [1]
Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV [2] [3]
Primary Metabolite Norfloxacin [2]
Protein Binding 20-30% [2] [5]
Elimination Half-Life ~8.6 hours [2] [5]
Primary Regulatory Status Not approved by the US FDA [2]. Approved in other jurisdictions (e.g., was approved in France in 1985) [5].
Key Testing Application Screening for fluoroquinolone resistance in Enterobacterales, as per EUCAST guidelines [4].

Current Breakpoints and Susceptibility Interpretation

Formal clinical breakpoints for Pefloxacin are not listed in the current FDA-recognized CLSI standards [6]. However, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a defined methodology for its use as a screening agent. EUCAST emphasizes that fluoroquinolone breakpoints are under continuous review and are expected to be further reduced, solidifying the role of the pefloxacin screen test [4].

Table 2: Pefloxacin Screening Test Parameters for Enterobacterales (EUCAST)

Parameter Specification
Test Purpose To detect fluoroquinolone resistance in Enterobacterales, Salmonella enterica, and Vibrio spp. [4].
Test Method Disk diffusion or agar dilution [4].
Recommended Concentration A specific pefloxacin disk is used (exact concentration should be verified from the latest EUCAST tables) [4].
Interpretation The zone diameter or MIC value is used to indicate likely resistance to the broader fluoroquinolone class [4].
Regulatory Context EUCAST urges laboratories to familiarize themselves with this test and contact suppliers to ensure pefloxacin availability [4].

Experimental Protocols

Protocol 1: Agar Disk Diffusion Method (Pefloxacin Screening Test)

This protocol outlines the steps for performing a pefloxacin screen using the disk diffusion method, based on EUCAST recommendations.

1. Principle: Commercially prepared paper disks impregnated with pefloxacin are placed on an inoculated Mueller-Hinton agar plate. During incubation, the drug diffuses into the agar, creating a concentration gradient. The formation of a zone of inhibition around the disk after incubation is measured and interpreted to predict fluoroquinolone susceptibility.

2. Materials and Reagents:

  • Cation-Adjusted Mueller-Hinton Agar (CAMHA) Plates: Standardized according to CLSI/EUCAST guidelines.
  • Pefloxacin Disks: Use disks specified in the most recent EUCAST breakpoint table.
  • Inoculum: Bacterial suspension of the test isolate (e.g., E. coli, Klebsiella pneumoniae), prepared in sterile saline or broth to a turbidity of 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).
  • Quality Control Strains: Include appropriate reference strains as recommended by EUCAST (e.g., E. coli ATCC 25922).

3. Procedure: 1. Inoculum Preparation: Prepare a bacterial suspension from fresh overnight culture, adjusting to the 0.5 McFarland standard. 2. Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension, remove excess fluid, and swab the entire surface of the CAMHA plate in three directions to ensure confluent growth. 3. Disk Application: Apply the pefloxacin disk to the inoculated agar surface using sterile forceps and press down gently to ensure full contact. 4. Incubation: Invert plates and incubate aerobically at 35±2°C for 16-20 hours. 5. Reading Results: After incubation, measure the diameter of the complete zone of inhibition (including the disk diameter) in millimeters using a caliper or ruler viewed from the back of the plate against a dark, non-reflective background.

The following diagram illustrates the workflow of this protocol.

G Start Start Protocol PrepInoc Prepare 0.5 McFarland bacterial suspension Start->PrepInoc InocPlate Swab Mueller-Hinton agar plate PrepInoc->InocPlate ApplyDisk Apply Pefloxacin disk to agar surface InocPlate->ApplyDisk Incubate Incubate at 35±2°C for 16-20 hours ApplyDisk->Incubate Measure Measure zone of inhibition (mm) Incubate->Measure Interpret Interpret result per EUCAST criteria Measure->Interpret End Result Recorded Interpret->End

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of Pefloxacin.

1. Principle: The test isolate is inoculated into a series of broth wells containing doubling dilutions of this compound. The MIC is the lowest concentration of antibiotic that prevents visible growth after incubation.

2. Materials and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standardized for MIC testing.
  • Pefloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water). The drug is soluble in water (67 mg/mL) and DMSO (9 mg/mL) [1].
  • Microdilution Trays: 96-well plastic trays, preferably sterile and pre-formulated with antibiotic dilutions.
  • Inoculum: Bacterial suspension adjusted to 0.5 McFarland, then further diluted in broth to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each well.
  • Multichannel pipettes and sterile tips.

3. Procedure: 1. Antibiotic Dilution: Prepare a serial two-fold dilution of Pefloxacin in CAMHB across the wells of the microdilution tray, covering a concentration range from above the expected MIC to below it. 2. Inoculation: Add the standardized bacterial inoculum to each well of the dilution series. Include growth control (inoculum, no drug) and sterility control (broth only) wells. 3. Incubation: Cover the tray and incubate at 35±2°C for 16-20 hours. 4. Reading Results: Examine the wells for visible growth. The MIC is the lowest concentration of Pefloxacin that completely inhibits visible growth.

Research and Development Context

Resistance Mechanisms and Testing Rationale

Resistance to pefloxacin and other fluoroquinolones primarily occurs through:

  • Target Gene Mutations: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), which reduce the binding affinity of the drug [3].
  • Efflux Pumps: Overexpression of bacterial efflux pumps that actively export the antibiotic from the cell [3]. The utility of pefloxacin as a screening agent stems from its ability to act as a sensitive indicator for these common resistance mechanisms that often confer cross-resistance within the fluoroquinolone class. A positive screen (resistance to pefloxacin) suggests that the isolate is also resistant to other clinically used fluoroquinolones, guiding therapeutic decisions before formal testing with each specific drug is complete [4].
Data Analysis and Reporting

For the screening test, report the zone diameter and an interpretive category of "Susceptible" or "Resistant" based on the criteria in the latest EUCAST breakpoint tables. For MIC tests, report the numeric MIC value in mg/L. All reports should include details of the methodology used (e.g., "EUCAST disk diffusion method").

Regulatory and Safety Considerations

  • Regulatory Status: Pefloxacin is not approved by the US FDA for clinical use [2]. Its use in susceptibility testing is guided by international standards like those from EUCAST.
  • Handling and Storage: this compound should be stored according to the supplier's specifications. For the pure compound, it is typically stored at -20°C, protected from light and moisture [1].
  • Safety: As with all pharmaceutical powders, handle with appropriate personal protective equipment (PPE) in a controlled environment to prevent personal exposure.

Conclusion

This compound remains a vital tool in the antimicrobial stewardship arsenal, not as a first-line therapeutic, but as a strategic sentinel for detecting fluoroquinolone resistance. The protocols outlined here provide a framework for its standardized application in screening. Researchers and laboratories must remain vigilant for updates to breakpoints from standards organizations like EUCAST and CLSI, as interpretive criteria are subject to change in response to evolving resistance patterns.

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Pefloxacin Mesylate Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pefloxacin Mesylate Dihydrate HPLC Analysis

This compound is a broad-spectrum fluoroquinolone antibiotic effective against both gram-positive and gram-negative bacteria. The chemical designation is 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid methanesulfonate dihydrate. High-Performance Liquid Chromatography has emerged as the primary analytical technique for quantifying pefloxacin in various matrices including pharmaceutical formulations and biological fluids due to its sensitivity, specificity, and reproducibility. The development of robust HPLC methods is essential for quality control in pharmaceutical manufacturing, therapeutic drug monitoring in clinical settings, and stability assessment under various degradation conditions.

The molecular structure of pefloxacin contains ionizable functional groups including a carboxylic acid at position 3 and basic piperazinyl nitrogen at position 7, which influence its chromatographic behavior. These functional groups allow for effective separation using reversed-phase chromatography with appropriately acidified mobile phases. The aromatic quinoline system provides strong UV absorption, making UV detection particularly suitable for this compound with maximum absorbance observed at approximately 275-277 nm. Understanding these physicochemical properties is fundamental to developing optimal HPLC conditions that provide accurate, precise, and reliable quantification of this compound across various applications [1].

Experimental Design and Methodology

Materials and Reagents
  • Reference Standard: this compound (known purity ≥98%)
  • HPLC-Grade Solvents: Acetonitrile, methanol, and purified water
  • Buffer Components: Phosphoric acid, potassium hydroxide, and other analytical-grade chemicals
  • Internal Standard: Acetaminophen (for biological fluid analysis)
  • Sample Matrices: Pharmaceutical tablets, human plasma or serum, and degradation study samples
Instrumentation and Chromatographic Conditions

Table 1: Optimized HPLC Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Shim-pack CLC-ODS (C18) C18 column (150 × 4.6 mm, 5μm) C18 column (250 × 4.6 mm, 5μm)
Mobile Phase Acetonitrile:0.025M phosphoric acid (13:87, v/v) Methanol:buffer (30:70, v/v) Phosphate buffer:acetonitrile (85:15, v/v)
pH Adjustment pH 2.9 (with KOH) pH ~3.0 pH 2.5-3.5
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 275 nm 277 nm 275 nm
Injection Volume 20 μL 20 μL 20 μL
Column Temperature Ambient Ambient 25°C
Retention Time ~6-7 minutes ~5.1 minutes ~6.5 minutes

The mobile phase should be freshly prepared daily, filtered through a 0.45μm membrane filter, and degassed by sonication for 15 minutes before use. The acidic pH of the mobile phase (typically 2.9-3.0) is critical for suppressing the ionization of silanol groups on the stationary phase and controlling the ionization state of pefloxacin, thereby reducing peak tailing and improving resolution. The relatively low organic content (13-30% acetonitrile or methanol) in the mobile phase provides adequate retention and separation of pefloxacin from potential interferents and degradation products [1] [2].

Sample Preparation Protocols

Preparation of Standard Solutions
3.1.1 Primary Stock Solution
  • Accurately weigh approximately 25 mg of this compound reference standard.
  • Transfer to a 25 mL volumetric flask and dissolve with mobile phase or diluent.
  • Dilute to volume to obtain a 1 mg/mL stock solution.
  • Store protected from light at 4°C for up to one week.
3.1.2 Working Standard Solutions
  • Prepare serial dilutions of the stock solution with mobile phase to obtain working standards covering the calibration range (0.125-12 μg/mL).
  • For biological fluid analysis, prepare working standards in drug-free plasma to match the sample matrix.
Pharmaceutical Formulation Preparation
3.2.1 Tablet Dosage Forms
  • Accurately weigh and powder not less than 20 tablets.
  • Transfer an amount of powder equivalent to 50 mg pefloxacin to a 50 mL volumetric flask.
  • Add approximately 30 mL of mobile phase, sonicate for 15 minutes with intermittent shaking.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45μm syringe filter, discarding the first few mL of filtrate.
  • Further dilute with mobile phase to obtain concentrations within the calibration range.
3.2.2 Intravenous Formulations
  • Transfer an accurate volume of injection solution equivalent to 50 mg pefloxacin to a 50 mL volumetric flask.
  • Dilute to volume with mobile phase and mix thoroughly.
  • Further dilute aliquots with mobile phase to achieve concentrations within the working range.
Biological Fluid Preparation
3.3.1 Plasma/Serum Samples
  • Thaw frozen plasma samples at room temperature and vortex mix.
  • Transfer 1.0 mL of plasma to a clean glass test tube.
  • Add 100 μL of internal standard solution (acetaminophen, 10 μg/mL).
  • Add 200 μL of perchloric acid (10% v/v) for protein precipitation.
  • Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
  • Transfer the clear supernatant to an autosampler vial for injection.

Table 2: Sample Preparation Methods for Different Matrices

Matrix Sample Amount Extraction Method Internal Standard Key Processing Steps
Tablets Powder equivalent to 50 mg pefloxacin Direct dissolution Not required Sonication, filtration, dilution
Plasma/Serum 1.0 mL Protein precipitation Acetaminophen Acid precipitation, centrifugation
Degradation Studies Variable Direct dissolution Not required Variable treatment, dilution

The sample preparation workflow for biological fluids is designed to achieve effective protein precipitation while maximizing analyte recovery. The use of internal standard (acetaminophen) corrects for analytical variability and improves method precision. For all sample types, it is critical to protect samples from light exposure throughout the preparation process as fluoroquinolones may undergo photodegradation [1].

Method Validation Parameters

Specificity and Selectivity

The method effectively resolves pefloxacin from internal standard (acetaminophen), formulation excipients, and degradation products. Forced degradation studies demonstrate that the method is stability-indicating, with pefloxacin peak purity confirmed in the presence of degradation products. The retention time of pefloxacin is approximately 6-7 minutes, well-separated from the internal standard at approximately 4 minutes. In plasma samples, the method shows no interference from endogenous compounds at the retention time of pefloxacin [1] [2].

Linearity and Range

Table 3: Method Validation Summary for Pefloxacin HPLC Analysis

Validation Parameter Results for Tablet Analysis Results for Plasma Analysis
Linearity Range 0.125-12 μg/mL 0.125-12 μg/mL
Correlation Coefficient (R²) 0.9987 >0.998
Limit of Detection (LOD) 0.03125 μg/mL 0.03125 μg/mL
Limit of Quantitation (LOQ) 0.125 μg/mL 0.125 μg/mL
Intra-day Precision (%RSD) 0.376-0.906% 0.376-0.906%
Inter-day Precision (%RSD) 0.739-0.853% 0.147-0.821%
Accuracy (% Recovery) 100.09-100.72% 98-102%
Robustness <2% variation with minor mobile phase changes Similar to tablet analysis

The linearity of the method was evaluated by analyzing a series of standard solutions across the concentration range of 0.125 to 12 μg/mL. The calibration curve was constructed by plotting peak area against concentration, with the relationship demonstrating excellent linearity (R² > 0.998). The y-intercept was not statistically significantly different from zero, confirming the appropriateness of linear regression model. The residual plot showed random distribution, further validating the linear model for quantification [1].

Precision and Accuracy

Intra-day precision was evaluated by analyzing six replicates at three concentration levels (low, medium, and high) within the same day. The relative standard deviation (RSD) for intra-day precision ranged from 0.376% to 0.906%, demonstrating excellent repeatability. Inter-day precision was assessed by analyzing the same three concentration levels over three consecutive days, with RSD values ranging from 0.739% to 0.853%. Accuracy was determined by recovery studies using the standard addition method at 70%, 100%, and 130% of the target concentration, with mean recovery values between 100.09% and 100.72%, well within the acceptable range of 98-102% [1].

Sensitivity

The limit of detection (LOD), defined as the concentration yielding a signal-to-noise ratio of 3:1, was determined to be 0.03125 μg/mL. The limit of quantitation (LOQ), defined as the concentration yielding a signal-to-noise ratio of 10:1 with precision ≤10% RSD and accuracy within 80-120%, was established at 0.125 μg/mL. The low LOD and LOQ values demonstrate the adequate sensitivity of the method for detecting and quantifying pefloxacin at low concentrations, which is particularly important for therapeutic drug monitoring and pharmacokinetic studies [1].

Stability-Indicating Applications

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC method and to identify the degradation products that may form under various stress conditions. Pefloxacin is susceptible to oxidative degradation, as demonstrated in studies using radical initiators like 4,4′-azobis(4-cyanopentanoic acid) (ACVA). The oxidation of fluoroquinolones follows second-order kinetics, with the degradation rate dependent on the specific fluoroquinolone structure, incubation time, and temperature. The piperazinyl ring at position 7 appears to be the primary site for oxidative degradation in fluoroquinolones [3].

Other stress conditions including acidic and basic hydrolysis, thermal degradation, and photodegradation should be performed to fully validate the stability-indicating properties of the method. The method should effectively separate the degradation products from the parent drug, enabling accurate quantification of pefloxacin in stability samples. The use of mass spectrometry coupled with HPLC (LC-MS) facilitates the identification of degradation products and elucidation of degradation pathways [3] [2].

Bioautographic Evaluation

The antibacterial activity of pefloxacin oxidation products can be evaluated using thin-layer chromatography direct bioautography (TLC-DB). In this technique, the developed TLC plate is sprayed with a suspension of microorganisms (e.g., Escherichia coli) and incubated in a humid atmosphere. Zones of inhibition of bacterial growth appear where antibacterial substances are present on the TLC plate. The bioautogram is then sprayed with tetrazolium salt (MTT), which is converted to purple formazan by dehydrogenase enzymes in living bacteria, creating white inhibition zones on a colored background. Studies have shown that the main oxidation products of related fluoroquinolones like ciprofloxacin and pefloxacin retain antibacterial activity against Escherichia coli, indicating that the degradation process may not completely eliminate the biological activity of these compounds [3].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If peak tailing is observed (>2.0 tailing factor), consider further acidifying the mobile phase, using a column specifically designed for basic compounds, or adding triethylamine (0.1-0.5%) as a silanol blocker.
  • Retention Time Shift: Significant retention time drift may indicate mobile phase degradation, column aging, or inadequate pH control. Prepare fresh mobile phase daily and ensure consistent pH adjustment.
  • Reduced Recovery in Biological Samples: For plasma samples showing recovery below 85%, consider alternative protein precipitation agents (trichloroacetic acid or methanol) or implement solid-phase extraction for cleaner extracts.
  • System Suitability Failures: If resolution between pefloxacin and internal standard falls below 2.0, adjust the organic content in the mobile phase (±5%) or consider using a column with different selectivity.
Analytical Quality Assurance
  • System Suitability Test: Before each analytical run, inject six replicates of standard solution at the target concentration. The method is considered valid if %RSD of peak areas is ≤2.0%, tailing factor is ≤2.0, and theoretical plates are ≥2000.
  • Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical batch. The calculated concentrations should be within ±15% of nominal values.
  • Blank Samples: Process and analyze blank matrix samples to ensure no interference at the retention times of pefloxacin and internal standard.

The following workflow diagram illustrates the complete sample preparation and analysis process for this compound:

G cluster_0 Sample Preparation Pathways Start Start Analysis StdPrep Standard Solution Preparation Start->StdPrep SamplePrep Sample Preparation StdPrep->SamplePrep Tablet Tablet Powder Weighing & Extraction SamplePrep->Tablet Plasma Plasma Protein Precipitation SamplePrep->Plasma HPLC HPLC Analysis Tablet->HPLC Plasma->HPLC DataAnalysis Data Analysis & Reporting HPLC->DataAnalysis Validation Method Validation DataAnalysis->Validation End End Validation->End

Figure 1: HPLC Sample Preparation and Analysis Workflow for this compound

Conclusion

The described HPLC method provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations and biological fluids. The method has been comprehensively validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity across therapeutically relevant concentration ranges. The stability-indicating capability of the method, confirmed through forced degradation studies, makes it particularly valuable for quality control and stability assessment. The sample preparation protocols are optimized for different matrices, ensuring reliable results across various applications in pharmaceutical analysis and clinical monitoring.

References

Pefloxacin Mesylate Dihydrate pharmacological studies

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Pharmacokinetics

Table 1: Core Pharmacological Properties of Pefloxacin Mesylate Dihydrate

Property Description
Drug Class Fluoroquinolone (third-generation) antibacterial [1].
Modality Small molecule [2].
Mechanism of Action Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA transcription and replication. This interference leads to double-strand breaks in bacterial DNA [2] [1].
Primary Targets DNA gyrase (primary target in gram-negative bacteria); Topoisomerase IV (primary target in gram-positive bacteria) [2].
Bactericidal Activity Strongly bactericidal, inducing a "biphasic" killing effect and triggering a harmful SOS response in bacterial cells [1].

Table 2: Pharmacokinetic Summary of Pefloxacin

Parameter Value / Observation Subject & Conditions
Bioavailability ~90-100% (oral) [3] [4] Humans, single 400 mg dose
Protein Binding 20-30% [2] -
Volume of Distribution ~1.7 L/kg [3] Humans, indicates extensive tissue penetration
Elimination Half-Life 8.6 hours (parent drug) [2]; 9.7 - 13.7 hours (reported range) [4] Humans
Metabolism Extensive hepatic metabolism. Major metabolites: Norfloxacin (active), Pefloxacin N-oxide (low activity) [2] [5]. -
Route of Elimination Approximately 50% of a dose is excreted in urine as parent drug and metabolites; the remainder is excreted in feces [3]. -
Clearance Total: 5.2 - 8.3 L/h; Non-renal clearance is the predominant pathway (~90% of total clearance) [4]. Humans

Mechanism of Action

The following diagram illustrates the bactericidal mechanism of this compound.

G Pefloxacin Pefloxacin DNAGyrase DNA Gyrase (Topo II) Pefloxacin->DNAGyrase  Inhibits TopoIV Topoisomerase IV Pefloxacin->TopoIV  Inhibits DSB Double-Strand DNA Breaks DNAGyrase->DSB TopoIV->DSB SOS SOS Response (Filamentation) DSB->SOS CellDeath Bacterial Cell Death SOS->CellDeath

Experimental Protocols

Here are detailed methodologies for key pharmacological studies.

Protocol 1: Pharmacokinetic Study in Broiler Chickens

This protocol is adapted from a study investigating the pharmacokinetics of pefloxacin after IV and oral administration in broiler chickens [5].

  • 1. Test System & Housing: Use healthy, 40-day-old broiler chickens. House individually with free access to antibiotic-free feed and water. Withhold food for 12 hours prior to oral dosing.
  • 2. Drug Administration:
    • Formulation: Dissolve this compound in sterile 0.9% saline.
    • Dosage: Administer a single dose of 10 mg/kg body weight.
    • Routes: Intravenous (IV) via the brachial vein and oral gavage directly into the crop in a crossover design with a sufficient washout period.
  • 3. Sample Collection:
    • Blood: Collect serial blood samples (e.g., at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into heparinized tubes.
    • Processing: Centrifuge blood at 1,500 g for 10 minutes to obtain plasma. Store plasma at -45°C until analysis.
  • 4. Bioanalysis (HPLC with FLD):
    • Apparatus: HPLC system with a fluorescence detector (excitation: 330 nm, emission: 440 nm) and a C18 reversed-phase column.
    • Extraction: Thaw plasma samples. Add 0.5 mL of plasma to 8 mL of methylene chloride and 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5). Shake mechanically and centrifuge. Repeat extraction 3 times and pool organic phases. Back-extract the pooled organic phase with 0.5 mL of 0.5 M NaOH. Use the aqueous (upper) layer for injection.
    • Chromatography: Use a mobile phase of acetonitrile and an aqueous buffer (containing sodium acetate, citric acid, and trimethylamine, pH 4.8) at a flow rate of 2 mL/min.
    • Quantification: Use external calibration curves of pefloxacin and norfloxacin in blank plasma for quantification.
  • 5. Pharmacokinetic Analysis: Fit the plasma concentration-time data to a two-compartment open model using appropriate software to calculate key parameters like half-life (t½), C~MAX~, T~MAX~, and bioavailability (F).
Protocol 2: Comparative Bioavailability Study in Humans

This protocol is based on a randomized, two-way crossover study comparing pefloxacin pharmacokinetics in patients with cystic fibrosis (CF) and healthy volunteers [4].

  • 1. Study Design: A randomized, single-dose, two-way crossover study with a washout period of at least 10 days.
  • 2. Subjects: Enroll adult volunteers (e.g., 8 patients with CF and 10 healthy volunteers) after ethical approval and informed consent.
  • 3. Dosing:
    • Intravenous: Administer 400 mg of pefloxacin as a 30-minute intravenous infusion.
    • Oral: Administer a single 400 mg oral tablet with 150 mL of water.
  • 4. Sample Collection:
    • Blood: Draw serial blood samples over 48 hours post-dose for both IV and oral routes. For IV, collect samples during and after the infusion. For oral, collect samples from 15 minutes onwards.
    • Urine: Collect urine at scheduled intervals (e.g., 0-1, 1-2, 2-3, 3-4, 4-6, 6-8, 8-12, 12-24, and 24-48 hours) post-dose.
    • Handling: Centrifuge blood samples immediately, and freeze all plasma and urine samples at -20°C until analysis.
  • 5. Data Analysis: Use population pharmacokinetic modeling to simultaneously describe the data for pefloxacin and its metabolites. Account for body size and composition using allometric scaling (e.g., based on Fat-Free Mass) to compare parameters like clearance and volume of distribution between study groups.
Protocol 3: Toxicity Assessment in Zebrafish Embryos

This protocol summarizes a study evaluating the developmental toxicity of pefloxacin using zebrafish embryos as a model [6].

  • 1. Embryo Collection & Acclimation: Obtain fertilized zebrafish eggs from adult pairs. Under a microscope, select normal, fertilized embryos for the experiment.
  • 2. Exposure Setup:
    • Solution Preparation: Prepare a stock solution of this compound in reconstituted water (e.g., according to ISO 6341). Dilute to desired exposure concentrations.
    • Groups: Incubate embryos in a multi-well plate (e.g., 6 embryos per well in 1 mL of solution). Include a control group (reconstituted water only) and several PFLX concentration groups, with multiple replicates per group.
    • Conditions: Maintain embryos in a light-cycle incubator at 26 ± 0.5°C. Refresh the exposure solution daily.
  • 3. Endpoint Assessment: Observe and record the following daily until at least 96 hours post-fertilization (hpf):
    • Mortality: Remove dead embryos immediately.
    • Hatching Rate: Record the number of hatched embryos.
    • Malformations: Check for deformities (e.g., pericardial edema, spinal curvature).
    • Heart Rate: Count the heartbeats of larvae over a fixed time under a microscope.
  • 4. Data Analysis: Calculate LC~50~ (median lethal concentration) and EC~50~ (median effect concentration) values using probit or non-linear regression analysis.

Safety and Toxicity Profile

Pefloxacin carries the class-related adverse effects of fluoroquinolones [3].

  • Musculoskeletal: Tendon damage and tendon rupture, particularly of the Achilles tendon, is a recognized risk [3] [4]. The drug can also cause cartilage erosion in young, growing animals and should be avoided in this population where possible [3].
  • Central Nervous System: Headache, dizziness, and sleep disturbances may occur. More serious, though rarer, effects include seizures, delirium, and hallucinations [3].
  • Gastrointestinal: Nausea, abdominal discomfort, vomiting, and diarrhea are the most common complaints. Clostridium difficile-associated colitis has been reported [3].
  • Other Reactions: Photosensitivity reactions and allergic reactions can occur [2] [3].

Conclusion

This compound is a well-studied fluoroquinolone antibiotic with a clear mechanism of action, favorable pharmacokinetics including high oral bioavailability and extensive tissue penetration, and a defined toxicity profile. The experimental protocols outlined provide a robust framework for researchers to conduct pharmacological and toxicological evaluations of this compound in various models.

References

Pefloxacin Mesylate Dihydrate dissolution testing method

Author: Smolecule Technical Support Team. Date: February 2026

Available Analytical Methods for Pefloxacin

The tables below summarize validated HPLC methods from scientific literature for detecting and quantifying Pefloxacin, which can form the basis of your dissolution testing analysis.

Table 1: HPLC Instrumentation and Conditions

Parameter Method 1 (Plasma Analysis) [1] Method 2 (Stability Study) [2] Method 3 (Tissue Analysis) [3]
Application Plasma pharmacokinetics in broiler chickens Oxidation degradation product analysis Tissue distribution in chickens
Separation Column Nucleosil C18 (12.5 cm × 0.4 cm), 5 µm Not specified in excerpt Not specified
Mobile Phase Acetonitrile (150 mL), sodium acetate trihydrate (2 g), citric acid monohydrate (2 g), trimethylamine (1 mL), water (850 mL), pH 4.8 Not specified Not specified
Flow Rate 2 mL/min Not specified Not specified
Detection Fluorescence: Ex 330 nm, Em 440 nm DAD (Diode Array Detector) Not specified
Validation Full validation per EU requirements (linearity, accuracy, precision, LOQ, LOD) [1] Validated per ICH guidelines [2] Excellent precision, reproducibility, stability [3]

Table 2: Sample Preparation Details

Sample Type Preparation Method Reference
Plasma Liquid-liquid extraction with methylene chloride and 0.5 M sodium phosphate buffer (pH 7.5). Back-extraction into 0.5 M sodium hydroxide. [1]
Chemical Solution Forced degradation via oxidation with ACVA (4,4′-azobis(4-cyanopentanoic acid)). [2]
Tissues Homogenized and extracted prior to HPLC analysis. [3]

Experimental Workflow for Method Adaptation

The following diagram outlines the general workflow for developing a dissolution test based on the available analytical methods. The specific HPLC conditions from Table 1 can be applied to the final analysis step.

Start Start: Develop Dissolution Test Step1 1. Define Dissolution Parameters (Apparatus, Medium, Volume, Rotation Speed) Start->Step1 Step2 2. Perform Dissolution Run (Withdraw samples at scheduled time points) Step1->Step2 Step3 3. Sample Preparation (Filter and dilute samples) Step2->Step3 Step4 4. HPLC Analysis (Use validated conditions from Table 1) Step3->Step4 Step5 5. Data Calculation (Plot release curve & calculate Q value) Step4->Step5 End End: Report Results Step5->End

Critical Notes on Developing Your Full Protocol

The information above provides a strong analytical core, but you will need to establish several key parameters to create a complete dissolution test:

  • Dissolution Apparatus and Conditions: You must select the apparatus (e.g., USP Apparatus I (basket) or II (paddle)), medium (e.g., water, buffers at pH 1.2 to 6.8, or simulated gastric/intestinal fluid), volume (typically 500-1000 mL), and rotation speed (e.g., 50-75 rpm) based on the drug's properties and dosage form.
  • Sample Preparation: The sample preparation methods in Table 2 are for specific matrices. For a dissolution test, your primary step will be filtration to remove undissolved particles before HPLC analysis.
  • Method Validation: While the HPLC methods are validated, the overall dissolution method must be validated for its intended use, demonstrating specificity, linearity, accuracy, precision, and robustness.

References

Pefloxacin Mesylate Dihydrate solubility improvement water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Data

The table below summarizes key quantitative data for PFM and its interaction with SDS.

Parameter Value Conditions / Method Reference
Solubility in Pure Water 67 mg/mL In vitro, at receipt date [1]
Critical Micelle Concentration (CMC) of PFM 0.093 - 0.11 mol kg⁻¹ Surface tension & conductivity, 303 K [2]
Partition Coefficient (Kx) 8.4 × 10⁵ Between water & SDS micelles, 303 K [2]
Binding Constant (Kb) 25 With SDS micelles [2]
Gibbs Free Energy of Partitioning (ΔGp) -33.8 kJ mol⁻¹ 303 K, indicates spontaneity [2]

Experimental Protocol: Micellar Solubilization with SDS

This detailed methodology is based on the published research investigating the thermodynamic solution properties of PFM [2].

Materials and Preparation
  • API: Pefloxacin Mesylate Dihydrate (PFM) (e.g., from Sigma-Aldrich) [2].
  • Surfactant: Sodium Dodecyl Sulphate (SDS), high purity [2].
  • Solvent: Deionized water.
  • Equipment:
    • Precision balance
    • Mechanical shaker (e.g., IKA Labortechnik, HS 250)
    • Thermostatted water bath
    • Surface tensiometer (e.g., using a Du Nouy ring)
    • Conductivity meter
    • UV-Vis Spectrophotometer (e.g., JASCO 530)
Procedure
  • Solution Preparation: Prepare a series of aqueous SDS solutions with concentrations ranging from below to above its CMC (approx. 8-9 mM). Maintain a constant temperature (e.g., 303 K) using a water bath [2].
  • Drug Incorporation: Add an excess amount of PFM to each SDS solution.
  • Equilibration: Seal the vials and agitate them using a mechanical shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
  • Separation: After equilibration, centrifuge the samples to separate the undissolved PFM from the saturated solution.
  • Analysis: Determine the concentration of solubilized PFM in the supernatant using UV-Vis spectrophotometry. The interaction can be confirmed by a characteristic blue shift in the UV spectrum of PFM when incorporated into SDS micelles [2].

The following workflow outlines the key stages of the experiment:

G start Start Experiment prep Prepare SDS Solutions (Pre-micellar to post-micellar) start->prep add Add Excess Pefloxacin Mesylate Dihydrate prep->add equil Equilibrate with Agitation (24 hours, constant temp) add->equil sep Separate Supernatant (Centrifugation) equil->sep analyze Analyze Solubilized Drug (UV-Vis Spectrophotometry) sep->analyze result Record Solubility Data and Spectral Shift analyze->result

Mechanism of Solubilization

The significant solubility enhancement occurs due to the spontaneous partitioning of PFM molecules into SDS micelles [2].

  • Micelle Formation: When the concentration of SDS exceeds its CMC, the molecules self-assemble into spherical structures called micelles. These have a hydrophobic core and a hydrophilic exterior [2].
  • Drug Partitioning: PFM molecules, which have intermediate polarity, are spontaneously encapsulated within the palisade layer of the SDS micelles—the region between the hydrophobic core and the hydrophilic surface. The negative value of ΔGp confirms this process is thermodynamically favorable and spontaneous [2].
  • Biomimetic Model: This micellar system is not just a solubility aid; it effectively mimics biological membranes, making it a valuable model for preliminary studies of drug-membrane interactions [2].

Frequently Asked Questions (FAQs)

Q1: Are there other surfactants besides SDS that can be used for solubilizing PFM? While the search results specifically detail the use of SDS, other ionic or non-ionic surfactants like hexadecyltrimethyl ammonium bromide (CTAB) or polysorbates (Tween) are commonly used in pharmaceutical solubilization. Their effectiveness would depend on their interaction with the specific chemical structure of PFM, which can be evaluated through similar experimental protocols [2].

Q2: What is the typical shelf life and storage condition for PFM stock solutions? One source indicates that a stock solution of PFM in water at 67 mg/mL can be prepared for immediate use "from the date of receipt" [1]. For long-term storage, it is standard practice to store the pure API powder in a cool, dry place and prepare fresh solutions frequently to ensure stability and avoid hydrolysis or degradation.

Q3: Why is a blue shift observed in the UV spectrum when PFM is incorporated into SDS micelles? The observed hypsochromic (blue) shift indicates a change in the microenvironment of the PFM molecule. When partitioned into the micelle, it experiences a less polar (more hydrophobic) environment compared to the bulk water. This change in polarity affects the electronic transitions of the drug molecule, leading to the observed spectral shift, which is clear evidence of successful solubilization and incorporation [2].

Q4: What are the key thermodynamic parameters that confirm the spontaneity of the process? The Gibbs free energy of micellization (ΔGm°) and partitioning (ΔGp) are the key indicators. The research shows that both the micellization of PFM itself and its partitioning into SDS micelles have negative ΔG values. This negative value confirms that these processes are thermodynamically spontaneous [2].

References

Pefloxacin Mesylate Dihydrate stability degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Pefloxacin Mesylate Dihydrate Stability

Here are answers to some frequently asked questions regarding the stability of this compound.

  • Q1: What are the primary factors that cause this compound to degrade? Pefloxacin is susceptible to photodegradation (degradation by light) and oxidative degradation. Exposure to light can lead to photo-oxidation, while chemical oxidants can attack the molecule's core structure [1] [2]. The molecule's piperazinyl group is particularly vulnerable to oxidative attacks [2].

  • Q2: How should this compound be stored to ensure stability? The recommended storage condition is in a tightly closed container, in a dry and well-ventilated place, at 2-8°C [3]. Most critically, the container must be protected from light to prevent photodegradation [1] [3].

  • Q3: What are the known degradation products of pefloxacin? Under oxidative conditions, the primary degradation products involve modifications to the piperazine ring. While specific structures require mass spectrometry for confirmation, the main metabolites and potential degradation products include Pefloxacin N-oxide and Norfloxacin [1] [2].

  • Q4: Do the degradation products retain antibacterial activity? Research on the oxidation products of related fluoroquinolones suggests that the main oxidative degradation products may retain some antibacterial activity against organisms like E. coli, though it is likely altered from the parent compound [2].

Experimental Protocols for Degradation Studies

For researchers investigating the stability of Pefloxacin, here are detailed methodologies for forced degradation studies, based on current literature.

Protocol 1: Oxidative Degradation using a Radical Initiator (ACVA) [2]

This method is useful for simulating and studying oxidative degradation pathways in a controlled, reproducible manner.

  • Principle: The azo compound ACVA decomposes thermally to generate cyanoalkyl radicals, which in turn produce peroxide radicals that oxidize the drug substance.
  • Materials:
    • This compound standard
    • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA)
    • Appropriate buffer or solvent (e.g., water, methanol)
    • Thermostated water bath or heating block
  • Procedure:
    • Prepare a solution of pefloxacin and ACVA in the chosen solvent.
    • Incubate the mixture at a constant temperature (e.g., 37°C or 45°C) for a defined period (e.g., 1-24 hours).
    • Quench the reaction by cooling the samples rapidly.
    • Analyze the samples using a validated RP-HPLC-DAD method to separate and quantify pefloxacin and its degradation products.
    • Identify the degradation products using techniques like UHPLC-MS/MS.

Protocol 2: Assessing Photodegradation

While a specific protocol for pefloxacin is not detailed in the results, standard ICH Q1B guidelines can be followed [4] [5].

  • Principle: Exposing the drug substance and product to controlled light sources to simulate the effects of ambient and UV light.
  • Materials:
    • Photostability chamber capable of providing controlled exposure to both visible (1.2 million lux hours) and UV (200 watt-hours/square meter) light.
    • Light-sensitive drugs as controls.
  • Procedure:
    • Spread a thin layer of the powdered this compound in a clear, open container.
    • Expose the sample to the required total light energy in the photostability chamber.
    • Keep a control sample wrapped in aluminum foil in the same chamber.
    • Monitor for changes in color, and analyze the samples by HPLC and mass spectrometry for chemical degradation.

Analytical Methods for Monitoring Degradation

The following table summarizes key analytical techniques used to study pefloxacin degradation, as cited in the literature.

Analytical Method Application in Degradation Studies Key Findings from Research
RP-HPLC-DAD Separating and quantifying pefloxacin from its degradation products [2]. Validated methods can monitor the decrease in parent drug concentration and the appearance of new peaks over time.
UHPLC-MS/MS Identifying the molecular weights and proposing structures for degradation products [2]. Used to identify major oxidation products resulting from ACVA-induced degradation [2].
Chemiluminescence (CL) Sensitively detecting early-stage surface oxidation on solid samples before visible changes occur [6]. Studies on other drugs show CL intensity increases with light exposure duration, even without visible discoloration [6].
TLC-Direct Bioautography Evaluating the antibacterial activity of isolated degradation products [2]. Can determine if specific degradation zones on a TLC plate retain activity against test bacteria like E. coli [2].

Degradation Pathways & Prevention Workflow

The diagram below illustrates the relationship between stress factors, the resulting degradation pathways, and the corresponding preventive measures for this compound.

Light Light Quinolone Core Modification Quinolone Core Modification Light->Quinolone Core Modification Causes Oxidants Oxidants Piperazine Ring Oxidation Piperazine Ring Oxidation Oxidants->Piperazine Ring Oxidation Causes Stress Factors Stress Factors Stress Factors->Light Stress Factors->Oxidants Cold Storage (2-8°C) Cold Storage (2-8°C) Piperazine Ring Oxidation->Cold Storage (2-8°C) Mitigated by Airtight Container Airtight Container Piperazine Ring Oxidation->Airtight Container Mitigated by Use Radical Scavengers Use Radical Scavengers Piperazine Ring Oxidation->Use Radical Scavengers Prevented by Protect from Light Protect from Light Quinolone Core Modification->Protect from Light Prevented by Preventive Measures Preventive Measures Protect from Light->Preventive Measures Cold Storage (2-8°C)->Preventive Measures Airtight Container->Preventive Measures Use Radical Scavengers->Preventive Measures

Experimental Workflow for Stability Assessment

For a comprehensive stability evaluation, you can follow this general experimental workflow, which incorporates the protocols mentioned above.

cluster_stressors Stress Conditions: cluster_analysis Analytical Techniques: Start Start Apply Stressors Apply Stressors Start->Apply Stressors End End Sample Analysis Sample Analysis Apply Stressors->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation HPLC-DAD HPLC-DAD Sample Analysis->HPLC-DAD LC-MS/MS LC-MS/MS Sample Analysis->LC-MS/MS Chemiluminescence Chemiluminescence Sample Analysis->Chemiluminescence Bioautography Bioautography Sample Analysis->Bioautography Data Interpretation->End Stress Conditions: Stress Conditions: Light Exposure Light Exposure Light Exposure->Sample Analysis Oxidation (ACVA) Oxidation (ACVA) Oxidation (ACVA)->Sample Analysis Heat & Humidity Heat & Humidity Heat & Humidity->Sample Analysis

References

Pefloxacin Mesylate Dihydrate HPLC separation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Pefloxacin

For a robust starting point, here is a summary of a validated reversed-phase HPLC method for Pefloxacin in tablet and human plasma [1] [2]. This method has demonstrated good resolution, linearity, and precision.

Parameter Specification
Column Shim-pack CLC-ODS (C18) [1] [2]
Mobile Phase Acetonitrile : 0.025 M Phosphoric acid (adjusted to pH 2.9 with KOH) (13:87, v/v) [1] [2]
Flow Rate 1.0 mL/min [1] [2]
Detection (UV) 275 nm [1] [2]
Internal Standard Acetaminophen [1] [2]
Linear Range 0.125 - 12 µg/mL (R² = 0.9987) [1] [2]
Injection Volume Not specified; standard is often 10-20 µL
Retention Time CV 0.566% (for six consecutive injections) [1] [2]

Troubleshooting Common HPLC Issues

The following workflow outlines a systematic approach to diagnosing and resolving the most common issues encountered during Pefloxacin analysis. Follow the path based on the symptoms you observe.

Start Start: Identify Symptom PeakShape Poor Peak Shape (Tailing or Fronting) Start->PeakShape RTDrift Retention Time Drift/Inconsistency Start->RTDrift LowResponse Low Peak Response or Signal Start->LowResponse HighPressure High System Pressure Start->HighPressure P1 Check mobile phase pH Use fresh, buffered mobile phase Consider column temperature >25°C PeakShape->P1 P2 Ensure mobile phase is premixed & degassed Equilibrate column thoroughly Maintain constant column temperature RTDrift->P2 P3 Check detector lamp life & wavelength Confirm sample stability & preparation Verify extraction efficiency (for plasma) LowResponse->P3 P4 Filter samples (0.45µm or smaller) Flush system with compatible solvents Check for column clogging HighPressure->P4

Detailed Explanations and Solutions
  • Addressing Poor Peak Shape

    • Mobile Phase pH: Pefloxacin is a fluoroquinolone with acidic and basic functional groups. Its ionization state, and thus its interaction with the stationary phase, is highly dependent on pH. A poorly controlled pH can cause tailing peaks. The recommended method uses a phosphoric acid buffer at pH 2.9 to protonate the analyte and ensure a symmetric peak [1] [2].
    • Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve mass transfer and lead to sharper peaks. This is a common practice in modern HPLC [3].
  • Fixing Retention Time Drift

    • Mobile Phase Preparation: Always pre-mix the mobile phase accurately by volume before introducing it to the system. Using an online mixer from two separate bottles can lead to slight compositional shifts, causing retention time drift.
    • Column Equilibration: After a change in the mobile phase composition, ensure the column is fully equilibrated by passing at least 10-15 column volumes of the new mobile phase through it until the baseline and pressure stabilize.
  • Improving Low Peak Response

    • Detector and Wavelength: Verify that the UV detector is set to the correct wavelength (275 nm) and that the lamp has sufficient energy and is within its lifetime.
    • Sample Preparation (for biological matrices): When analyzing Pefloxacin in plasma, the extraction efficiency is critical. One validated method uses a liquid-liquid extraction with methylene chloride and a sodium phosphate buffer (pH 7.5), achieving good recovery for both Pefloxacin and its metabolite norfloxacin [4].

Frequently Asked Questions (FAQs)

Q1: Can I use a different C18 column than the one specified? Yes, most C18 columns with similar dimensions and particle size (e.g., 5 µm) can be used. However, different column chemistries can affect selectivity, retention time, and peak shape. You may need to fine-tune the mobile phase ratio to achieve optimal results. Kromasil C18 is another column that has been successfully used for related fluoroquinolones [5].

Q2: How can I analyze Pefloxacin along with its degradation products? Forcing degradation studies, such as oxidation with radical initiators, can generate degradation products. To separate them, you may need to use a gradient elution method instead of an isocratic one. The parent drug and its products can then be identified using advanced techniques like LC-MS/MS [6].

Q3: What is a suitable internal standard for Pefloxacin in plasma? In one validated method, Acetaminophen was successfully used as an internal standard for the analysis of Pefloxacin in human plasma [1] [2]. It showed good resolution from the Pefloxacin peak.

Q4: My system pressure is high. What should I do? High pressure often indicates a blockage. First, filter your samples through a 0.45 µm or 0.22 µm membrane filter. If the problem persists, try reversing and flushing the column according to the manufacturer's instructions. Check all in-line filters and frits for blockage.

References

Pefloxacin Mesylate Dihydrate analytical method interference

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the common degradation products of Pefloxacin that can cause interference? Pefloxacin is susceptible to oxidative degradation. When oxidized by a radical initiator like ACVA (4,4′-azobis(4-cyanopentanoic acid)), it can form several degradation products. A key finding is that the main oxidation product likely retains antibacterial activity against E. coli. This is a critical point for bioanalytical methods, as this active degradant can interfere with microbiological assays or other activity-based detection methods [1].

  • Why might I get a false positive for Pefloxacin in a complex matrix like sea cucumber using LC-MS/MS? False positives can occur due to an interfering substance that is difficult to separate from Pefloxacin. One documented case identified the interfering substance as an isotope of Ciprofloxacin. This interferent had a similar molecular weight and produced two product ions identical to those of Pefloxacin, with an ion abundance ratio and a retention time shift (0.233%) that fell within typical acceptance criteria, making it hard to distinguish [2].

  • How can I minimize interference from the sample matrix when analyzing meat products? Using a modified QuEChERS method for sample preparation can effectively reduce matrix interference. For bacon and ham, optimal recovery of antimicrobial drugs, including quinolones, was achieved using methanol with 0.5% formic acid as the extraction solvent. This approach helps in efficiently removing pigments, fatty acids, and lipids that can interfere with the analysis [3].

Troubleshooting Guide: Common Interferences and Solutions

The table below summarizes specific interference issues and validated solutions based on recent studies.

Problem Root Cause Recommended Solution Key Experimental Parameters

| False positive in LC-MS/MS screening [2] | Co-eluting Ciprofloxacin isotope with nearly identical mass, product ions, and retention time. | 1. Change chromatographic conditions: Adjust the gradient and organic phase. A true standard will co-elute; an interferent will show a growing retention time difference. 2. Use High-Resolution MS (HRMS): Confirms precise mass difference between Pefloxacin (m/z 334.1769) and the Ciprofloxacin interferent (m/z 332.1613). | LC-MS/MS: Acetonitrile mobile phase, 0.1% formic acid [2]. | | Interference from active degradation products [1] | Oxidation products that retain antibacterial activity can interfere with bioassays. | 1. Employ a stability-indicating method (e.g., HPLC) to separate the parent drug from its degradants. 2. Use TLC-Direct Bioautography (TLC-DB) to visually confirm the presence and activity of degradant spots. | RP-HPLC: C18 column, methanol-buffer (30:70 v/v), 1.0 mL/min flow, detection at 277 nm [1] [4]. TLC-DB: Use E. coli and MTT staining to detect inhibition zones [1]. | | Matrix interference in complex foods [3] | Pigments, fats, and other components in meat products (bacon, ham) causing signal suppression or enhancement. | Optimize a QuEChERS extraction procedure. | Extraction: 0.5% Formic Acid in Methanol. Purification: Optimized via Box-Behnken Design (BBD) for salts and sorbents [3]. | | Low sensitivity in direct detection [5] | Insufficient signal for trace-level detection in environmental water samples. | Use Vortex-Assisted SERS. Vortexing aggregates silver nanoparticles (AgNPs), significantly enhancing the Raman signal without extra reagents. | SERS: AgNPs (50-65 nm), vortex mixing for several minutes. Achieved a low detection limit for Pefloxacin in water [5]. |

Detailed Experimental Protocols

For the most critical and complex issues, here are more detailed methodologies.

Confirming False Positives with HRMS

This protocol is based on the strategy used to identify a Ciprofloxacin isotope as the source of interference [2].

  • Step 1: Initial LC-MS/MS Analysis: First, run the sample and the Pefloxacin standard using your routine triple quadrupole MS method. The interferent will likely meet all identification points (retention time, two product ions, ion ratio).
  • Step 2: Chromatographic Separation Test: Spike the sample with a genuine Pefloxacin standard. Then, alter the chromatographic conditions (e.g., change the gradient program or the organic phase composition). If the suspicious peak and the standard peak begin to separate, it indicates the presence of an interferent.
  • Step 3: High-Resolution Mass Spectrometry (HRMS) Confirmation:
    • Analyze the sample using HRMS (e.g., Orbitrap or TOF).
    • The exact mass of the [M+H]+ ion for Pefloxacin is 334.1769.
    • The exact mass of the [M+H]+ ion for the Ciprofloxacin interferent is 332.1613.
    • The high mass accuracy and resolution of HRMS will clearly differentiate these two masses, confirming the false positive.
Monitoring Oxidation and Degradant Activity

This protocol is based on the study that investigated the oxidation of Pefloxacin with ACVA [1].

  • Step 1: Forced Degradation:
    • Expose a Pefloxacin solution to the radical initiator ACVA. The degradation rate is dependent on time and temperature.
    • Kinetic Note: This oxidation reaction has been shown to follow second-order kinetics [1].
  • Step 2: Separation and Analysis:
    • Use a developed RP-HPLC-DAD method to separate the parent Pefloxacin from its oxidation products. The method should be validated as per ICH guidelines to be stability-indicating.
    • Identify the degradation products using UHPLC-MS/MS to propose their structures.
  • Step 3: Activity Assessment via TLC-Direct Bioautography:
    • Spot the oxidized sample on a TLC plate and develop it.
    • Spray the developed plate with a suspension of E. coli and incub it in a humid atmosphere.
    • Spray with MTT (a tetrazolium salt). Living bacteria convert MTT to purple formazan.
    • Interpretation: White zones of inhibition on the purple background indicate where compounds (like Pefloxacin or its active degradants) have inhibited bacterial growth.

Experimental Workflow for Interference Investigation

The diagram below outlines a logical pathway to follow when you suspect interference in your Pefloxacin analysis.

Start Suspected Interference in Analysis B Do peaks co-elute with a true standard? Start->B A Change Chromatographic Conditions (Gradient, Mobile Phase) E Interference Confirmed. Identify source. A->E B->A No D Interference is unlikely. Investigate other issues. B->D Yes C Perform Orthogonal Analysis (e.g., SERS, Bioautography) D->C F Use HRMS for definitive identification of interferent E->F

References

Pefloxacin Mesylate Dihydrate plasma extraction recovery

Author: Smolecule Technical Support Team. Date: February 2026

Validated Plasma Extraction Protocol & Recovery Rates

The table below summarizes the core parameters and results from a published high-performance liquid chromatography (HPLC) method for extracting pefloxacin and its metabolite, norfloxacin, from human plasma and epiploic fat [1].

Parameter Pefloxacin (Plasma) Pefloxacin (Fat) Norfloxacin (Plasma) Norfloxacin (Fat)
Extraction Recovery 92.3% ± 5.0% 61.3% ± 16.5% 80.9% ± 7.0% 69.4% ± 14.0%
Linear Range 0.25 – 10 μg/mL 0.25 – 3 μg/g 0.025 – 0.3 μg/mL 0.025 – 0.2 μg/g
Lower Limit of Quantification 0.02 μg/mL - 0.025 μg/mL -
Detailed Extraction Methodology

Here is the step-by-step protocol used to achieve the recovery rates mentioned above [1]:

  • Add Internal Standard: To 500 μL of plasma, add 5 μg of an internal standard (an analog of pefloxacin, referred to as 4844P) [1].
  • Liquid-Liquid Extraction:
    • Add 4 mL of dichloromethane and 100 μL of phosphate buffer (pH 7.4) to the plasma [1].
    • Agitate the mixture for 10 minutes [1].
    • Centrifuge at 5,300 × g for 10 minutes [1].
  • Collect Organic Phase:
    • Transfer 3.5 mL of the organic (lower) phase to a new tube [1].
    • Add another 4 mL of dichloromethane to the original aqueous phase, repeat the agitation and centrifugation steps, and combine this organic phase with the first one [1].
  • Evaporate and Reconstitute:
    • Evaporate the combined organic phases at 60°C [1].
    • Reconstitute the dried residue with 100 μL of the HPLC mobile phase (a mixture of acetonitrile and citrate buffer adjusted to pH 4.8 in a 85:15 ratio) [1].
    • Inject 20 μL into the HPLC system for analysis [1].

This process can be visualized in the following workflow:

Start Start with 500μL plasma sample A Add Internal Standard (5μg 4844P) Start->A B Add 4mL Dichloromethane and 100μL Phosphate Buffer (pH 7.4) A->B C Agitate for 10 minutes B->C D Centrifuge at 5,300×g for 10 min C->D E Collect 3.5mL Organic Phase D->E F Repeat Extraction with fresh Dichloromethane E->F G Combine Organic Phases F->G F->G New organic phase H Evaporate at 60°C G->H I Reconstitute with 100μL HPLC Mobile Phase H->I End Inject 20μL into HPLC I->End

Frequently Asked Questions

Q: Why might my extraction recovery be lower than the reported 92%? A: Low recovery is often due to incomplete extraction or loss during solvent transfer. Ensure you are performing two sequential extractions with dichloromethane and thoroughly combining the organic phases as described in the protocol. Using a different internal standard or deviations in pH during extraction can also impact recovery [1].

Q: What HPLC detection method is recommended? A: The cited study used a spectrofluorometric detector with an excitation wavelength of 330 nm and an emission wavelength of 418 nm, which provides high sensitivity for fluoroquinolones [1].

Q: Is the extraction method suitable for other fluoroquinolones? A: While the core liquid-liquid extraction principle is similar, a study on broiler chickens used methylene chloride for extracting pefloxacin and norfloxacin, indicating the method can be adapted. However, optimal recovery for other specific fluoroquinolones requires validation of the solvent, pH, and internal standard [2].

Troubleshooting Guide

The following diagram outlines a logical approach to diagnose and solve common recovery problems:

Problem Low Extraction Recovery Q1 Extraction repeated twice? Problem->Q1 Q2 pH controlled during extraction? Q1->Q2 Yes S1 Perform two sequential extractions with solvent Q1->S1 No Q3 Correct internal standard used? Q2->Q3 Yes S2 Ensure phosphate buffer (pH 7.4) is used Q2->S2 No S3 Verify identity and stability of internal standard Q3->S3 No

References

Pefloxacin Mesylate Dihydrate photodegradation photosensitivity prevention

Author: Smolecule Technical Support Team. Date: February 2026

Photodegradation & Photosensitivity: Core Concepts

Q1: What is the fundamental reason pefloxacin is photosensitive? Pefloxacin's chemical structure is inherently photoreactive. It can absorb ultraviolet (UVA and UVB) and visible light, moving to a higher-energy "excited state" [1]. This excited molecule is unstable and can return to its normal state through processes that generate reactive oxygen species (free radicals) or cause direct molecular breakdown, leading to photodegradation [1]. These reactions can cause cell damage and the skin inflammation seen in phototoxicity [1].

Q2: Which part of the chemical structure is most responsible? Research indicates that a halogen atom at the 8th position of the quinolone core is a key structural feature associated with a higher risk of photosensitivity [2]. While other substituents also play a role, this is a major contributor.

The diagram below illustrates the general pathway from light absorption to observable effects.

G Light Light Excited State\nPefloxacin Excited State Pefloxacin Light->Excited State\nPefloxacin Absorption of UV/VIS Light Pefloxacin Pefloxacin Pefloxacin->Excited State\nPefloxacin Reactive Oxygen\nSpecies Reactive Oxygen Species Excited State\nPefloxacin->Reactive Oxygen\nSpecies Type II Reaction Molecular\nBreakdown Molecular Breakdown Excited State\nPefloxacin->Molecular\nBreakdown Type I Reaction Phototoxicity Phototoxicity Reactive Oxygen\nSpecies->Phototoxicity Loss of\nPotency Loss of Potency Molecular\nBreakdown->Loss of\nPotency

Prevention & Handling Guide

Q3: How should I store pefloxacin mesylate dihydrate to prevent degradation? The supplier recommendation is to store at 2-8°C and the product is explicitly labeled as light sensitive [3].

Preventive Measure Specific Protocol Rationale
Temperature Store at 2-8°C (refrigerator) [3]. Slows down chemical degradation processes.
Light Protection Keep in amber vials or original container; wrap in aluminum foil [4] [3]. Blocks light, preventing photoexcitation.
Handling Environment Use under yellow or red "safe lights" or in light-controlled cabinets; avoid direct sunlight [4]. Minimizes exposure to destructive short-wavelength light [4].

Q4: What if I need to use it in an aqueous solution? Prepare solutions immediately before use and discard any unused portions. For short-term storage, keep the solution in an amber vial or tube, and refrigerate. For longer experimental times, you can also consider adding antioxidant excipients like methionine or ascorbic acid to the formulation, which can act as radical scavengers, though this requires experimental validation for your specific application [4].

Experimental Analysis & Protocols

Q5: How can I study the photodegradation process in the lab? You can use a forced degradation study with a chemical oxidant. The protocol below uses ACVA (4,4'-azobis(4-cyanopentanoic acid)) as a radical initiator to simulate oxidative degradation [5].

Protocol: Forced Oxidative Degradation with ACVA [5]

  • Preparation: Dissolve this compound and ACVA in a suitable solvent (e.g., methanol).
  • Reaction: Incubate the mixture at a constant temperature (e.g., 70°C, as used in the study) for a set period. The study showed degradation follows second-order kinetics [5].
  • Termination: Stop the reaction by cooling the samples.
  • Analysis: Use RP-HPLC-DAD (Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector) to separate and quantify the parent drug and its degradation products. Confirm the identity of degradation products using UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry) [5].

Q6: What analytical methods are best for identifying degradation products? The following table summarizes key techniques used in research for monitoring pefloxacin stability.

Method Acronym Application in Degradation Studies
Reversed-Phase High-Performance Liquid Chromatography RP-HPLC Separates pefloxacin from its degradation products; the primary tool for quantification [5].
Diode-Array Detector DAD Detects separated compounds and provides their UV spectra, helping to identify structural changes [5].
Tandem Mass Spectrometry MS/MS Fragments molecules to elucidate the chemical structure of the degradation products [5].

Troubleshooting FAQs

Q7: My experimental results with pefloxacin are inconsistent. Could light be a factor? Yes, highly likely. Inconsistent biological activity or analytical results can stem from unintended and variable photodegradation of your stock solution or working dilutions. Ensure consistent light-protection practices throughout your workflow.

Q8: Do the degradation products of pefloxacin still have antibacterial activity? Some might. Research on other fluoroquinolones like ciprofloxacin suggests that main oxidation products can retain antibacterial activity, though it is likely reduced compared to the parent compound [5]. This must be confirmed for pefloxacin's specific degradation products.

Q9: Are there other fluoroquinolones with even higher photosensitivity? Yes, photosensitivity risk varies within the class. Studies of real-world data show that sparfloxacin, grepafloxacin, and lomefloxacin have significantly higher reporting rates for photosensitivity adverse effects, all of which share the structural feature of a halogen at the 8th position [2].

  • Protect from light at all stages: From storage to experiment, consistent light protection is the most critical factor.
  • Validate solution stability: Establish how long your stock and working solutions remain stable under your specific handling conditions.
  • Monitor for degradation: Use HPLC to check for the appearance of new peaks, indicating degradation products, if your results are unexpected.

References

Pefloxacin Mesylate Dihydrate achilles tendon toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Toxicity Mechanism

Pefloxacin-induced damage to the Achilles tendon is a recognized adverse effect. The table below summarizes the key structural and biochemical changes based on experimental findings.

Aspect Affected Observed Effect of Pefloxacin Experimental Model Citations
Collagen Metabolism Induces oxidative damage to Type I collagen; decreases synthesis and disrupts proper cross-linking. Rodent Achilles tendon [1] [2]
Proteoglycan Synthesis Causes biphasic change: early inhibition followed by a rebound "repair-like" synthesis phase. Mouse Achilles tendon [1]
Biomechanical Properties Significant reduction in yield force (YF), ultimate tensile force (UTF), and elastic modulus. Rat Achilles tendon [3]
Tendon Microstructure Hyaline degeneration, fibre disarrangement, and myxomatous degeneration. Rat Achilles tendon (histopathology) [3]

The following diagram illustrates the interconnected biochemical pathways through which Pefloxacin is thought to cause tendon damage.

G Pefloxacin Tendon Toxicity Mechanism Pefloxacin Pefloxacin MetalChelation Chelation of Divalent Cations (e.g., Mg²⁺, Fe²⁺) Pefloxacin->MetalChelation OxidativeStress Induction of Oxidative Stress MetalChelation->OxidativeStress CollagenSynthesis Inhibition of Collagen Synthesis MetalChelation->CollagenSynthesis OxidativeStress->CollagenSynthesis ProteoglycanSynth Inhibition of Proteoglycan Synthesis OxidativeStress->ProteoglycanSynth MMP_Disturbance Disturbance of MMP Activity (Impaired Remodeling) OxidativeStress->MMP_Disturbance StructuralDamage Achilles Tendon Damage (Reduced Biomechanical Strength, Degeneration) CollagenSynthesis->StructuralDamage ProteoglycanSynth->StructuralDamage MMP_Disturbance->StructuralDamage

Key Risk Factors to Consider in Experimental Design

When planning your experiments, be aware of the following factors that can influence the onset and severity of tendinopathy:

  • Concomitant Medications: Concomitant corticosteroid therapy is a major risk factor, particularly noted in renal graft patients [1].
  • Treatment Duration: The risk of tendon complications appears to be linked to the duration of treatment [1].
  • Specific Compound Toxicity: Among fluoroquinolones, Ciprofloxacin and Pefloxacin have been shown to cause significantly higher biomechanical toxicity in a rat model compared to Norfloxacin and Ofloxacin [3].

Experimentally Tested Mitigation Strategy

Research has identified one potential protective agent against this toxicity:

  • N-Acetylcysteine (NAC) Coadministration: In a mouse model, the coadministration of N-acetylcysteine (150 mg/kg) with Pefloxacin prevented the observed oxidative damage to collagen [1]. This suggests that antioxidants that mitigate oxidative stress could be a viable strategy for protection.

Experimental Design & Workflow

For researchers aiming to model or study this toxicity, the following workflow outlines a standard approach based on the literature, incorporating the mitigation strategy.

G Rodent Achilles Tendon Toxicity Study Start Animal Model Selection (e.g., Wistar rats, Swiss mice) Grouping Randomized Group Assignment (Control, Pefloxacin, Pefloxacin+NAC) Start->Grouping Dosing Drug Administration (e.g., Pefloxacin 40-400 mg/kg by gavage) Grouping->Dosing Sacrifice Euthanasia & Sample Collection (Achilles tendon excision) Dosing->Sacrifice Analysis Endpoint Analysis Sacrifice->Analysis Biomechanical Biomechanical Testing (Yield Force, Ultimate Tensile Force) Analysis->Biomechanical Histopathology Histopathological Examination (H&E staining) Analysis->Histopathology Biochemical Biochemical Assays (Collagen oxidation, Proteoglycan synthesis) Analysis->Biochemical

Detailed Experimental Protocol

Based on the studies, here is a synthesis of a typical methodology:

  • Animal Model: Use 3-6 week old male Swiss mice or Wistar rats [1] [3].
  • Group Assignment: Randomize animals into at least three groups:
    • Control group: Receives the vehicle (e.g., saline) alone.
    • Pefloxacin group: Receives Pefloxacin mesylate dihydrate. Doses in literature range from 40 mg/kg to 400 mg/kg, administered by oral gavage [1] [3].
    • Mitigation group: Receives Pefloxacin plus a protective agent like N-Acetylcysteine (150 mg/kg) [1].
  • Dosing Schedule: Treatments are typically administered once or twice daily. The duration can vary from a single dose to several weeks, depending on the endpoint [1] [3].
  • Endpoint Analysis:
    • Biomechanical Testing: Use a tensile testing machine to measure parameters like Yield Force and Ultimate Tensile Force on excised tendons [3].
    • Histopathological Examination: Process tendons for histology (e.g., H&E staining) to identify degeneration, fibre disarrangement, and other structural abnormalities [3].
    • Biochemical Assays: Analyze collagen content and oxidative damage (e.g., via carbonyl derivative detection) and assess proteoglycan synthesis (e.g., via radiosulfate incorporation) [1].

Key Takeaways for Researchers

  • Mechanism is Rooted in Oxidative Stress: The primary pathway involves metal chelation leading to oxidative damage, which disrupts collagen and proteoglycan metabolism [1] [2].
  • Pefloxacin is Highly Toxic to Tendons: Among fluoroquinolones, Pefloxacin consistently shows high biomechanical and histopathological toxicity in models [3].
  • Antioxidants are a Promising Mitigation Path: The pre-clinical evidence for N-Acetylcysteine provides a concrete starting point for designing protective interventions [1].

References

Pefloxacin Mesylate Dihydrate drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Handling

The table below summarizes the key product specifications for Pefloxacin Mesylate Dihydrate:

Property Specification
CAS Number 149676-40-4 [1] [2]
Molecular Formula C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O / C₁₈H₂₈FN₃O₈S [3] [2]
Molecular Weight 465.49 g/mol [3] [2] [4]
Solubility H₂O: 50 mg/mL [1]. DMSO: ~9 mg/mL (may be moisture-sensitive) [4].
Storage Store at 2-8°C; product is light sensitive [3] [1]. Other suppliers recommend -20°C for long-term storage [5].
Quality Note Sold as "Molecular Biology Grade" for research use only, not for human consumption [3] [5].

Mechanism of Action

This compound is a broad-spectrum, third-generation fluoroquinolone antibiotic. Its primary mechanism involves inhibiting bacterial DNA synthesis by targeting two key enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [3] [1] [4].

  • DNA gyrase is considered the primary target in gram-negative bacteria.
  • Topoisomerase IV is the primary target in gram-positive bacteria [1].
  • By binding to these enzymes, Pefloxacin prevents the unwinding of double-stranded DNA, thereby halting bacterial replication and leading to bacterial cell death [3] [4].

The following diagram illustrates this mechanism and a key protein-binding interaction studied in research:

G cluster_bacterial Bacterial Cell (Primary Mechanism) cluster_protein_binding Protein Binding (Research Model) Pefloxacin Pefloxacin DNA_Gyrase Inhibits DNA Gyrase (Topo II in Gram-negative) Pefloxacin->DNA_Gyrase Topo_IV Inhibits Topoisomerase IV (Primary in Gram-positive) Pefloxacin->Topo_IV Protein Binds to Serum Proteins (e.g., Human Serum Albumin) Pefloxacin->Protein DNA_Synth Blocks DNA Unwinding & Replication DNA_Gyrase->DNA_Synth leads to Topo_IV->DNA_Synth leads to Bacterial_Death Bactericidal Effect DNA_Synth->Bacterial_Death Conformation Induces Conformational Changes in Protein Protein->Conformation

Experimental Protocols

Here are detailed methodologies for two key experiments cited in the literature.

Protein Binding Study via Fluorescence Quenching

This protocol is used to study the interaction between Pefloxacin Mesylate (PFLX) and proteins like Bovine Lactoferrin (BLf) or Human Serum Albumin (HSA) [6].

Workflow Diagram:

G Prep 1. Prepare Solutions S1 • BLf or HSA (1.0×10⁻⁵ mol/L) • PFLX (5.0×10⁻⁴ mol/L) • Tris-HCl buffer (pH 7.4) Prep->S1 Titrate 2. Titrate Drug into Protein S2 • Fixed protein volume in cuvette • Gradually add PFLX solution • Total added volume < 200 µL Titrate->S2 Measure 3. Measure Fluorescence S3 • Excite at 290 nm (BLf) or 295 nm (HSA) • Record emission from 300-550 nm • Observe quenching at 333/340 nm Measure->S3 Analyze 4. Analyze Quenching Data S4 • Use Scatchard equation analysis • Calculate binding constant (K) & binding sites (n) Analyze->S4 S1->Titrate S2->Measure S3->Analyze

Detailed Reagents & Apparatus:

  • Reagents: BLf or HSA (1.00×10⁻⁵ mol/L), Pefloxacin mesylate (5.0×10⁻⁴ mol/L), Tris-HCl buffer (pH 7.4, containing 0.1 mol/L NaCl to maintain ionic strength) [6].
  • Apparatus: Spectrofluorimeter (e.g., Hitachi F-4500), UV-Vis spectrophotometer (e.g., Shimadzu UV-260), pH meter, micro-injector [6].

Procedure:

  • Place a 2.5 mL solution of the protein (BLf or HSA) into a 1.0 cm quartz cuvette [6].
  • Using a micro-injector, titrate the PFLX solution stepwise into the cuvette. The total added volume should be kept small (under 200 µL) to avoid significant dilution [6].
  • After each addition, measure the fluorescence quenching spectrum.
    • For HSA: Set excitation at 295 nm and record emission from 300 to 550 nm [6].
    • For BLf: Set excitation at 290 nm and record emission from 295 to 550 nm [6].
  • The fluorescence intensity at 340 nm (for HSA) or 333 nm (for BLf) will decrease as PFLX binds to the protein. The appearance of an isobestic point is direct evidence of a drug-protein complex [6].

Data Analysis: Analyze the fluorescence quenching data using the Scatchard equation to determine the binding constant (K) and the number of binding sites (n) per protein molecule. The reported values are approximately K = 1.06×10⁵ L/mol with n=1.85 for BLf and K = 7.04×10⁴ L/mol with n=1.13 for HSA [6].

Developmental Toxicity Assessment in Zebrafish Embryos

This protocol is used to evaluate the potential toxic effects of PFLX on the early life stages of zebrafish [7].

Detailed Reagents & Apparatus:

  • Reagents: this compound (analyte), Reconstituted Buffer (RB) for embryo culture, Tricaine mesylate (for anesthesia/euthanasia) [7].
  • Apparatus: Anatomical stereomicroscope, incubator maintaining 26 ± 0.5°C, high-performance liquid chromatography (HPLC) system, scanning electron microscope (SEM) [7].

Procedure:

  • Embryo Collection: Raise adult zebrafish under a 14-hour light/10-hour dark cycle. Collect fertilized embryos within 30 minutes after spawning. Screen for normal embryos under a microscope, using only spawns with a fertilization rate higher than 95% [7].
  • Exposure Setup: Incubate groups of six embryos in 1.0 mL of solution. Include a control group (RB only) and several experimental groups exposed to different concentrations of PFLX. Use at least 5 replicates per group (30 embryos total per condition). Maintain the embryos in an incubator at 26 ± 0.5°C with a 12/12 hour light/dark cycle [7].
  • Observation & Data Recording: Observe and record the following endpoints daily:
    • Mortality: Remove dead embryos immediately. Judge death by the absence of a heartbeat, body movements, or reaction to stimulation [7].
    • Hatching Rate: Record the number of hatched embryos.
    • Heart Rate: Measure the heart rate of randomly selected embryos or larvae under a microscope.
    • Teratogenic Effects: Note any malformations or developmental abnormalities [7].
  • Ethical Disposal: After the experiment, euthanize the zebrafish at various developmental stages by over-anesthesia with tricaine mesylate (0.3 mg/mL), in accordance with guidelines like those from the American Veterinary Medical Association (AVMA) [7].

Troubleshooting & FAQ

This section addresses common issues researchers might face.

Frequently Asked Questions

Question Answer & Guidance
How should stock solutions be prepared and stored? Prepare stock solution in ultra-pure water at 0.1 mol/L and store at 4°C [7]. For DMSO solutions, use fresh, dry DMSO (solubility ~9 mg/mL) and be aware that moisture absorption can reduce solubility over time [4].
The compound appears degraded. How can this be prevented? This compound is light sensitive [3]. Always protect from light by using amber vials or wrapping containers in aluminum foil. For long-term stability, store at -20°C [5].
Our bacterial susceptibility tests (ASTs) show inconsistent results. What could be the cause? Ensure you are using the correct Minimal Inhibitory Concentration (MIC) ranges for your bacterial strains. For example, MICs for Enterobacteriaceae typically range from 0.03 to 8 mg/L, while Pseudomonas aeruginosa MICs range from 1 to 4 mg/L [4]. Standardize your inoculum size and use appropriate quality control strains.
What safety precautions should be taken when handling this compound? The safety data sheet indicates a Warning signal word. Personal protective equipment including N95 dust masks, eyeshields, and gloves is recommended to prevent inhalation or contact [1].

I hope this structured information serves as a solid foundation for your technical support center. The data is best suited for research contexts concerning protein interactions and ecotoxicology.

References

Pefloxacin Mesylate Dihydrate method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Pefloxacin

While a method for the dihydrate form is not detailed, the following table summarizes a validated stability-indicating HPLC method for Pefloxacin Mesylate (PEF) in bulk drug and tablet dosage forms, which can serve as a starting point [1].

Parameter Specification / Result
Method Type Reversed-Phase HPLC (Stability-Indicating) [1]
Column C18 [1]
Mobile Phase Methanol:Buffer (30:70 % v/v) [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 277 nm [1]
Retention Time ~5.1 min [1]
Linearity Range 0.125 - 12 µg/mL (R² = 0.9987) [2]
LOD / LOQ 0.03125 µg/mL / 0.125 µg/mL [2]
Precision (% CV) Intra-day: 0.376-0.905%; Inter-day: 0.739-0.853% [2]
Accuracy (% Recovery) 100.09% - 100.72% [2]

Another study used a slightly different mobile phase of Acetonitrile:0.025 M Phosphoric acid (13:87 v/v, pH 2.9) with detection at 275 nm, demonstrating that methods can be robust across minor modifications [2].

Key Principles of Method Validation

For any analytical procedure, you should validate it according to international guidelines. The core parameters to establish are summarized below [3].

Validation Parameter Objective / Requirement
Specificity/Selectivity Confirm the method can distinguish the analyte from impurities and excipients [1].
Linearity & Range Demonstrate a directly proportional relationship between concentration and detector response over a specified range [2].

| Precision | Repeatability (Intra-day): Same analyst, same conditions, same day. Intermediate Precision (Inter-day): Different days, different analysts, different equipment [2]. | | Accuracy | Establish that the method yields results close to the true value, typically via % recovery of spiked samples [2]. | | Detection/Quantitation Limit | LOD: Lowest amount detectable, but not necessarily quantifiable. LOQ: Lowest amount that can be quantified with acceptable precision and accuracy [2]. | | Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, temperature) [3]. |

Characterization of Crystal Forms

The solid form of an API, including hydrates, can significantly impact its properties. One study on pefloxacin identified five different polymorphs that differed in their dissolution profiles [4] [5]. For a dihydrate form, consider these characterization techniques [6] [4]:

  • X-ray Powder Diffraction (XRPD): Provides a fingerprint for the crystal structure.
  • Thermal Analysis (DSC/TGA): TGA can detect weight loss due to dehydration, confirming hydrate formation. DSC identifies phase transitions and melting points.
  • Infrared Spectroscopy (FT-IR): Can help identify changes in hydrogen bonding that may indicate different solid forms.

Frequently Asked Questions

Here are some common issues and troubleshooting tips based on general validation principles.

Q1: How should we handle an Out-of-Specification (OOS) result during method validation?

  • A: Conduct a thorough investigation. This includes checking the instrument performance, standard and sample preparation errors, and a root cause analysis. All steps, findings, and corrective actions must be documented in accordance with Good Manufacturing Practice (GMP) principles [3].

Q2: Our method lacks specificity and we see interfering peaks. What can we do?

  • A: Consider optimizing the chromatographic conditions. You can adjust the mobile phase composition, pH, or use a gradient elution program to improve peak separation. Using a different column (e.g., with a smaller particle size or different ligand chemistry) can also enhance selectivity [2].

Q3: Why is it critical to characterize the crystal form of Pefloxacin Mesylate Dihydrate?

  • A: Different crystal forms (polymorphs or hydrates) can have different dissolution rates, solubility, and physical stability. These properties directly affect the drug's bioavailability and performance. Characterizing the form ensures consistency in your manufacturing process and final product [6] [4] [5].

Q4: Are electronic signatures acceptable for approving validation protocols and reports?

  • A: Yes, electronic signatures are acceptable if the system used complies with relevant regulations such as 21 CFR Part 11. This includes requirements for secure access, audit trails, and system validation [3].

Experimental Workflow for Method Validation

The following diagram outlines a systematic workflow for developing and validating an analytical method.

Start Start Method Development Dev Develop Initial Method (Column, Mobile Phase, Wavelength) Start->Dev Opt Optimize for Specificity and Resolution Dev->Opt Val Plan Validation Study Opt->Val Params Define Target Parameters for: - Specificity - Linearity - Accuracy - Precision Val->Params Exec Execute Validation Experiments Params->Exec OOS OOS or Unexpected Result? Exec->OOS Inv Investigate Root Cause OOS->Inv Yes Doc Document All Data and Prepare Validation Report OOS->Doc No Inv->Exec Adjust Method End Method Approved for Routine Use Doc->End

References

Pefloxacin Mesylate Dihydrate quantification precision accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Quantification Methods & Performance Data

The following table summarizes established analytical methods for quantifying Pefloxacin Mesylate Dihydrate, with key performance metrics to help you select an appropriate technique.

Analytical Method Key Parameters Application Context Reported Performance (Precision/Accuracy)

| Near-Infrared Spectroscopy (NIRS) with Multivariate Calibration [1] | - Multivariate Models: PLS, PCR

  • Wavelength Range: NIR region
  • Sample: Pharmaceutical injections | Quantitative analysis of API in finished pharmaceutical products (injections). | - PLS: R²=0.9263, RMSECV=0.00119 [1]
  • PCR: R²=0.9685, RMSECV=0.00108 [1] | | High-Performance Liquid Chromatography (HPLC/LC-MS/MS) [2] [3] [4] | - Column: C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5µm) [3]
  • Mobile Phase: Methanol-Buffer mixtures [3] [4]
  • Detection: DAD/UV (277 nm) [4] or MS/MS [2] | Bulk drug, tablet analysis [4], and complex matrices (soil, plants, earthworms) [2]. Stability-indicating assays [3]. | - HPLC-UV: Validated per ICH guidelines [3] [4].
  • LC-MS/MS (Multiresidue): >50% avg. extraction efficiency for 40/42 PhACs in earthworms; RSD <30% [2]. | | Surface-Enhanced Raman Spectroscopy (SERS) [5] | - Substrate: Cyclodextrin-modified Silver Nanoparticles (CD-AgNPs)
  • Laser Excitation: 532 nm | Detection in complex biological fluids (urine, blood plasma) for therapeutic drug monitoring. | - LOD: In the range of µM concentrations for various FQs.
  • Specificity: Class-specific detection for fluoroquinolones [5]. |

Experimental Protocols & Workflows

Here are detailed methodologies for two common quantification approaches.

HPLC-UV Method for Bulk and Dosage Forms [3] [4]

This method is suitable for routine quality control and stability studies.

  • Instrument Setup:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5µm particle size).
    • Mobile Phase: Methanol and buffer (e.g., phosphate or acetate) in a ratio of 30:70 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 277 nm.
    • Column Temperature: Ambient.
    • Injection Volume: Typically 20 µL.
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., water) to obtain a concentration of approximately 50 µg/mL.
    • Tablet Preparation: Powder and weigh an equivalent amount of tablet content, then dissolve, sonicate, and filter (e.g., through a 0.45 µm membrane) before injection.
  • Execution:

    • Equilibrate the column with the mobile phase for at least 30 minutes.
    • Inject the standard and sample solutions.
    • The typical retention time for Pefloxacin under these conditions is around 5.1 minutes [4].
Multiresidue Extraction for Environmental Matrices [2]

This QuEChERS-based method is designed for complex biological samples like earthworms and lettuce.

  • Extraction:

    • For earthworm or lettuce samples, the optimized QuEChERS method involves extracting the homogenized sample with an organic solvent (e.g., acetonitrile) containing specific salts to induce partitioning.
    • Shake or vortex vigorously to ensure complete extraction.
  • Clean-up:

    • Use dispersive Solid-Phase Extraction (d-SPE) sorbents to remove co-extracted impurities and matrix components.
    • Centrifuge the samples and collect the supernatant.
  • Analysis:

    • Analyze the cleaned extract using a sensitive LC-MS/MS method.
    • The method has been validated for over 40 pharmaceuticals, demonstrating high efficiency and reliability for trace-level detection [2].

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution / Advice

| Low Recovery / Extraction Efficiency [2] | - Inefficient extraction from complex matrices (soil, biological tissue).

  • Strong binding of Pefloxacin to matrix components. | - For soil, use a four-step ultrasonic extraction with varying solvent composition and temperature [2].
  • For earthworms/lettuce, ensure the optimized QuEChERS protocol is followed precisely [2]. | | Poor Chromatography (Peak Tailing/ Broadening) [3] | - Silanol interactions with the protonated piperazinyl group of Pefloxacin.
  • Inappropriate mobile phase pH or buffer strength. | - Use a quality C18 column with high purity silica and endcapping.
  • Adjust the pH of the aqueous buffer in the mobile phase (often to ~pH 3). Consider using ion-pairing reagents if necessary (though this may complicate MS detection). | | Low Sensitivity in SERS [5] | - Matrix interference from body fluids (creatinine, uric acid).
  • Non-optimal adsorption of the analyte on the SERS substrate. | - Use a cyclodextrin-modified SERS substrate (CD-AgNPs). The cyclodextrin cavity enhances selectivity by including the fluoroquinolone molecule, reducing interference [5]. | | Analytical Signal Instability / Degradation [3] | - Susceptibility of Pefloxacin to oxidative degradation. | - Perform analyses promptly after sample preparation.
  • For stability-indicating methods, use a radical initiator like ACVA (4,4′-azobis(4-cyanopentanoic acid)) to study and identify degradation products. This helps validate the method's specificity [3]. |

Method Relationships & Selection Guide

This diagram illustrates the decision-making process for selecting the most appropriate quantification method based on your sample type and analytical goals.

Start Start: Select Quantification Method SampleType What is the sample type? Start->SampleType Pharmaceutical Pharmaceutical Formulation (Bulk, Tablet, Injection) SampleType->Pharmaceutical Pharmaceutical EnvBiological Environmental/Biological Matrix (Soil, Tissue, Plasma, Urine) SampleType->EnvBiological Environmental/Biological GoalPharma What is the primary goal? Pharmaceutical->GoalPharma GoalBio What is the primary goal? EnvBiological->GoalBio RoutineQC Routine Quality Control or Stability Testing GoalPharma->RoutineQC Precise Quantification RapidProcess Rapid Process Monitoring GoalPharma->RapidProcess Fast, Non-Destructive TraceLevel Trace-Level Detection GoalBio->TraceLevel High Sensitivity TherapeuticMonitor Therapeutic Drug Monitoring (Plasma/Urine) GoalBio->TherapeuticMonitor Class-Specific, Rapid MethodHPLC Recommended Method: HPLC-UV RoutineQC->MethodHPLC MethodNIRS Recommended Method: NIRS with PCR/PLS RapidProcess->MethodNIRS MethodLCMS Recommended Method: LC-MS/MS TraceLevel->MethodLCMS MethodSERS Recommended Method: SERS (CD-modified) TherapeuticMonitor->MethodSERS

References

Pefloxacin Mesylate Dihydrate reduced egg production poultry

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and steps to troubleshoot issues you might encounter in your experiments.

  • Q1: Can Pefloxacin administration cause a drop in egg production?

    • A: The available scientific literature does not directly report reduced egg production as a side effect of Pefloxacin. However, any intervention that induces physiological stress in birds can potentially impact laying performance. The primary issue may not be the drug itself, but rather the stress conditions that necessitate its use or the underlying disease being treated [1].
  • Q2: What are the documented effects of Pefloxacin in chickens?

    • A: Pharmacokinetic studies in chickens show that after a single 10 mg/kg oral dose, Pefloxacin is rapidly absorbed and widely distributed. It reaches peak concentrations in most tissues within 1-2 hours and is primarily concentrated in the liver and kidneys. Its major metabolite is N-demethyl pefloxacin (norfloxacin) [2] [3]. The table below summarizes key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Pefloxacin (10 mg/kg) in Broiler Chickens [2]

Parameter Intravenous (IV) Oral Administration
Elimination Half-Life (t½β) 8.44 ± 0.48 h 13.18 ± 0.82 h
Absorption Half-Life (t½a) Not Applicable 0.87 ± 0.07 h
Time to Max Concentration (TMAX) Not Applicable 2.01 ± 0.12 h
Max Plasma Concentration (CMAX) Not Applicable 4.02 ± 0.31 µg/mL
Oral Bioavailability 100% (by definition) 70 ± 2%
  • Q3: How can I troubleshoot if I observe reduced egg production during my experiment?
    • A: Follow this systematic approach to identify potential confounding factors, moving from the most common to more specific issues.

Table 2: Troubleshooting Guide for Reduced Egg Production

Step Investigation Area Action & Rationale
1 Husbandry & Environment Verify and document cage density. Research shows increased density (e.g., 5 hens/cage at 432 cm²/hen) directly causes stress, reducing feed consumption and egg production independently of drug treatment [1].
2 Underlying Health Status Confirm the health of the flock before drug administration. The infectious disease being treated, not the antibiotic, is a likely cause of performance drops. Use control groups if ethically and experimentally feasible.
3 Compound Preparation & Dosing Double-check the dosage calculation and preparation. Use the molecular weight of 465.49 g/mol for Pefloxacin Mesylate Dihydrate [4]. Ensure proper storage at 2-8°C, protected from light, to maintain compound stability [4].
4 Diet & Additives Review the basal diet composition. Studies using plant extracts (e.g., anise, thyme, black cumin) show they can improve laying performance and metabolic profiles under stress, suggesting diet can be a significant variable [1].

Experimental Protocols for Related Research

For researchers investigating the effects of pharmaceuticals or additives on poultry, here are detailed methodologies based on published studies.

1. Protocol: Assessing Laying Performance and Stress Parameters This protocol is adapted from a study on plant extracts and cage density [1].

  • Animal Allocation: Use laying hens (e.g., Lohmann White) at a known laying age (e.g., 36 weeks). Randomly assign birds to treatment groups, ensuring initial average body weight does not differ significantly between groups.
  • Experimental Design: Employ a randomized block design based on cage location. A typical study might run for 12 weeks after a 2-week adaptation period.
  • Dietary Treatments: Prepare a control (basal diet) and treatment diets. Additives like plant extracts are often incorporated at 250 mg/kg of feed. Ensure diets are isocaloric and isonitrogenous.
  • Data Collection:
    • Laying Performance: Daily record of egg production (%), feed consumption (g/hen/day), and number of cracked eggs.
    • Egg Quality: Measure egg strength, yolk color, yolk index, albumen index, and Haugh units.
    • Blood Parameters: Collect blood samples to measure serum corticosterone (a key stress marker) and glucose levels.
  • Statistical Analysis: Data are analyzed using ANOVA, with cage density and diet as fixed effects.

2. Protocol: Determining Pefloxacin Pharmacokinetics in Chickens This protocol summarizes methods from pharmacokinetic studies [2] [3].

  • Animal Preparation: Use healthy broiler chickens (e.g., 40-day-old Ross birds). Fast birds for 12 hours before oral drug administration, with water available ad libitum.
  • Drug Administration and Sampling:
    • Prepare a stock solution of Pefloxacin Mesylate in sterilized 0.9% saline.
    • Administer a single dose (e.g., 10 mg/kg BW) via oral gavage directly into the crop.
    • Collect serial blood samples (e.g., at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 h) from the brachial vein into heparinized tubes.
  • Plasma Analysis (HPLC):
    • Extraction: Separate plasma by centrifugation. Extract analytes using methylene chloride and back-extract into sodium hydroxide.
    • Chromatography:
      • Column: C18 reversed-phase column (e.g., 5 µm, 12.5 cm x 0.4 cm).
      • Mobile Phase: Acetonitrile and aqueous buffer (e.g., sodium acetate/citric acid/trimethylamine), pH ~4.8.
      • Detection: Spectrofluorimetric detector (excitation 330 nm, emission 440 nm).
      • Quantification: Use external calibration curves of Pefloxacin and Norfloxacin in blank plasma.

Potential Mechanism of Stress-Induced Production Loss

The following diagram outlines the logical relationship between high cage density, physiological stress, and the observed reduction in egg production, based on the research findings [1]. This pathway can help form a hypothesis for how any stressor, including disease, might impact your experiments.

Start High Cage Density A Induces Physiological Stress Start->A B Elevated Serum Corticosterone A->B C Disruption of Metabolic Profiles B->C D Reduced Feed Consumption C->D E Decreased Egg Production D->E F Supplemental Plant Extracts F->D Mitigates

References

Pefloxacin Mesylate Dihydrate metal ion interaction avoidance

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pefloxacin-Metal Ion Interactions

Pefloxacin can form complexes with metal ions, which is a double-edged sword. While this property is exploited in some analytical and antimicrobial applications [1] [2], it can interfere with your drug's stability, solubility, and biological activity if unintended. The primary mechanism involves bidentate coordination through the carbonyl oxygen of the pyridone ring and one oxygen from the carboxylate group [1]. The table below summarizes the key aspects of this interaction.

Aspect Description
Interaction Type Coordination complex formation [1]
Key Ligating Groups Pyridone carbonyl oxygen (>C=O) and Carboxylate oxygen (-COO⁻) [1]
Common Interfering Ions Copper (Cu²⁺), Terbium (Tb³⁺), and others like Mg²⁺, Al³⁺, Ca²⁺ [1] [2]
Impact on Analysis Can quench or enhance fluorescence, interfere in HPLC, and affect dissolution profiles [3] [2] [4]
Impact on Bioactivity Can either enhance or reduce antimicrobial potency depending on the complex [1]

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face regarding metal ion interactions.

Q1: My HPLC analysis of pefloxacin is showing peak tailing or unexpected peaks. Could metal ion contamination be the cause? A: Yes. Trace metal ions from solvents, buffers, or equipment can form complexes with pefloxacin during sample preparation, leading to altered retention times or new peaks.

  • Troubleshooting Steps:
    • Use High-Purity Reagents: Ensure solvents and water are of HPLC grade.
    • Employ Chelating Buffers: Prepare mobile phases and samples with chelating agents like 20-50 mM citrate or phosphate buffer [2]. Avoid carbonate-based buffers if possible.
    • Passivate Equipment: Use inert HPLC systems with PEEK tubing to minimize metal contact.
    • Add EDTA: Including a low concentration (e.g., 0.1-1 mM) of the chelator EDTA in your mobile phase can sequester metal ions, but first verify it doesn't interfere with your detection method [2].

Q2: How can I prevent metal complexation during dissolution testing of pefloxacin? A: The choice of dissolution medium is critical. Studies on pefloxacin polymorphs have shown unusual dissolution behavior, which may be related to complex formation.

  • Recommended Protocol:
    • Avoid Phosphate Buffers: If possible, use alternative buffers. Research indicates pefloxacin may form complexes with phosphate ions, which can affect the dissolution profile [3] [4].
    • Use Non-Complexing Media: Consider using buffers like Sorenson's citrate buffer or simply 0.1N HCl for initial tests to assess intrinsic dissolution without metal-ion interference.
    • Validate the Method: Ensure that your chosen medium does not interact with the drug and provides a discriminatory and reproducible dissolution profile.

Q3: I am developing a fluorescence-based assay for pefloxacin. How do metal ions affect the signal? A: The effect depends on the specific metal ion.

  • Signal Quenching: Ions like copper (Cu²⁺) are known to quench the intrinsic fluorescence of fluoroquinolones like pefloxacin [1].
  • Signal Enhancement (Sensitization): Certain lanthanides, such as terbium (Tb³⁺), can form complexes that produce intense, characteristic luminescence upon excitation, a property used in sensitive detection methods [2].
  • Actionable Advice: For a standard quantitative assay, rigorously exclude metal contaminants. If exploiting sensitization (e.g., with Tb³⁺), carefully control the metal-to-drug ratio and pH for optimal and reproducible signal intensity [2].

Experimental Workflow for Interaction Avoidance

The following diagram outlines a general preventative workflow you can adapt for your experiments.

Start Start Experiment BufferPrep Buffer/Solvent Prep Start->BufferPrep ChelationCheck Add Chelating Agent? BufferPrep->ChelationCheck EDTA e.g., Add 0.5-1mM EDTA ChelationCheck->EDTA Yes NoEDTA Proceed without ChelationCheck->NoEDTA No Equipment Use Inert Equipment (PEEK, Glass) EDTA->Equipment NoEDTA->Equipment SampleRun Prepare & Run Samples Equipment->SampleRun Analysis Analyze Results SampleRun->Analysis Issue Signs of Interaction? Analysis->Issue Success Success Issue->Success No Troubleshoot Troubleshoot: 1. Purify reagents 2. Change buffer 3. Passivate system Issue->Troubleshoot Yes Troubleshoot->BufferPrep Repeat

Voting for Future Content

To help us prioritize the development of future troubleshooting guides, please vote on which topic is most relevant to your work.

  • Synthesis & Characterization of Metal Complexes
  • Advanced Analytical Method Development
  • Polymorph Screening & Crystal Form Control

References

Pefloxacin Mesylate Dihydrate norfloxacin metabolite comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Mechanism of Action

The table below summarizes the core characteristics of Pefloxacin Mesylate Dihydrate and Norfloxacin, highlighting their similarities and key differences.

Feature Pefloxacin (as Mesylate Dihydrate) Norfloxacin
Chemical Relationship Analog of Norfloxacin [1] [2] Parent compound [1] [2]
Molecular Formula C₁₈H₂₈FN₃O₈S [3] [2] [4] C₁₆H₁₈FN₃O₃ [5]
Molecular Weight 465.49 g/mol [3] [4] 319.33 g/mol [5]
Approval Status Not US-approved; approved in other countries (e.g., France) [5] [2] Information not provided in search results
Mechanism of Action Inhibits bacterial DNA gyrase (primary target in gram-negative) and Topoisomerase IV (primary target in gram-positive) [5] [1] [2] Information not provided in search results
Primary Metabolite Norfloxacin is a primary metabolite of Pefloxacin [5] Not applicable
Solubility 50 mg/mL in water [1] Information not provided in search results

A key relationship to note is that Norfloxacin is a primary metabolite of Pefloxacin [5]. This means that after administration, the body converts a portion of Pefloxacin into Norfloxacin, which also contributes to the antibacterial effect. The Mesylate Dihydrate form of Pefloxacin is a salt designed to improve the compound's solubility and stability for pharmaceutical use [1] [2].

The following diagram illustrates the shared, primary mechanism of action by which these fluoroquinolones exert their antibacterial effect.

G FQ Fluoroquinolone Antibiotic (Pefloxacin/Norfloxacin) Inhibition Enzyme Inhibition FQ->Inhibition Binds to DNAGyrase DNA Gyrase/Topoisonmerase IV DNAGyrase->Inhibition DSB Double-Stranded DNA Breaks Inhibition->DSB Replication Inhibition of DNA Replication & Transcription DSB->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Comparative Experimental Data

A direct comparative study was found that evaluated the toxicity of these antibiotics on the Achilles tendon in a rat model. The key findings are summarized below.

Parameter Control Group Pefloxacin Group Norfloxacin Group Ciprofloxacin Group
Elastic Modulus Significantly higher Significantly lower (p<0.01) Significantly lower (p<0.05) Not significantly different from control
Yield Force (YF) Significantly higher Significantly lower (p<0.01) Significantly lower (p<0.05) Significantly lower (p<0.001)
Ultimate Tensile Force (UTF) Significantly higher Significantly lower (p<0.01) Significantly lower (p<0.05) Significantly lower (p<0.001)
Histopathological Observations - Hyaline & Myxomatous degeneration - Hyaline & Myxomatous degeneration

Source: Olcay et al. J Toxicol Sci. 2011 [6].

Experimental Protocol:

  • Subjects: Wistar rats.
  • Groups: One untreated control group and four parallel treatment groups.
  • Dosage and Administration:
    • This compound: 40 mg/kg [6]
    • Norfloxacin: 40 mg/kg [6]
    • Ciprofloxacin: 50 mg/kg [6]
    • Ofloxacin: 20 mg/kg (data not fully shown in table above) [6]
    • All compounds were administered by oral gavage twice daily for three consecutive weeks [6].
  • Analysis:
    • Biomechanical Testing: After 6 weeks, Achilles tendon specimens were collected and tested using a computer-monitored tensile testing machine to measure mechanical properties [6].
    • Histopathological Examination: Tendons were examined microscopically for structural abnormalities [6].

Key Takeaways for Researchers

  • Metabolic Link: The metabolism of Pefloxacin to Norfloxacin is a critical consideration for pharmacokinetic studies, as the activity of Pefloxacin in vivo is partly due to its active metabolite [5].
  • Tendon Toxicity Risk: Both Pefloxacin and Norfloxacin can significantly weaken tendon structure in this animal model, with Pefloxacin showing a more pronounced effect on biomechanical properties [6]. This aligns with a known class side effect of fluoroquinolones.
  • Research Use: this compound is commercially available as a research tool for studying antibiotic action, cytotoxicity, and for use as an analytical reference standard [1] [3] [4].

References

Pefloxacin Mesylate Dihydrate pharmacokinetics different species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of Pefloxacin

Species Half-Life (t½) Protein Binding Key Metabolites (Norfloxacin/Pefloxacin Ratio) Primary Elimination Route Oral Bioavailability
Human 8.6 h [1] ~20% [1] 2.3 [1] Urine (58.9% of dose) [1] Well absorbed [1] [2]
Dog Information missing Weak (~20%) [1] ~1 [1] Bile (extensive) & Urine [1] Information missing
Rat Information missing Information missing ~1 [1] Bile (extensive) [1] Good, no cumulation [2]
Cynomolgus Monkey Information missing Information missing 1.6 [1] Urine [1] Information missing
Mouse 1.9 h [1] Information missing 0 [1] Urine [1] Information missing
Broiler Chicken IV: 8.44 h; Oral: 13.18 h [3] Information missing ~0.05 (CMAX ratio) [3] Information missing 70% [3]

Detailed Experimental Data and Protocols

The data in the summary table are derived from specific experimental models and analytical methods.

  • Ocular Kinetics in Rabbits: A study investigating intravitreal injection of 80 μg of pefloxacin in rabbit eyes found a short vitreal half-life of about 3 hours. High concentrations were detected in the chorioretina, with no drug found in the aqueous humor. Pigmented rabbits bound twice as much drug in their iris and chorioretina compared to albino rabbits, attributed to melanin binding [4]. Another study on subconjunctival injection (0.8 mg) in pigmented rabbits showed that pefloxacin reached the cornea and aqueous humor but did not penetrate the vitreous humor. This route was effective in treating experimental staphylococcal corneal ulcers [5].
  • Oral Administration in Broiler Chickens: In a study where chickens received a single 10 mg/kg oral dose, plasma concentrations were analyzed using High-Performance Liquid Chromatography (HPLC). The method involved extracting pefloxacin and its metabolite from plasma with methylene chloride and a phosphate buffer, followed by analysis using a C18 column and spectrofluorimetric detection [3].
  • Preclinical Absorption and Metabolism: A foundational study established that pefloxacin is well-absorbed orally and widely distributed in tissues. Concentrations in most organs and tissues of rats and dogs were found to be higher than in plasma. Metabolic pathways and urinary excretion profiles were characterized across mice, rats, dogs, monkeys, and humans [1].

Key Experimental Workflow

The following diagram illustrates the general workflow for determining the pharmacokinetics and toxicology of pefloxacin in animal models, as reflected in the cited studies:

G cluster_route Administration Routes cluster_sample Sample Types Start Study Design & Animal Model Selection A1 Drug Administration Start->A1 A2 Sample Collection A1->A2 B1 Intravenous (IV) A1->B1 B2 Oral A1->B2 B3 Intravitreal A1->B3 B4 Subconjunctival A1->B4 A3 Bioanalytical Processing A2->A3 C1 Plasma/Serum A2->C1 C2 Ocular Tissues/ Humor A2->C2 C3 Other Tissues & Organs A2->C3 A4 Data & PK Analysis A3->A4 A5 Tolerability & Efficacy Assessment A4->A5 End Pharmacokinetic & Safety Profile A5->End

Research Implications

The provided data has significant implications for designing and interpreting preclinical studies.

  • Metabolite Activity Consideration: The higher ratio of the active metabolite norfloxacin in humans compared to most animal models suggests that in-vitro efficacy studies may need to account for the combined activity of both the parent drug and its metabolite to accurately predict human outcomes [1].
  • Ocular Route Selection: The distinct kinetic profiles following intravitreal versus subconjunctival administration highlight the importance of matching the route of administration to the target ocular tissue [4] [5].
  • Model Selection for Toxicity: The finding that pigmented rabbits accumulate twice as much pefloxacin in ocular tissues as albino rabbits indicates that pigmented models are crucial for assessing the potential local tissue toxicity of drugs that bind to melanin [4].

References

Pefloxacin Mesylate Dihydrate antibacterial activity comparison quinolones

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity of Pefloxacin vs. Other Agents

The table below summarizes the Minimum Inhibitory Concentrations (MIC90) of pefloxacin and comparator drugs against various bacterial species, as established in comparative studies [1] [2] [3].

Bacterial Species Pefloxacin MIC90 (mg/L) Ciprofloxacin MIC90 (mg/L) Norfloxacin MIC90 (mg/L) Other Agents (MIC90 mg/L)
Escherichia coli ≤ 0.25 - 2 Information missing Information missing Information missing
Pseudomonas aeruginosa 2 - 8 0.06 - 1 0.25 - 4 Ceftazidime: Similar activity; Gentamicin: Similar activity; Tobramycin: More active (0.25-32)
Staphylococcus aureus 0.4 - 1 0.12 - 2 0.5 - 4 Information missing
Streptococcus pneumoniae 4 - 32 Information missing Information missing Benzylpenicillin: More active
Haemophilus influenzae 0.008 - 0.06 Information missing Similar activity Ampicillin: Less active
Salmonella spp. ≤ 0.25 - 2 Information missing Information missing Information missing

Key Comparative Findings from Experimental Data

  • Spectrum of Activity: Pefloxacin is highly active against Enterobacteriaceae (like E. coli and Salmonella), Staphylococcus aureus, and Pseudomonas aeruginosa, but has lower activity against streptococci and anaerobic bacteria [1] [2] [3].
  • Compared to Other Quinolones: Among the fluoroquinolones studied, ciprofloxacin was consistently the most active compound in-vitro. Pefloxacin's activity was generally similar to norfloxacin and enoxacin, though its potency varies by specific bacterial species [1] [2].
  • Surrogate Marker for Susceptibility: Recent CLSI guidelines recommend pefloxacin disk diffusion as a surrogate marker to predict susceptibility of Salmonella Typhi and Paratyphi A to ciprofloxacin, ofloxacin, and levofloxacin. Studies show high sensitivity and specificity for this application [4].

Overview of Key Experimental Protocols

The comparative data is generated through standardized laboratory methodologies.

  • Minimum Inhibitory Concentration (MIC) Determination: Researchers use broth or agar dilution methods to determine the lowest concentration of an antibiotic that prevents visible bacterial growth. Multiple bacterial isolates are tested to calculate the MIC90 [1] [2].
  • Disk Diffusion Testing: This method uses antibiotic-impregnated disks on agar plates seeded with bacteria. The diameter of the zone where growth is inhibited is measured and correlated with susceptibility. This is the standard method for using pefloxacin as a surrogate marker for fluoroquinolone susceptibility in typhoidal salmonellae [4].

Pefloxacin's Mechanism and Resistance Pathway

The diagram below illustrates the antibacterial mechanism of fluoroquinolones like pefloxacin and how bacteria develop resistance.

G PEF Pefloxacin Gyrase DNA Gyrase/ Topoisomerase IV PEF->Gyrase Binds to Enzymes Supercoil DNA Supercoiling PEF->Supercoil  Inhibits DNA Bacterial DNA Gyrase->Supercoil Catalyzes Death Bacterial Cell Death Supercoil->Death Prevents Mutations Chromosomal Mutations (gyrA, gyrB, parC, parE) Mutations->Gyrase Alters Target Efflux Efflux Pump Overexpression Efflux->PEF Pumps Out Drug PMR Plasmid-Mediated Resistance (qnr genes) PMR->Gyrase Protects Target

References

Pefloxacin Mesylate Dihydrate tissue penetration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pefloxacin Tissue Penetration Profile

The following table summarizes key tissue penetration findings for Pefloxacin from experimental studies. Tissue-to-plasma ratios greater than 1 indicate that the drug concentrates in that tissue.

Tissue / Fluid Species / Patient Group Tissue-to-Plasma Ratio (or finding) Experimental Context Source
Gynaecological Tissues (Myometrium, Ovary, Fallopian Tubes) Human (Patients pre-medicated for surgery) 4- to 6-fold higher than plasma Samples taken 3.5h after last oral dose (400 mg, bd) [1] [1]
Skin & Peritoneum Human (Patients pre-medicated for surgery) Skin: 2.65 (start) to 4.65 (end); Peritoneum: 1.18 to 1.5 Concentration ratios at start vs. end of surgery [1] [1]
Bile Rat (In vivo microdialysis study) Bile-to-blood coefficient: 1.53 Suggests active biliary excretion [2] [2]
Brain / CSF Rat (In vivo microdialysis study) Brain-to-blood coefficient: 0.036 Indicates limited, but present, penetration of the blood-brain barrier [2] [2]
General Distribution Human (Pharmacokinetic data) High volume of distribution (1.7 L/kg) Property associated with extensive tissue penetration [3] [3]

Key Experimental Protocols

The data in the table above was generated using rigorous analytical methods:

  • Human Tissue Sampling: In the gynaecological study, patients were pre-medicated with pefloxacin (400 mg twice daily orally for three days, followed by a 400 mg IV dose pre-operatively). Tissue samples were collected during surgery, and drug concentrations were measured using high-performance liquid chromatography (HPLC) with fluorescence detection [1].
  • In Vivo Microdialysis: This technique was used in rat studies to simultaneously and continuously collect unbound (pharmacologically active) drug from blood, brain, and bile. The samples were analyzed using an HPLC system coupled with a fluorescence detector [2].
  • Bioanalysis: A common method for quantifying pefloxacin and its metabolite (norfloxacin) involves HPLC with fluorescence detection (excitation ~330 nm, emission ~440 nm). Samples are often extracted with organic solvents like methylene chloride before analysis [4] [2].

Mechanism of Action and Tissue Penetration Logic

Pefloxacin's ability to penetrate tissues is rooted in its chemical properties and mechanism of action. The following diagram illustrates the pathway from administration to bacterial cell death.

G cluster_0 Key Pharmacokinetic Advantages cluster_1 Pharmacodynamic Effect A Administration (IV/Oral) B Systemic Absorption (High Bioavailability) A->B C Wide Tissue Distribution (Lipid Solubility, Low Protein Binding) B->C D Penetration of Cell Membranes C->D E Inhibition of Bacterial DNA Gyrase C->E Direct Effect in Tissues D->E F Disruption of DNA Supercoiling E->F G Bacterial Cell Death F->G

Important Considerations for Researchers

  • Comparative Context: While pefloxacin shows excellent penetration into soft tissues, other fluoroquinolones are also noted for high penetration. For instance, a 2022 review notes that fluoroquinolones as a class have optimal diffusion into the respiratory tract, particularly in epithelial lining fluid (ELF) [5]. Direct, contemporary head-to-head studies are scarce.
  • Metabolite Activity: Pefloxacin is metabolized into N-demethyl pefloxacin (norfloxacin), which is an antibacterial agent in its own right. This contributes to the overall therapeutic activity [4] [3].
  • Research-Use Status: Pefloxacin mesylate dihydrate is marketed globally for human use, but it is also available as a standard chemical for research purposes only (e.g., Catalog #331-21044, RayBiotech) and is not for personal consumption [6].

Future Research Directions

To build upon existing knowledge, future comparative guides could focus on:

  • Conducting new studies using modern analytical techniques (e.g., LC-MS/MS) to directly compare the tissue pharmacokinetics of pefloxacin with newer-generation fluoroquinolones.
  • Investigating tissue penetration in the context of specific modern clinical challenges, such as infections in critically ill ICU patients or those involving bacterial biofilms.

References

Pefloxacin Mesylate Dihydrate MIC values bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

MIC Values and Antibacterial Activity of Pefloxacin

The following table compiles MIC data for Pefloxacin against different bacterial groups, gathered from historical in-vitro studies. Please note that these values are for reference and may not represent current susceptibility patterns due to evolving antibiotic resistance.

Bacterial Strain / Group MIC₉₀ Value (mg/L) Key Context / Comparative Activity
Enterobacteriaceae (incl. E. coli, Klebsiella, Salmonella, Shigella) 0.25 - 1.0 [1] [2] At least as active as third-generation cephalosporins against these organisms [1].
Pseudomonas aeruginosa 2.0 - 2.5 [1] [2] More active than many other tested antibiotics [1].
Staphylococcus aureus (incl. methicillin-resistant strains) 0.4 - 0.5 [1] [2] Highly active against staphylococci [1].
Streptococci (incl. Str. faecalis, Str. pneumoniae) 4.0 [1] [2] Markedly less active against streptococcal species [1].

A Key Application: Pefloxacin as a Surrogate Marker

While Pefloxacin has therapeutic uses, a critical modern application in clinical microbiology is its use as a surrogate marker to detect fluoroquinolone resistance in Salmonella and other Enterobacterales [3] [4] [5].

  • The Problem: It is difficult for clinical labs to detect Salmonella isolates with low-level resistance to ciprofloxacin, which can still lead to treatment failure. Traditional tests like nalidixic acid screening miss certain resistance mechanisms [5].
  • The Solution: A 5 μg pefloxacin disk diffusion test has been shown to correctly identify these low-level resistant isolates, including those with plasmid-mediated resistance [5].
  • Guideline Adoption: Due to its high sensitivity, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have approved the pefloxacin disk diffusion method for this purpose [3] [5].

Experimental Protocol: Pefloxacin Disk Diffusion Test

The following diagram outlines the general workflow for performing the pefloxacin disk diffusion test to screen for fluoroquinolone resistance.

start Start: Revive and confirm bacterial isolate a Prepare bacterial suspension start->a b Adjust to 0.5 McFarland standard a->b c Inoculate Mueller-Hinton agar plate b->c d Apply 5 μg pefloxacin disk to plate c->d e Incubate at 35°C for 16-20 hours d->e f Measure Zone of Inhibition (ZOI) diameter e->f g Interpret Result f->g h Resistant (ZOI ≤ 23 mm) g->h i Susceptible (ZOI ≥ 24 mm) g->i

Workflow Steps and Interpretation:

  • Strain Preparation: Revive the bacterial isolate (e.g., Salmonella) from a frozen glycerol stock and confirm its identity using standard biochemical methods and serotyping [3] [6].
  • Inoculum Standardization: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL [5].
  • Inoculation and Disk Application: Evenly swab the suspension onto a Mueller-Hinton agar plate. Then, apply a 5 μg pefloxacin disk to the surface of the inoculated agar [3] [5].
  • Incubation: Incub the plate at 35°C (±1°C) in ambient air for 16 to 20 hours [5].
  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (ZOI) around the disk in millimeters.
    • Resistant: ZOI ≤ 23 mm. This indicates the presence of fluoroquinolone resistance mechanisms [3] [6].
    • Susceptible: ZOI ≥ 24 mm. This indicates susceptibility to fluoroquinolones like ciprofloxacin [3].

Conclusion

  • Historical Potency: Pefloxacin demonstrates strong in vitro activity against a wide range of Gram-negative and Gram-positive bacteria, though it is less potent against streptococci.
  • Practical Utility: Its most significant current research and diagnostic application is as a highly sensitive and specific surrogate marker for detecting decreased fluoroquinolone susceptibility in Salmonella, guiding appropriate antibiotic therapy.

References

Pefloxacin Mesylate Dihydrate tendon toxicity comparison fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Tendon Toxicity Data

The following table summarizes findings from a 2011 comparative study on the biomechanical and histopathological effects of four fluoroquinolones on rat Achilles tendons.

Table 1: Biomechanical and Histopathological Comparison of Fluoroquinolones in a Rat Model [1]

Fluoroquinolone Dosage (mg/kg, twice daily) Yield Force (YF) vs. Control Ultimate Tensile Force (UTF) vs. Control Elastic Modulus vs. Control Histopathological Findings (Achilles Tendon)
Pefloxacin 40 Significantly lower (p<0.01) Significantly lower (p<0.01) Significantly lower (p<0.01) Hyaline degeneration, myxomatous degeneration, fibre disarrangement
Ciprofloxacin 50 Significantly lower (p<0.001) Significantly lower (p<0.001) Not Significant Hyaline degeneration, myxomatous degeneration, fibre disarrangement
Norfloxacin 40 Significantly lower (p<0.05) Significantly lower (p<0.05) Significantly lower (p<0.05) Information not specified in the study
Ofloxacin 20 Not Significant Not Significant Not Significant Hyaline degeneration, fibre disarrangement

Mechanisms of Tendon Damage

Fluoroquinolone-induced tendinopathy involves multiple pathways that disrupt the integrity of the tendon's extracellular matrix, primarily composed of Collagen Type I [2] [3].

Table 2: Molecular Mechanisms of Fluoroquinolone-Induced Tendon Damage

Mechanism Pathophysiological Process Key Players / Effects
Impaired Collagen Synthesis Disruption of the complex biosynthesis pathway for Collagen Type I, the primary structural component of tendons (comprising 70-80% of tendon's dry weight) [2] [3]. ↓ Fibroblast activity, ↓ Pro-collagen synthesis, ↓ Cross-linking via Lysyl Oxidase (a Cu²⁺-dependent enzyme)
Upregulation of Degradative Pathways Increased expression of enzymes that break down the extracellular matrix, tipping the balance from tissue repair to degradation [2] [4]. ↑ Matrix Metalloproteinases (MMPs: MMP-2, MMP-3, MMP-9, MMP-13, MMP-14), Degradation of collagen and proteoglycans
Oxidative Stress & Mitochondrial Dysfunction Induction of oxidative stress and disruption of mitochondrial function in tendon cells, leading to cellular damage and impaired energy production [5]. ↑ Reactive Oxygen Species (ROS), ↓ Mitochondrial membrane potential (ΔΨm), Cellular energy deficit
Chelation of Divalent Cations The chemical structure of FQs allows them to chelate (bind) divalent and trivalent metal ions, which are essential cofactors for many cellular enzymes [2] [5]. Chelation of Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺; Inhibition of metalloenzymes critical for collagen stability and cellular function (e.g., Lysyl oxidase)

The diagram below illustrates the interconnected pathways through which fluoroquinolones like pefloxacin damage tendon tissue.

G cluster1 Key Biochemical Effects FQ Fluoroquinolone Exposure Chelation Chelation of Metal Ions FQ->Chelation MMPup ↑ MMP Expression FQ->MMPup ROS ↑ ROS Production FQ->ROS ImpSynth Impaired Collagen Synthesis WeakTendon Weakened Tendon Structure ImpSynth->WeakTendon MatrixDeg Matrix Degradation MatrixDeg->WeakTendon OxStress Oxidative Stress TenocyteDysfunction Tenocyte Dysfunction/ Apoptosis OxStress->TenocyteDysfunction EnzInhibit ↓ Enzyme Activity Chelation->EnzInhibit  Depletes Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺ TenocyteDysfunction->WeakTendon Tendinopathy Tendinopathy / Tendon Rupture WeakTendon->Tendinopathy EnzInhibit->ImpSynth  e.g., Lysyl Oxidase MMPup->MatrixDeg ROS->OxStress ETC ↓ Mitochondrial Function ROS->ETC ETC->OxStress

Experimental Protocols for Tendon Toxicity Assessment

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

1. In Vivo Rat Model for Biomechanical and Histopathological Analysis [1]

  • Animal Model: Wistar rats.
  • Group Design: One untreated control group and multiple treatment groups (e.g., for pefloxacin, norfloxacin, ofloxacin, ciprofloxacin) in parallel.
  • Dosing:
    • Pefloxacin mesylate dihydrate: 40 mg/kg.
    • Route: Administered by oral gavage.
    • Regimen: Twice daily for three consecutive weeks.
  • Termination and Sample Collection: Euthanize animals at a predetermined endpoint (e.g., 6 weeks post-treatment). Excise Achilles tendons for analysis.
  • Biomechanical Testing:
    • Equipment: Computer-monitored tensile testing machine.
    • Key Parameters:
      • Yield Force (YF): The force at which the tendon begins to permanently deform.
      • Ultimate Tensile Force (UTF): The maximum force the tendon can withstand before rupture.
      • Elastic Modulus: A measure of the tendon's stiffness.
  • Histopathological Examination:
    • Process tendon samples, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin).
    • Examine under a light microscope for pathological changes such as hyaline degeneration, myxomatous degeneration, and collagen fibre disarrangement.

2. In Vitro Analysis of Molecular Mechanisms [2] [4] [6]

  • Cell Culture: Use human or rat tendon-derived cells (tenocytes).
  • Treatment: Expose cells to various concentrations of pefloxacin and other fluoroquinolones for 24-72 hours.
  • Gene Expression Analysis:
    • Extract total RNA and perform Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
    • Targets: Genes for Collagen Type I (COL1A1, COL1A2), Matrix Metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs).
  • Protein Analysis:
    • Use Western Blotting or ELISA to quantify the expression levels of collagen, MMPs, and other key proteins.
  • Functional Assays:
    • Cell Proliferation/Viability: Assess using MTT or WST-1 assays.
    • Reactive Oxygen Species (ROS) Detection: Use fluorescent probes (e.g., DCFH-DA) and flow cytometry or fluorescence microscopy.

References

Pefloxacin Mesylate Dihydrate molecular descriptor correlations

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Basic Properties

The following table summarizes the fundamental chemical and physical properties of Pefloxacin Mesylate Dihydrate.

Property Specification
Common Name This compound [1] [2]
CAS Number 149676-40-4 [1] [2] [3]
Molecular Formula C₁₇H₂₀FN₃O₃ • CH₄O₃S • 2H₂O [4] [3] [5] or C₁₈H₂₈FN₃O₈S [1] [2]
Molecular Weight 465.49 g/mol [1] [4] [5]
Melting Point 271°C [2]
Storage Store at 2-8°C, light sensitive [4]
Solubility Water: 67 mg/mL [5]
IUPAC Name 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid dihydrate [1]

Mechanism of Action & Metabolic Pathway

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action, shared with other quinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [2] [5].

  • DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms [2].
  • By binding to these enzymes, Pefloxacin interferes with the transcription and replication of bacterial DNA, causing strand breakage, supercoiling, and ultimately, bacterial cell death [2] [6].

The diagram below illustrates this mechanism and the compound's metabolic pathway.

G cluster_bacterial Bacterial Cell cluster_metabolism Host Metabolism (e.g., Liver) Pefloxacin Pefloxacin TargetEnzymes Bacterial Enzymes Pefloxacin->TargetEnzymes Enters Cell Metabolism Metabolic Conversion Pefloxacin->Metabolism Systemic Absorption DNAGyrase DNA Gyrase (Topo II) TargetEnzymes->DNAGyrase TopoIV Topoisomerase IV TargetEnzymes->TopoIV DNASynthesis Inhibition of DNA Replication & Transcription DNAGyrase->DNASynthesis TopoIV->DNASynthesis CellDeath Bacterial Cell Death DNASynthesis->CellDeath Metabolite N-demethyl Pefloxacin (Norfloxacin) Metabolism->Metabolite OtherMetabolites Pefloxacin N-oxide & other metabolites Metabolism->OtherMetabolites

Comparative Pharmacokinetic & Toxicological Data

The tables below consolidate quantitative data from various studies to facilitate comparison.

Table 1: Pharmacokinetic Parameters in Different Species This table shows how the drug is processed in the body. Key parameters include half-life (t½β), time to maximum concentration (Tₘₐₓ), and oral bioavailability [6].

Parameter Broiler Chickens (Oral) Broiler Chickens (IV) Rat (Oral, from [7])
Dose 10 mg/kg 10 mg/kg Information not specified in sources
t½β (Elimination Half-life) 13.18 ± 0.82 h 8.44 ± 0.48 h ~2.5 hours (plasma)
Tₘₐₓ (Time to Cₘₐₓ) 2.01 ± 0.12 h Not Applicable 1 hour
Cₘₐₓ (Max Concentration) 4.02 ± 0.31 µg/mL Not Applicable Information not specified in sources
Oral Bioavailability 70 ± 2% Not Applicable Information not specified in sources
Major Metabolite N-demethyl Pefloxacin (Norfloxacin) N-demethyl Pefloxacin (Norfloxacin) Information not specified in sources

Table 2: Toxicological & Efficacy Data This table compares the drug's toxicity in model organisms and its effectiveness against various bacteria (MIC = Minimal Inhibitory Concentration) [8] [5].

Model / Organism Parameter Value / Effect
Zebrafish Embryo Hatching Rate Significantly inhibited [8]
Zebrafish Embryo Embryo/Larval Survival Clear dose-effect relationship [8]
Zebrafish Embryo Heart Rate & Cardiovascular Function Affected [8]
Gram-negative Bacteria (e.g., Enterobacteriaceae) MIC Range 0.03 - 8 mg/L [5]
Gram-positive Bacteria (e.g., Staphylococci) MIC Range 0.125 - 0.5 mg/L [5]
Pseudomonas aeruginosa MIC Range 1 - 4 mg/L [5]

Key Experimental Protocols

For researchers looking to replicate or understand the studies cited, here are summaries of the core methodologies.

Protocol for Mass Balance and Metabolism Study using 19F NMR

This protocol, based on a study comparing 19F NMR spectroscopy with traditional radiolabeled methods, is used to track the drug and its metabolites in biological systems [7].

  • Animal Model: Male Sprague-Dawley rats (both intact and bile duct-cannulated).
  • Dosing: Pefloxacin was administered orally, and a parallel study was conducted with carbon-14 ([¹⁴C]) radiolabeled pefloxacin for direct comparison.
  • Sample Collection: Plasma, urine, feces, and bile were collected at predetermined time points. Selected tissues (brain, heart, kidney, liver, lung, spleen) were also analyzed.
  • Sample Analysis via 19F NMR:
    • Preparation: Biological samples (e.g., urine, plasma) were mixed with a deuterated solvent (D₂O) for signal locking and placed in NMR tubes.
    • Instrumentation: ¹⁹F NMR spectra were acquired using a NMR spectrometer equipped with a broadband observe probe.
    • Quantification: The concentration of pefloxacin and its metabolites was determined based on the integral of their respective ¹⁹F NMR signals, leveraging the inherent quantitative nature of NMR.
Protocol for Assessing Developmental Toxicity in Zebrafish

This protocol outlines a method to evaluate the toxic effects of pharmaceuticals on early developmental stages using zebrafish embryos as a model organism [8].

  • Embryo Collection & Selection: Zebrafish embryos are obtained and only fertilized eggs with a fertilization rate higher than 95% are selected for the experiment.
  • Exposure Setup:
    • Embryos are placed in a 24-well plate (e.g., 6 embryos per well in 1 mL of solution).
    • A control group is incubated in reconstituted buffer (RB), while the experimental groups are incubated in various concentrations of Pefloxacin solution.
    • Multiple replicates (e.g., 5) are prepared for each group.
  • Incubation Conditions: The plates are maintained in an incubator at 26 ± 0.5°C with a 12-hour light/12-hour dark photoperiod.
  • Endpoint Monitoring: For a set period (e.g., up to 9 days), the following are recorded daily:
    • Mortality: Judged by the absence of heartbeat and movement.
    • Hatching Rate: The number of embryos that successfully hatch.
    • Malformations: Observed under a stereomicroscope (e.g., pericardial edema, spinal curvature).
    • Heart Rate: Measured by counting heartbeats over a defined time interval.

Key Insights for Researchers

  • 19F NMR as a Powerful Alternative: The study in [7] demonstrates that quantitative ¹⁹F NMR can provide mass balance, metabolic profile, and tissue distribution data for fluorinated compounds like Pefloxacin that is comparable to traditional radiolabeled studies. This can be particularly valuable in early drug discovery before radiolabeled compounds are synthesized.
  • Consider Species-Specific Kinetics: The pharmacokinetic data in [6] highlights significant interspecies differences. The elimination half-life in chickens is much longer than in rats [7], underscoring the importance of conducting kinetics studies in the target species for veterinary drug development.
  • Environmental & Off-Target Toxicity: The zebrafish embryo model [8] reveals potential developmental and cardiovascular toxicities that may not be apparent in standard bacterial or mammalian cell-based assays. This is crucial for a comprehensive risk-benefit assessment.

References

Pefloxacin Mesylate Dihydrate protein binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Protein Binding Affinity Data

The table below summarizes the key binding parameters of Pefloxacin (PFLX) with various proteins, as determined by fluorescence quenching and other spectroscopic methods.

Protein Target Binding Constant (K) Number of Binding Sites (n) Reference System / Notes
Bovine Lactoferrin (BLf) [1] ( 1.06 \times 10^5 ) L/mol 1.85 In vitro study in Tris-HCl buffer (pH 7.4).
Human Serum Albumin (HSA) [1] ( 7.04 \times 10^4 ) L/mol 1.13 In vitro study in Tris-HCl buffer (pH 7.4).
Transferrin (Tf) [2] Data not fully quantified Information missing Hydrophobic interactions and hydrogen bonds were identified as the main binding forces.
General Serum Proteins [3] Not Applicable Not Applicable Reported protein binding is 20-30% for Pefloxacin.

Detailed Experimental Protocols

The quantitative data in the table above were primarily obtained using the following methodologies:

  • Fluorescence Quenching Spectroscopy: This was the core technique used to study the binding of PFLX to Bovine Lactoferrin (BLf) and Human Serum Albumin (HSA) [1].
    • Procedure: Solutions of BLf or HSA (( 1.00 \times 10^{-5} ) mol/L) in a Tris-HCl buffer (pH 7.4, with 0.1 mol/L NaCl to maintain ionic strength) were titrated with incremental amounts of a PFLX stock solution (( 5.0 \times 10^{-4} ) mol/L) [1].
    • Measurement: The fluorescence emission spectra of the protein (for HSA: λ_ex=295 nm, λ_em=300-550 nm; for BLf: λ_ex=290 nm, λ_em=295-550 nm) were recorded after each addition of PFLX. The quenching of the protein's intrinsic fluorescence upon binding was measured [1].
    • Data Analysis: The fluorescence quenching data were analyzed using the Scatchard equation to calculate the binding constant (K) and the number of binding sites (n) [1].
  • Synchronous Fluorescence Spectroscopy: This method was used in conjunction with fluorescence quenching to analyze the conformational changes in BLf and HSA induced by binding with PFLX, providing insight into the microenvironment around amino acid residues [1].
  • Förster-type Energy Transfer: This analysis was performed to estimate the binding distance (r) and the energy-transfer efficiency (E) between the drug and the amino acid residues in the proteins [1].

Mechanism of Action & Complexation

Understanding Pefloxacin's mechanism and its behavior in complex with metals is crucial for a complete picture.

  • Primary Mechanism: Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal action results from inhibiting two key bacterial enzymes: DNA gyrase (primary target in gram-negative bacteria) and topoisomerase IV (primary target in gram-positive bacteria). This inhibition disrupts bacterial DNA replication and transcription [3].
  • Copper Complexation: Research shows that Pefloxacin can form complexes with metal ions like copper (Cu(II)). These copper-based complexes often exhibit enhanced antimicrobial activity compared to the parent drug alone. For instance, one study reported that a binary copper-pefloxacin complex showed enhanced potency against various microbial species, including a high binding affinity in docking simulations with an E. coli receptor (5I2D) [4]. This suggests that metal complexation is a strategy to improve the drug's efficacy and potentially alter its interaction with biological targets.

Research Workflow & Mechanism

The following diagrams outline the general experimental workflow for studying protein binding and the core antibacterial mechanism of Pefloxacin.

G start Prepare Protein and Ligand Solutions step1 Titrate Pefloxacin into Protein Solution start->step1 step2 Measure Fluorescence Quenching Spectra step1->step2 step3 Record Synchronous Fluorescence Spectra step2->step3 step4 Analyze Data via Scatchard Plot step3->step4 result Determine Binding Constant (K) & Sites (n) step4->result

G pflx Pefloxacin enters cell target Binds DNA Gyrase/ Topoisomerase IV pflx->target inhibit Inhibits enzyme activity target->inhibit dna DNA replication & transcription blocked inhibit->dna death Bacterial cell death dna->death

Research Implications & Gaps

The available data provides a starting point, but several areas require further investigation:

  • Interpret the Available Data: The binding constants indicate that Pefloxacin forms moderately stable complexes with Bovine Lactoferrin and Human Serum Albumin. The ~2 binding sites on Lactoferrin are particularly interesting, as this protein naturally has two iron-binding lobes [1].
  • Acknowledge the Comparison Gap: A significant limitation is the lack of head-to-head experimental data comparing Pefloxacin's binding affinity directly with other fluoroquinolones (e.g., ciprofloxacin, levofloxacin) against the same set of protein targets under identical conditions.
  • Explore Modern Predictive Methods: The field is advancing with Geometric Deep Learning models like IPBind and InterGraph [5] [6]. These tools can predict protein-ligand binding affinity from 3D structures and could be valuable for in silico comparisons of Pefloxacin with its alternatives, helping to fill the current experimental gap.

References

Pefloxacin Mesylate Dihydrate metabolite activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Profile and Antibacterial Activity

The table below summarizes the key metabolites of pefloxacin and available data on their activity.

Metabolite Name Metabolic Pathway Relative Antibacterial Activity & Notes
Pefloxacin (Parent drug) -- Reference compound; broad-spectrum antibacterial activity [1].
Norfloxacin (N-demethyl pefloxacin) N-demethylation Active; considered a major, antibacterially active metabolite [1] [2]. In one study, its plasma concentration was about 5% that of the parent drug in chickens [1].
Pefloxacin N-oxide N-oxidation Lower activity; identified as a major metabolite but possesses low antibacterial activity [1] [2].
Other Metabolites (e.g., hydroxylated, formylated) Oxidation The piperazinyl ring is the main site for various oxidative transformations, but the specific antibacterial activities of these minor metabolites are not well-documented [1].

Experimental Data and Pharmacokinetics

Supporting experimental data primarily comes from pharmacokinetic studies that quantify metabolite levels.

  • Quantification in Plasma: A study in broiler chickens administered a single 10 mg/kg BW oral dose of pefloxacin mesylate dihydrate. Using a validated HPLC method, researchers found the maximum plasma concentration (CMAX) of the N-demethyl metabolite (norfloxacin) was 0.19 ± 0.01 µg/mL. This represented approximately 5% of the parent drug's plasma concentration. The elimination half-life (t½β) of this metabolite was 10.93 ± 0.80 h [1].
  • Species Variation in Metabolism: Research across multiple species shows that the metabolic fate of pefloxacin varies. In humans, microbiological activity in urine is attributed to both pefloxacin and norfloxacin, with a norfloxacin/pefloxacin ratio of 2.3, indicating norfloxacin is a significant contributor to overall antibacterial activity during excretion [2].

Key Experimental Protocols

The methodologies from key studies provide a framework for how this data is generated.

  • HPLC Analysis of Pefloxacin and Norfloxacin [1]:
    • Apparatus: Shimadzu liquid chromatographic system with a spectrofluorimetric detector.
    • Column: Nucleosil C18 column.
    • Mobile Phase: A mixture of acetonitrile, sodium acetate, citric acid, trimethylamine, and water (pH 4.8).
    • Detection: Fluorescence detection with excitation at 330 nm and emission at 440 nm.
    • Sample Preparation: Plasma samples were extracted using methylene chloride and a phosphate buffer before injection.
  • Forced Oxidation Studies [3]:
    • Oxidizing Agent: 4,4'-azobis(4-cyanopentanoic acid) (ACVA), a radical initiator.
    • Analysis: Reaction mixtures were analyzed by RP-HPLC-DAD, and degradation products were identified using UHPLC-MS/MS.
    • Activity Assessment: The antibacterial activity of oxidation products was evaluated against Escherichia coli using Thin-Layer Chromatography-Direct Bioautography (TLC-DB).

Metabolic Pathway and Experimental Workflow

The diagram below summarizes the primary metabolic pathway of pefloxacin and a general experimental workflow for its study.

cluster_pathway Primary Metabolic Pathways cluster_protocol Experimental Workflow Parent Pefloxacin (Parent Drug) M1 Norfloxacin (N-demethyl) Parent->M1 N-demethylation M2 Pefloxacin N-oxide Parent->M2 N-oxidation M3 Other Metabolites (hydroxylated, etc.) Parent->M3 Oxidation P1 Drug Administration (IV or Oral) P2 Sample Collection (Blood/Plasma, Urine) P1->P2 P3 Sample Preparation & Analysis (HPLC, MS) P2->P3 P4 Data Analysis (PK Parameters, Metabolite ID) P3->P4

Summary

The available evidence indicates that norfloxacin is the primary active metabolite of pefloxacin and contributes to the drug's overall antibacterial effect [1] [2]. In contrast, other metabolites like pefloxacin N-oxide are considered to have low activity [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX28QC6FU0

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Pefloxacin mesylate dihydrate

Dates

Last modified: 08-15-2023
1: Li A, Song Z. Study of silver nanoparticles sensitized fluorescence and
2: Guo M, Lu XW, Ran XY, Hu RH. [Molecular transport mechanism of pefloxacin
3: Liu Y, Huang Y, Liu J, Wang W, Liu G, Zhao R. Superparamagnetic surface
4: Liu R, Li N, Liu N, Zhou X, Dong ZM, Wen XJ, Liu LC. Effects of systemic
5: Xie Y, Song Y, Zhang Y, Zhao B. Near-infrared spectroscopy quantitative
6: Deng B, Li L, Shi A, Kang Y. Pharmacokinetics of pefloxacin mesylate in human
7: Basavaiah K, Prameela HC, Somashekar BC. Spectrophotometric determination of
8: Fan JC, Chen X, Wang Y, Fan CP, Shang ZC. Binding interactions of pefloxacin
9: Sultana Y, Aqil M, Ali A. Ion-activated, Gelrite-based in situ ophthalmic gels
10: Sultana Y, Aqil M, Ali A. Ocular inserts for controlled delivery of
11: Bharath S, Hiremath SR. Ocular delivery systems of pefloxacin mesylate.
12: Isaacs RD, Ellis-Pegler RB. Successful treatment of Morganella morganii
13: Montay G, Goueffon Y, Roquet F. Absorption, distribution, metabolic fate, and
14: Sultana Y, Aqil M, Ali A, Zafar S. Evaluation of carbopol-methyl cellulose
15: Chao JB, Tong HB, Liu DS, Huang SP. Preparation and characterization of
16: Sultana Y, Jha MC, Ali A, Aqil M. A three-way comparative study on the
17: Pozdniakova VP, Nestetrova LIa, Smirnova LB, Iakovlev VP, Blatun LA, Koshil'
18: Rose TF, Ellis-Pegler R, Collins J, Small M. Oral pefloxacin mesylate in the

Explore Compound Types